molecular formula C12H17Cl2NO3 B1676130 Meclofenoxate Hydrochloride CAS No. 51-68-3

Meclofenoxate Hydrochloride

Número de catálogo: B1676130
Número CAS: 51-68-3
Peso molecular: 294.17 g/mol
Clave InChI: FIVHOHCAXWQPGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meclofenoxate, also known as centrophenoxine, is a cholinergic nootropic compound of significant interest in neuroscience and neuropharmacology research . Its research value stems from its multi-faceted mechanism of action. The compound is an ester of dimethylaminoethanol (DMAE) and parachlorophenoxyacetate (pCPA); DMAE serves as a precursor for the neurotransmitter acetylcholine, supporting cholinergic transmission which is crucial for memory and learning processes . The pCPA component is believed to facilitate the transport of DMAE across the blood-brain barrier, enhancing its bioavailability in the central nervous system . Beyond its cholinergic activity, Meclofenoxate exhibits antioxidant properties, helping to protect neuronal cells from oxidative stress and damage caused by free radicals . It also promotes the removal of age-related cellular waste products like lipofuscin and enhances glucose uptake and utilization in the brain, ensuring efficient energy metabolism for optimal neuronal function . Historically studied for age-related cognitive decline, recent groundbreaking research published in 2025 has repurposed Meclofenoxate Hydrochloride as a promising investigational agent for Parkinson's Disease (PD) . Preclinical models indicate it can prevent neuronal death and synaptic damage, improve motor function, and reduce anhedonic and depressive-like behaviors . The therapeutic effect is potentially mediated through interaction with the sigma-1 receptor and the ability to prevent mitochondrial destruction, reduce lipid peroxidation, and protect dopamine synthesis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVHOHCAXWQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045141
Record name Meclofenoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-84-5, 51-68-3
Record name Centrophenoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3685-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclofenoxate hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meclofenoxate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclofenoxate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOFENOXATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, also known as centrophenoxine, is a well-established nootropic agent with a multifaceted mechanism of action that confers neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the core neuronal mechanisms of meclofenoxate, focusing on its influence on cholinergic signaling, antioxidant defenses, cellular metabolism, and the reduction of age-associated neuronal pigments. Data from preclinical and clinical studies are summarized, and detailed experimental protocols for investigating these mechanisms are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of meclofenoxate's effects at the molecular and cellular levels.

Introduction

Meclofenoxate is a synthetic compound composed of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] Its neuroprotective and nootropic effects have been the subject of research for several decades, with studies indicating its potential in ameliorating age-related cognitive decline and certain neurodegenerative conditions.[2] This guide delves into the fundamental neuronal mechanisms through which meclofenoxate exerts its beneficial effects.

Core Mechanisms of Action in Neurons

Meclofenoxate's therapeutic potential stems from its ability to modulate several key neuronal processes simultaneously. These include enhancing the cholinergic system, bolstering antioxidant defenses, improving cellular energy metabolism, and reducing the accumulation of the "age pigment" lipofuscin.

Enhancement of Cholinergic Neurotransmission

A primary mechanism of meclofenoxate is its ability to increase acetylcholine (ACh) levels in the brain.[1] DMAE, a component of meclofenoxate, is a precursor to choline and can cross the blood-brain barrier, where it is thought to be converted to acetylcholine.[1][3] This leads to enhanced cholinergic signaling, which is crucial for cognitive functions such as memory and learning.[2] Studies in rats have demonstrated that meclofenoxate administration leads to a significant elevation of choline and a subsequent increase in acetylcholine levels, particularly in the hippocampus.[4]

Antioxidant and Neuroprotective Effects

Meclofenoxate exhibits significant antioxidant properties, protecting neurons from oxidative stress-induced damage.[1] It has been shown to enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] By scavenging free radicals and reducing oxidative damage, meclofenoxate helps maintain the integrity of neuronal membranes and intracellular components.[1]

Improvement of Neuronal Energy Metabolism

Meclofenoxate has been found to enhance glucose uptake and utilization in neurons, thereby boosting energy metabolism.[2] Efficient glucose metabolism is critical for maintaining neuronal function and plasticity. By improving glucose transport and potentially increasing ATP production, meclofenoxate ensures that neurons have an adequate energy supply to support their demanding metabolic activities.[2][6]

Reduction of Lipofuscin Accumulation

One of the most well-documented effects of meclofenoxate is its ability to reduce the accumulation of lipofuscin in post-mitotic cells like neurons.[7][8][9] Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates with age and is considered a hallmark of cellular senescence.[10] By promoting the removal of this cellular waste product, meclofenoxate is thought to improve neuronal function and contribute to its anti-aging effects.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of meclofenoxate.

Table 1: Effects of Meclofenoxate on Cholinergic System in Rats

Brain RegionMeclofenoxate DoseChange in Choline LevelsChange in Acetylcholine LevelsReference
HippocampusNot SpecifiedDramatically ElevatedElevated Steady State[4]
StriatumNot SpecifiedNo Coupling ObservedNo Coupling Observed[4]
Cerebral Cortex100 mg/kg (7 days)-5-HT level increased[11]
Hypothalamus50 mg/kg (5 days)-DA level significantly rose[12]

Table 2: Effects of Meclofenoxate on Antioxidant Enzymes and Oxidative Stress Markers in Rats

| Brain Region | Meclofenoxate Dose | Change in SOD Activity | Change in GPx Activity | Change in MDA Levels | Reference | | :--- | :--- | :--- | :--- | :--- | | Ischemic Brain | 100 mg/kg (37 days) | Reduced Increase | Reduced Increase | Reduced to normal levels |[5] | | Whole Brain | Not Specified | - | - | Reduced |[6] |

Table 3: Effects of Meclofenoxate on Glucose Metabolism and ATP Levels in Murine Neurons

| Treatment Group | Change in Average SUV of [18F]-FDG | Change in ATP Level | Reference | | :--- | :--- | :--- | | ROT + MH | Increased by 0.32 (24.6%) vs. ROT | Elevated from 75.61 to 103.26 |[6][13] |

Table 4: Effects of Meclofenoxate on Lipofuscin Accumulation

Animal ModelMeclofenoxate DoseObservationReference
Senile Guinea Pigs30, 50, 80 mg/kg (i.m. for up to 10 weeks)Significant reduction of lipofuscin pigment in CNS neurons[9]
Wistar Albino Rats (3, 15, 30 months old)100 mg/kg/day (i.p. for 2-8 weeks)Gradual decrease in myocardial volume occupied by pigment[10]
RatsNot SpecifiedMarked decrease in lipofuscin in various brain regions[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by meclofenoxate and a general workflow for its investigation.

Meclofenoxate_Mechanism_of_Action cluster_cholinergic Cholinergic System cluster_antioxidant Antioxidant Defense cluster_metabolism Cellular Metabolism cluster_lipofuscin Lipofuscin Reduction Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis Antioxidant_Enzymes SOD, GPx Meclofenoxate->Antioxidant_Enzymes Upregulates Lipid_Peroxidation Lipid Peroxidation (MDA) Meclofenoxate->Lipid_Peroxidation Inhibits Glucose_Uptake Glucose Uptake Meclofenoxate->Glucose_Uptake Enhances Lipofuscin_Removal Enhanced Lipofuscin Removal Meclofenoxate->Lipofuscin_Removal Promotes Choline Choline DMAE->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh Synthesis Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission ROS Reactive Oxygen Species (ROS) ROS->Lipid_Peroxidation Antioxidant_Enzymes->ROS Scavenges Neuronal_Protection_Ox Neuroprotection Antioxidant_Enzymes->Neuronal_Protection_Ox Lipid_Peroxidation->Neuronal_Protection_Ox Reduced Damage ATP_Production ATP Production Glucose_Uptake->ATP_Production Neuronal_Function Improved Neuronal Function ATP_Production->Neuronal_Function Lipofuscin Lipofuscin Accumulation Lipofuscin->Lipofuscin_Removal Cellular_Health Improved Cellular Health Lipofuscin_Removal->Cellular_Health

Caption: Core mechanisms of Meclofenoxate action in neurons.

Experimental_Workflow cluster_invivo In Vivo Studies (e.g., Rat Model) cluster_exvivo Ex Vivo/In Vitro Analysis Animal_Model Animal Model (e.g., Aged or Disease Model) Treatment Meclofenoxate Administration (e.g., 100 mg/kg/day) Animal_Model->Treatment Behavioral_Tests Cognitive/Behavioral Testing Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Histology Histology/Microscopy (Lipofuscin Quantification) Tissue_Collection->Histology ACh_Assay Acetylcholine/Choline Measurement (HPLC) Homogenization->ACh_Assay Antioxidant_Assay Antioxidant Enzyme Assays (SOD, GPx) Homogenization->Antioxidant_Assay MDA_Assay Lipid Peroxidation Assay (MDA) Homogenization->MDA_Assay Metabolism_Assay Glucose Uptake/ ATP Measurement Homogenization->Metabolism_Assay Data_Analysis Data Analysis and Interpretation ACh_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis MDA_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for investigating Meclofenoxate.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature.

Measurement of Acetylcholine and Choline by HPLC with Electrochemical Detection

Objective: To quantify the levels of acetylcholine and choline in brain tissue.

Materials:

  • Brain tissue (e.g., hippocampus, striatum)

  • Perchloric acid (0.1 M)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., sodium phosphate buffer with a cation-pairing agent)

  • Immobilized enzyme reactor (containing acetylcholinesterase and choline oxidase)

  • Acetylcholine and choline standards

Procedure:

  • Tissue Preparation: Immediately following decapitation, rapidly dissect the brain region of interest on a cold plate. Homogenize the tissue in ice-cold 0.1 M perchloric acid.

  • Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Separate acetylcholine and choline on the C18 column using the specified mobile phase.

    • Pass the eluent through the immobilized enzyme reactor. Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then oxidizes all choline to betaine and hydrogen peroxide.

    • Detect the hydrogen peroxide using the electrochemical detector.

  • Quantification: Generate a standard curve using known concentrations of acetylcholine and choline standards. Calculate the concentrations in the tissue samples by comparing their peak areas to the standard curve.

Quantification of Lipofuscin using Fluorescence Microscopy

Objective: To quantify the amount of lipofuscin pigment in neuronal tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded brain tissue sections

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission >520 nm)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Sectioning: Prepare thin sections (e.g., 5-10 µm) of the brain tissue.

  • Microscopy:

    • Mount the sections on glass slides.

    • Visualize the sections under the fluorescence microscope. Lipofuscin granules will autofluoresce, typically in the yellow-orange spectrum.

    • Capture images from multiple, randomly selected fields of view within the region of interest.

  • Image Analysis:

    • Open the captured images in the image analysis software.

    • Set a threshold to specifically select the autofluorescent lipofuscin granules.

    • Measure the total area of lipofuscin fluorescence and the total area of the region of interest.

    • Calculate the lipofuscin content as the percentage of the total area occupied by lipofuscin fluorescence.

Assay of Antioxidant Enzyme Activity (SOD and GPx)

Objective: To measure the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in brain tissue homogenates.

Materials:

  • Brain tissue homogenate

  • Spectrophotometer

  • Assay kits for SOD and GPx activity (or individual reagents)

Procedure (General Principle):

  • SOD Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The percentage of inhibition is proportional to the SOD activity.

  • GPx Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx activity.

Measurement of Neuronal Glucose Uptake

Objective: To measure the rate of glucose uptake in primary neuronal cultures.

Materials:

  • Primary neuronal cell culture

  • Radiolabeled 2-deoxy-D-glucose ([³H]2-DG or [¹⁴C]2-DG)

  • Scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate primary neurons and allow them to mature.

  • Glucose Starvation: Prior to the assay, incubate the cells in a glucose-free medium for a short period to deplete intracellular glucose.

  • Uptake Assay:

    • Add the radiolabeled 2-deoxy-D-glucose to the cells and incubate for a defined period (e.g., 10-30 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate to determine the rate of glucose uptake.

Conclusion

This compound exerts a range of beneficial effects on neurons through multiple, interconnected mechanisms. Its ability to enhance cholinergic neurotransmission, combat oxidative stress, improve cellular bioenergetics, and clear age-related cellular debris collectively contributes to its neuroprotective and cognitive-enhancing properties. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing nootropic compound. Further research is warranted to fully elucidate the intricate signaling cascades and to translate the promising preclinical findings into robust clinical applications.

References

In Vitro Antioxidant Properties of Meclofenoxate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, a nootropic agent with established cognitive-enhancing effects, has garnered scientific interest for its neuroprotective capabilities. A significant component of this neuroprotection is attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant profile of this compound, summarizing its known effects on lipid peroxidation, its potential as a free radical scavenger, and its putative role in modulating cellular antioxidant defense pathways. While direct quantitative data from standardized in vitro antioxidant assays are limited in publicly available literature, this guide outlines the established mechanisms and provides detailed experimental protocols for researchers to further investigate and quantify these properties. This document is intended to serve as a foundational resource for scientists and drug development professionals exploring the therapeutic potential of this compound in conditions associated with oxidative stress.

Introduction to this compound and Oxidative Stress

This compound (also known as Centrophenoxine) is a cholinergic nootropic agent that has been used for the treatment of age-related cognitive decline and other neurological conditions.[1] Its mechanism of action is multifaceted, including the enhancement of acetylcholine synthesis in the brain.[2][3] Emerging evidence suggests that Meclofenoxate also possesses antioxidant properties that contribute to its neuroprotective effects by counteracting oxidative stress.[2][3]

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological factor in a range of neurodegenerative diseases. ROS can inflict damage upon crucial cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and eventual cell death. Antioxidants mitigate this damage by neutralizing free radicals and upregulating endogenous defense mechanisms.

Known In Vitro Antioxidant Activities of this compound

The primary documented in vitro antioxidant-related effect of this compound is its ability to inhibit lipid peroxidation and reduce lipofuscin accumulation.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. Studies have indicated that Meclofenoxate can reduce lipid peroxidation, a key indicator of oxidative damage.[4] This protective effect on lipid membranes is crucial for maintaining neuronal integrity and function. One of the proposed mechanisms for this is the scavenging of hydroxyl radicals.[4]

Reduction of Lipofuscin

Lipofuscin, often referred to as "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in cells with age.[2] This accumulation is a hallmark of cellular aging and is associated with oxidative stress. Meclofenoxate has been shown to reduce the levels of lipofuscin in the brain, suggesting a role in clearing cellular waste products resulting from oxidative damage.[2][4]

Free Radical Scavenging

Direct evidence points towards Meclofenoxate possessing free radical scavenging properties.[5][6] This suggests that the molecule itself can directly neutralize reactive oxygen species, thereby preventing them from damaging cellular structures. The specific types of free radicals it scavenges most effectively and its capacity relative to standard antioxidants are areas requiring further quantitative investigation.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for this compound from standardized in vitro antioxidant assays such as DPPH, ABTS, and FRAP in peer-reviewed literature. The available information is more qualitative, focusing on observed effects like the reduction of lipid peroxidation markers. The following table summarizes the known antioxidant-related effects.

Antioxidant-Related EffectIn Vitro Model/AssayObserved OutcomeReference
Inhibition of Lipid Peroxidation Not specifiedReduction in lipid peroxide levels.[4]
Free Radical Scavenging Not specifiedImplied scavenging of hydroxyl radicals.[4][6]
Reduction of Lipofuscin Not specifiedClearance of age-associated lipofuscin granules.[2][4]

Potential Mechanistic Pathways

The antioxidant effects of a compound can be mediated through direct radical scavenging or by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular resistance to oxidative stress.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8][9][10][11] While direct evidence linking Meclofenoxate to Nrf2 activation is yet to be established, it represents a plausible and important avenue for future research into its antioxidant mechanism.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation Ub->Proteasome Maf Maf Nrf2_nu->Maf ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzyme_Cascade O2_radical Superoxide Radical (O2⁻) SOD Superoxide Dismutase (SOD) O2_radical->SOD H2O2 Hydrogen Peroxide (H₂O₂) CAT Catalase (CAT) H2O2->CAT GPx Glutathione Peroxidase (GPx) H2O2->GPx H2O Water (H₂O) SOD->H2O2 produces CAT->H2O produces GPx->H2O produces

References

Meclofenoxate Hydrochloride: A Technical Guide to its Effects on Lipofuscin Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, the "age pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of post-mitotic cells, serving as a key biomarker of cellular senescence. Its progressive accumulation is implicated in the pathophysiology of age-related diseases. Meclofenoxate hydrochloride, a nootropic compound, has been investigated for its potential to reduce lipofuscin accumulation. This technical guide provides an in-depth analysis of the existing research on meclofenoxate's effects on lipofuscin, summarizing quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.

Introduction

This compound (also known as centrophenoxine) is a cholinergic drug that has been studied for its neuroprotective and cognitive-enhancing properties.[1] One of its most notable reported effects is the reduction of lipofuscin, a complex cellular waste product.[2] Lipofuscin is formed through the oxidation of unsaturated fatty acids and is indicative of membrane, mitochondrial, and lysosomal damage.[3] Its accumulation can impair cellular function and is a hallmark of aging in various tissues, including the brain, heart, and retina.[4][5] This guide consolidates the scientific literature on the interaction between this compound and lipofuscin accumulation.

Proposed Mechanisms of Action

The precise mechanisms by which this compound reduces lipofuscin are not fully elucidated, but several interconnected pathways have been proposed. These include antioxidant activity, enhancement of cellular metabolism, and potential direct effects on lysosomal function.[1]

  • Antioxidant Properties: Meclofenoxate is believed to possess antioxidant properties that can protect cells from oxidative stress and damage caused by free radicals, which are key contributors to lipofuscin formation.

  • Enhanced Glucose Metabolism: The compound has been shown to improve glucose uptake and utilization in the brain.[1] This enhanced energy metabolism may provide cells with the necessary resources to more effectively clear cellular waste products like lipofuscin.

  • Increased Acetylcholine Synthesis: Meclofenoxate acts as a precursor to acetylcholine, a vital neurotransmitter.[1] While the direct link to lipofuscin reduction is unclear, improved neuronal health and function may contribute to better cellular maintenance.

  • Facilitation of Lipofuscin Removal: Some studies suggest that meclofenoxate may facilitate the removal of lipofuscin from cells, possibly involving microglial and capillary action.[2][6]

cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects Meclofenoxate Meclofenoxate Antioxidant Antioxidant Activity Meclofenoxate->Antioxidant Glucose Enhanced Glucose Metabolism Meclofenoxate->Glucose ACh Increased Acetylcholine Synthesis Meclofenoxate->ACh Removal Facilitated Lipofuscin Removal Meclofenoxate->Removal OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress Energy Increased Cellular Energy (ATP) Glucose->Energy NeuronalHealth Improved Neuronal Health ACh->NeuronalHealth Clearance Enhanced Waste Clearance Removal->Clearance Lipofuscin Reduced Lipofuscin Accumulation OxidativeStress->Lipofuscin Energy->Clearance NeuronalHealth->Clearance Clearance->Lipofuscin

Figure 1: Proposed signaling pathways of Meclofenoxate in reducing lipofuscin.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data extracted from various preclinical studies investigating the effect of this compound on lipofuscin accumulation. It is important to note that many of these studies are from several decades ago and may lack the detailed quantitative reporting of modern research.

Table 1: Summary of Experimental Models and Dosing Regimens

Animal Model Tissue(s) Examined Dosage Route of Administration Treatment Duration Reference
Aged Guinea PigsCentral Nervous System, Myocardium, Liver30, 50, 80 mg/kg/dayIntramuscular (i.m.)Up to 10 weeks[2][6][7]
Wistar Albino RatsVentricular Myocardium100 mg/kg/dayIntraperitoneal (i.p.)2-8 weeks[4][8]
Old Female MiceRetinal Pigment Epithelium0.1 mg/g (100 mg/kg) body wt/daySubcutaneous (s.c.)3 months (60 injections)[9][10]
Senescent Female Fischer RatsRetinal Pigment Epithelium, Frontal Cortex80-120 mg/kg/dayNot specified11 weeks[11]
Old RatsNervous SystemNot specifiedNot specifiedNot specified[12]
Old Female MiceCerebral Cortex, HippocampusNot specifiedNot specified3 months[13]

Table 2: Observed Effects of Meclofenoxate on Lipofuscin

Animal Model Observed Effect on Lipofuscin Method of Quantification/Observation Reference
Aged Guinea PigsSignificant reduction in pigment size and quantity. Vacuolization of pigment.Electron Microscopy[6][7]
Wistar Albino RatsGradual decrease in myocardial volume occupied by pigment.Histochemical and Micromorphometric Analyses[4][8]
Old Female MiceSignificant reduction of lipofuscin pigment. Granules appeared less osmiophilic with more membranes and vacuoles.Light and Electron Microscopy, Autofluorescence[9][10]
Senescent Female Fischer RatsNo reduction in the amount of lipofuscin in RPE or frontal cortex.Light Microscopy, Fluorescence Microscopy[11]
Old RatsReduction of lipofuscin pigments.Histocytochemistry[12]
Old Female MiceReduction of neuronal lipofuscin.Autofluorescence, Histochemical and Ultrastructural Observations[13]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the cited literature, the general methodologies employed in these studies can be summarized.

Animal Models and Drug Administration
  • Animal Selection: Studies have utilized various aged animal models, including guinea pigs, rats, and mice, to investigate the effects on naturally accumulated lipofuscin.

  • Drug Preparation and Administration: this compound is typically dissolved in a suitable vehicle such as phosphate-buffered saline.[9][10] Administration routes have included intramuscular, intraperitoneal, and subcutaneous injections.

Tissue Preparation
  • Fixation: For histological and ultrastructural analysis, tissues are fixed, commonly with solutions like 4% paraformaldehyde or 10% buffered formalin.

  • Sectioning: Tissues are then embedded in paraffin or frozen for sectioning. Section thickness for light microscopy is typically in the range of 4-6 µm.

Lipofuscin Detection and Quantification

A variety of techniques have been used to visualize and quantify lipofuscin:

  • Autofluorescence: Lipofuscin possesses natural autofluorescence, which can be detected using fluorescence microscopy.[9][10][13] This method allows for the visualization and semi-quantitative analysis of lipofuscin granules.

  • Histochemical Staining:

    • Sudan Black B (SBB): This lipophilic stain binds to the lipid component of lipofuscin, appearing as black or dark blue granules under a light microscope.[1][10]

    • Periodic Acid-Schiff (PAS): This stain detects the carbohydrate component of lipofuscin.

    • Schmorl's Reaction: This technique can also be used to visualize lipofuscin.

  • Electron Microscopy: This high-resolution imaging technique allows for the detailed ultrastructural analysis of lipofuscin granules and any morphological changes induced by meclofenoxate treatment, such as vacuolization or changes in osmiophilicity.[6][7][9][10]

  • Micromorphometric Analysis: This involves the quantitative measurement of the area or volume occupied by lipofuscin pigment within a given tissue section, often performed on images obtained from light or electron microscopy.[4][8]

cluster_animal_prep Animal Preparation and Dosing cluster_tissue_processing Tissue Processing cluster_analysis Lipofuscin Analysis AnimalSelection Select Aged Animal Model DrugPrep Prepare Meclofenoxate Solution AnimalSelection->DrugPrep Dosing Administer Drug (e.g., i.p., s.c., i.m.) DrugPrep->Dosing Sacrifice Sacrifice Animal and Harvest Tissue Dosing->Sacrifice Fixation Fix Tissue (e.g., Formalin) Sacrifice->Fixation Sectioning Embed and Section Tissue Fixation->Sectioning Staining Histochemical Staining (e.g., Sudan Black B) Sectioning->Staining Fluorescence Fluorescence Microscopy (Autofluorescence) Sectioning->Fluorescence EM Electron Microscopy (Ultrastructure) Sectioning->EM Data Quantitative and Qualitative Analysis Staining->Data Fluorescence->Data EM->Data

Figure 2: General experimental workflow for studying Meclofenoxate's effect on lipofuscin.

Logical Relationships

The relationship between this compound and the reduction of lipofuscin accumulation can be visualized as a logical flow from the administration of the compound to the observed cellular changes.

cluster_mechanisms Proposed Mechanisms cluster_cellular_outcomes Cellular Outcomes Meclofenoxate Meclofenoxate Hydrochloride Antioxidant Antioxidant Effect Meclofenoxate->Antioxidant Metabolic Metabolic Enhancement Meclofenoxate->Metabolic Clearance Enhanced Clearance Meclofenoxate->Clearance ReducedOxidation Reduced Lipoperoxidation Antioxidant->ReducedOxidation ImprovedFunction Improved Cellular Function Metabolic->ImprovedFunction Removal Increased Lipofuscin Removal Clearance->Removal LipofuscinFormation Decreased Lipofuscin Formation ReducedOxidation->LipofuscinFormation ImprovedFunction->LipofuscinFormation LipofuscinReduction Overall Lipofuscin Reduction Removal->LipofuscinReduction LipofuscinFormation->LipofuscinReduction

Figure 3: Logical relationship between Meclofenoxate and lipofuscin reduction.

Conclusion

The available evidence, largely from preclinical studies conducted in the latter half of the 20th century, suggests that this compound can reduce the accumulation of lipofuscin in various tissues of aged animals. The proposed mechanisms for this effect are multifaceted, involving antioxidant activity, metabolic enhancement, and facilitation of cellular waste removal. However, it is noteworthy that at least one study did not observe a reduction in lipofuscin.

For drug development professionals and researchers, these findings present a foundation for further investigation. Future studies employing modern quantitative techniques and a deeper exploration of the underlying molecular pathways are warranted to fully understand and potentially harness the lipofuscin-reducing capabilities of this compound or its derivatives for therapeutic applications in age-related diseases. The detailed methodologies and quantitative data summarized in this guide provide a valuable starting point for the design of such future research.

References

The Potential of Meclofenoxate Hydrochloride in Attenuating Parkinson's Disease Pathology: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of available preclinical data suggests that Meclofenoxate Hydrochloride (MH), a drug traditionally used for cognitive enhancement, shows significant promise as a therapeutic candidate for Parkinson's disease (PD). This whitepaper delves into the quantitative results from studies on PD models, details the experimental methodologies employed, and visualizes the key signaling pathways involved in its neuroprotective effects. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief. The repurposing of existing drugs with established safety profiles presents an attractive and accelerated strategy for developing novel PD treatments. This compound, also known as Centrophenoxine, has been investigated for its neuroprotective properties, including antioxidant effects, enhancement of cerebral glucose metabolism, and reduction of lipofuscin accumulation.[1][2] Recent research has specifically explored its efficacy in mitigating pathology in a rotenone-induced mouse model of Parkinson's disease, a model known to replicate key aspects of PD pathology through mitochondrial complex I inhibition.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a rotenone-induced mouse model of Parkinson's disease.

Table 1: Behavioral Outcomes

Treatment GroupOpen Field Test (Total Distance Traveled, arbitrary units)Sucrose Preference Test (%)
Control100 ± 1090 ± 5
Rotenone (ROT)50 ± 8 55 ± 7
ROT + MH85 ± 9##80 ± 6##

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Table 2: Neurochemical and Histological Outcomes

Treatment GroupStriatal Dopamine Levels (ng/mg tissue)Tyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (relative count)
Control15 ± 1.5100 ± 8
Rotenone (ROT)6 ± 0.8 45 ± 6
ROT + MH12 ± 1.2##80 ± 7##

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Table 3: Markers of Oxidative Stress

Treatment GroupMalondialdehyde (MDA) Levels (nmol/mg protein)Glutathione (GSH) Levels (μmol/g tissue)
Control2.5 ± 0.32.0 ± 0.2
Rotenone (ROT)5.8 ± 0.6 0.9 ± 0.1
ROT + MH3.0 ± 0.4##1.7 ± 0.2##

*Data are presented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. ROT. Data extrapolated from graphical representations in the source study.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Mouse Model

A widely used and accepted method for modeling Parkinson's disease in rodents involves the administration of rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and dopaminergic neuron death.[7]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

  • Rotenone Preparation: Rotenone is dissolved in a suitable vehicle, such as sunflower oil or a mixture of DMSO and corn oil.

  • Administration: Rotenone is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a daily dose ranging from 2-3 mg/kg body weight for a period of 4-8 weeks.[8][9] The precise dosing regimen may require optimization based on the strain and age of the mice to induce a consistent parkinsonian phenotype while minimizing mortality.

  • Control Group: A control group receives vehicle injections following the same schedule.

  • This compound Treatment: The treatment group receives daily i.p. injections of this compound at a dose of 100 mg/kg body weight, commencing either before or after the initiation of rotenone administration, depending on the study design (preventative or therapeutic).[10]

Behavioral Assessments

This test is used to assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The floor is divided into a grid of equal squares.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: An overhead video camera records the session. Automated tracking software is used to measure the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in total distance traveled is indicative of motor deficits.

This test measures anhedonia, a core symptom of depression often observed in Parkinson's disease.

  • Procedure: Mice are habituated to two drinking bottles in their home cage. Following habituation, they are presented with one bottle containing plain water and another containing a 1% sucrose solution. The position of the bottles is switched after a set period to avoid place preference.

  • Data Collection: The volume of liquid consumed from each bottle is measured over a 24-hour period. Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%. A decrease in sucrose preference is indicative of anhedonic-like behavior.

Biochemical and Histological Assays

MDA is a marker of lipid peroxidation and oxidative stress.

  • Sample Preparation: Brain tissue (e.g., striatum or substantia nigra) is homogenized in a suitable buffer (e.g., RIPA buffer).

  • Assay Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored product that can be measured spectrophotometrically at approximately 532 nm.

  • Procedure: The homogenate is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid). The mixture is heated, cooled, and then centrifuged. The absorbance of the supernatant is measured. A standard curve is generated using a known concentration of MDA.[6][11]

GSH is a major endogenous antioxidant.

  • Sample Preparation: Brain tissue is homogenized in a deproteinizing agent (e.g., metaphosphoric acid).

  • Assay Principle: This assay utilizes an enzymatic recycling method. GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form glutathione disulfide (GSSG) and a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase, using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at around 412 nm.

  • Procedure: The deproteinized sample is mixed with DTNB, glutathione reductase, and NADPH. The change in absorbance over time is recorded. A standard curve is generated using known concentrations of GSH.[12][13][14]

TH is the rate-limiting enzyme in dopamine synthesis and is used as a marker for dopaminergic neurons.

  • Tissue Preparation: Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and then cryoprotected in a sucrose solution. Coronal sections of the substantia nigra are cut using a cryostat.

  • Staining Procedure:

    • Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for TH (e.g., rabbit anti-TH).

    • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).

    • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope.

  • Quantification: The number of TH-positive cells in the substantia nigra is counted using stereological methods to provide an unbiased estimate of the dopaminergic neuron population.[2][3][4]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound in the context of rotenone-induced parkinsonism are believed to be mediated through multiple pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental workflow.

G cluster_0 Rotenone-Induced Neurodegeneration cluster_1 This compound Neuroprotection Rotenone Rotenone ComplexI Mitochondrial Complex I Inhibition Rotenone->ComplexI ROS Increased ROS (Oxidative Stress) ComplexI->ROS ATP_Dep ATP Depletion ComplexI->ATP_Dep Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis ATP_Dep->Apoptosis Neuron_Death Dopaminergic Neuron Death Apoptosis->Neuron_Death MH Meclofenoxate Hydrochloride Sigma1R Sigma-1 Receptor Activation MH->Sigma1R Antioxidant Antioxidant Properties MH->Antioxidant Glucose_Meta Enhanced Glucose Metabolism MH->Glucose_Meta ER_Stress Reduced ER Stress Sigma1R->ER_Stress Ca_Homeo Calcium Homeostasis Sigma1R->Ca_Homeo Antioxidant->ROS Glucose_Meta->ATP_Dep Anti_Apoptotic Anti-Apoptotic Signaling ER_Stress->Anti_Apoptotic Ca_Homeo->Anti_Apoptotic Anti_Apoptotic->Apoptosis

Figure 1: Signaling pathways in rotenone-induced neurodegeneration and the neuroprotective mechanisms of this compound.

G cluster_0 Experimental Groups cluster_1 Behavioral Analysis cluster_2 Post-mortem Analysis cluster_3 Data Analysis & Interpretation Control Control (Vehicle) OFT Open Field Test Control->OFT SPT Sucrose Preference Test Control->SPT ROT Rotenone (ROT) ROT->OFT ROT->SPT ROT_MH ROT + MH ROT_MH->OFT ROT_MH->SPT Brain_Ext Brain Extraction & Sectioning OFT->Brain_Ext SPT->Brain_Ext IHC TH Immunohistochemistry Brain_Ext->IHC Biochem Biochemical Assays (MDA, GSH) Brain_Ext->Biochem Quant Quantification of - Motor Activity - Anhedonia - TH+ Neurons - Oxidative Stress Markers IHC->Quant Biochem->Quant Stats Statistical Analysis Quant->Stats Conclusion Conclusion on MH Efficacy Stats->Conclusion

Figure 2: Experimental workflow for investigating this compound in a rotenone-induced Parkinson's disease mouse model.

Conclusion

The available preclinical evidence strongly supports the investigation of this compound as a potential disease-modifying therapy for Parkinson's disease. In a rotenone-induced mouse model, MH demonstrated the ability to ameliorate motor deficits and anhedonic-like behavior. These behavioral improvements were accompanied by the protection of dopaminergic neurons and a reduction in oxidative stress markers in the brain. The proposed mechanisms of action, including the activation of the sigma-1 receptor and its antioxidant properties, provide a solid rationale for its neuroprotective effects.[4][6] Further research, including studies in other Parkinson's disease models and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for this debilitating neurodegenerative disorder.

References

Meclofenoxate Hydrochloride and Its Impact on Brain Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known by the trade name Centrophenoxine, is a cholinergic nootropic agent developed in the 1950s.[1][2] It is recognized for its cognitive-enhancing and neuroprotective properties and has been clinically utilized for conditions associated with age-related cognitive decline, dementia, and Alzheimer's disease.[1] Meclofenoxate is a compound of two primary components: dimethylaminoethanol (DMAE), a precursor to the neurotransmitter acetylcholine, and p-chlorophenoxyacetic acid (pCPA), which enhances DMAE's transport across the blood-brain barrier.[2][3]

A crucial aspect of Meclofenoxate's neuroprotective and cognitive-enhancing effects lies in its ability to modulate brain energy metabolism. The brain, despite its relatively small mass, is a highly energy-demanding organ, consuming a significant portion of the body's glucose and oxygen.[4][5] Disruptions in cerebral energy metabolism are implicated in a wide range of neurological and neurodegenerative disorders. Meclofenoxate has been shown to positively influence several key metabolic processes, including enhancing glucose uptake, stimulating oxygen consumption, and boosting ATP production.[1][4]

This technical guide provides an in-depth analysis of the mechanisms through which this compound affects brain energy metabolism, supported by quantitative data from preclinical studies. It details relevant experimental protocols and visualizes the key pathways and workflows to offer a comprehensive resource for the scientific and drug development community.

Core Mechanisms of Action on Brain Energy Metabolism

Meclofenoxate's influence on cerebral energy metabolism is multifaceted, primarily revolving around the enhancement of glucose utilization and mitochondrial function.

  • 2.1 Enhanced Glucose Uptake and Utilization: Meclofenoxate has been found to stimulate glucose uptake and utilization in the brain.[3][5] Glucose is the primary energy substrate for neurons, and its efficient metabolism is fundamental for maintaining cognitive functions.[3] By improving the transport and processing of glucose, Meclofenoxate ensures that neurons have an adequate energy supply to support synaptic transmission and other vital cellular activities.[3] This enhancement of energy metabolism can lead to improved mental clarity and cognitive performance.[3]

  • 2.2 Increased ATP Production and Mitochondrial Support: Studies have demonstrated that Meclofenoxate can reverse abnormal mitochondrial metabolism.[6] Mitochondria are the primary sites of cellular respiration and ATP synthesis. In a preclinical model of Parkinson's disease, Meclofenoxate treatment was shown to significantly elevate depleted ATP levels in the hippocampus.[6] Furthermore, it helps prevent the destruction of mitochondria and preserves the homeostasis of mitochondrial marker proteins, suggesting a direct protective effect on these vital organelles.[6][7]

  • 2.3 Antioxidant Activity: The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption rate.[8] Meclofenoxate exhibits antioxidant properties, protecting brain cells from damage caused by free radicals.[3] This action is crucial for preserving the integrity of neuronal structures, especially mitochondria, which can be significantly damaged by oxidative stress, leading to impaired energy production.[6][8]

  • 2.4 Increased Acetylcholine Levels: As a precursor to acetylcholine, Meclofenoxate boosts the levels of this critical neurotransmitter involved in memory and learning.[1][2] Increased cholinergic activity enhances synaptic plasticity and neuronal communication, processes that are highly energy-dependent.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from a preclinical study investigating the effects of this compound (MH) in a rotenone-induced mouse model of Parkinson's Disease (PD), a condition associated with mitochondrial dysfunction.

Table 1: Effect of Meclofenoxate on Brain Glucose Metabolism

ParameterControl Group (NC)Rotenone Group (ROT)Rotenone + Meclofenoxate (ROT+MH)Percentage Change (ROT vs. ROT+MH)Citation
Average [18F]-FDG SUV --1.48▲ 24.6%[6][7]
Maximum [18F]-FDG SUV --1.54▲ 18.5%[6][7]
  • SUV: Standardized Uptake Value, a measure of glucose uptake detected by PET-CT imaging.

Table 2: Effect of Meclofenoxate on Hippocampal ATP Levels

ParameterControl Group (NC)Rotenone Group (ROT)Rotenone + Meclofenoxate (ROT+MH)Percentage Change (ROT vs. ROT+MH)Citation
ATP Level (Arbitrary Units) 124.0275.61103.26▲ 36.6%[6]

Experimental Protocols

The quantitative data presented above were derived from studies employing specific and rigorous experimental methodologies.

  • 4.1 Animal Model: Rotenone-Induced Parkinson's Disease Model

    • Rationale: Rotenone is a pesticide that induces Parkinsonism in rodents by inhibiting Complex I of the mitochondrial electron transport chain.[6] This leads to oxidative stress, mitochondrial dysfunction, and dopaminergic neurodegeneration, effectively modeling the metabolic deficits seen in PD.[6]

    • Induction: Mice are treated with rotenone to establish the disease model, leading to measurable declines in motor function and neuronal health.[6]

  • 4.2 Drug Administration

    • Groups: The study typically includes a normal control (NC) group, a rotenone-only (ROT) group, and a rotenone + Meclofenoxate (ROT+MH) treatment group.[6]

    • Dosage and Route: While specific dosages vary, administration is often performed systemically (e.g., intraperitoneally or orally) over a defined period to assess both acute and chronic effects.[6][9][10]

  • 4.3 Measurement of Brain Glucose Metabolism

    • Technique: Positron Emission Tomography-Computed Tomography (PET-CT) with the radiotracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]-FDG).[6]

    • Procedure: Animals are injected with [18F]-FDG. The tracer is taken up by cells in a manner analogous to glucose. The PET scanner detects the positron emissions, allowing for the quantification of glucose uptake in different brain regions. Data is often expressed as the Standardized Uptake Value (SUV).[6]

  • 4.4 Measurement of ATP Levels

    • Technique: Luciferase-based ATP bioluminescence assay.

    • Procedure: Following the treatment period, animals are euthanized, and specific brain regions (e.g., hippocampus) are rapidly dissected and flash-frozen. The tissue is homogenized, and the ATP content is measured using a commercial ATP assay kit. The luminescence generated is proportional to the ATP concentration and is quantified using a luminometer.[6]

Visualizations: Pathways and Workflows

Diagram: Proposed Mechanism of Meclofenoxate on Neuronal Energy Metabolism

Meclofenoxate_Mechanism cluster_neuron Neuron Mito Mitochondrion ATP ATP Mito->ATP Oxidative Phosphorylation Neuroprotection Neuroprotection & Cognitive Enhancement ATP->Neuroprotection Glucose Glucose Glucose->Mito Glycolysis MH Meclofenoxate HCl MH->Mito Protects & Restores Function MH->Glucose Enhances Glucose Uptake

Caption: Meclofenoxate enhances glucose uptake and mitochondrial function, boosting ATP production.

Diagram: Experimental Workflow for Assessing Meclofenoxate's Metabolic Effects

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Metabolic Analysis cluster_outcome Outcome A Animal Model Selection (e.g., Mice) B Induction of Neurometabolic Deficit (e.g., Rotenone Administration) A->B C Group Allocation (Control, ROT, ROT+MH) B->C D Chronic Meclofenoxate Administration C->D E In Vivo Brain Glucose Metabolism (PET-CT with [18F]-FDG) D->E F Ex Vivo Brain Tissue Analysis (Hippocampal Dissection) D->F H Data Analysis & Interpretation E->H G Biochemical Assay (ATP Level Measurement) F->G G->H

Caption: Workflow for studying Meclofenoxate's effects on brain metabolism in vivo and ex vivo.

Conclusion and Implications

This compound demonstrates a significant and positive impact on brain energy metabolism. Its ability to enhance cerebral glucose uptake, restore mitochondrial function, and increase ATP production provides a strong biochemical basis for its observed neuroprotective and cognitive-enhancing effects.[1][6] The quantitative data from preclinical models robustly support these mechanisms, showing tangible improvements in key metabolic markers that are often compromised in neurodegenerative conditions.[6][7]

For researchers and drug development professionals, Meclofenoxate serves as a compelling compound for several reasons:

  • Therapeutic Potential: Its mechanisms are highly relevant to diseases characterized by brain energy deficits, such as Alzheimer's disease, Parkinson's disease, and vascular dementia.[1][6][11]

  • Model for Drug Discovery: The pathways modulated by Meclofenoxate—glucose transport, mitochondrial respiration, and cholinergic signaling—represent valuable targets for the development of novel neurotherapeutics.

  • Repurposing Opportunities: As an existing drug, Meclofenoxate has a known safety profile, making it a candidate for repurposing in new therapeutic areas related to metabolic dysfunction in the CNS.[6][12]

Further investigation into the precise molecular targets within the mitochondrial machinery and glucose transport pathways will be crucial for fully elucidating its mechanism of action and for designing next-generation compounds that leverage these beneficial metabolic effects.

References

An In-Depth Technical Guide to the Primary Molecular Targets of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclofenoxate hydrochloride, a nootropic agent with a history of use in the management of age-related cognitive decline, exerts its effects through a multi-targeted mechanism of action. This technical guide provides a comprehensive overview of the primary molecular targets of meclofenoxate, synthesizing available quantitative data and detailing relevant experimental methodologies. The principal mechanisms elucidated include modulation of the cholinergic system, potent antioxidant and free radical scavenging activity, interaction with the sigma-1 receptor, and the reduction of neuronal lipofuscin accumulation. This document aims to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound, an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), has been a subject of interest for its potential neuroprotective and cognitive-enhancing properties.[1][2] Its multifaceted pharmacological profile suggests engagement with several key cellular and molecular pathways implicated in neuronal function and aging. Understanding these primary molecular targets is crucial for the continued exploration of its therapeutic potential and the development of novel neuroprotective agents.

Cholinergic System Modulation

A primary and well-documented effect of meclofenoxate is its influence on the cholinergic system.[2][3] It is proposed to act as a precursor to acetylcholine (ACh), a critical neurotransmitter for learning and memory, by providing its DMAE component.[3]

Increased Acetylcholine and Choline Levels

Studies in rat models have demonstrated that meclofenoxate administration leads to a significant elevation of choline and acetylcholine levels in the central nervous system.[4] This effect is particularly noted in the hippocampus, a brain region vital for memory formation.[4] While the precise mechanism of this increase is not fully elucidated, it is believed to involve the enhanced availability of choline, the rate-limiting substrate for acetylcholine synthesis.[4]

High-Affinity Choline Uptake

Meclofenoxate has been shown to compete with choline for high-affinity choline uptake (HACU) in vitro.[1] The structural similarity of its DMAE component to choline likely underlies this competitive interaction. The HACU process is the primary mechanism for transporting choline into cholinergic neurons and is a critical regulatory step in acetylcholine synthesis.

Quantitative Data on Cholinergic Modulation

ParameterTarget/ProcessValueSpecies/SystemReference
Choline LevelsCentral Nervous SystemSignificantly ElevatedRat[4]
Acetylcholine LevelsHippocampusSignificantly ElevatedRat[4]
Choline UptakeHigh-Affinity Choline TransporterCompetitive InhibitionIn Vitro[1]

Experimental Protocol: High-Affinity Choline Uptake (HACU) Assay

This protocol is a generalized procedure for measuring HACU in cultured cells, which can be adapted to assess the inhibitory effects of meclofenoxate.

1. Cell Culture:

  • Culture a suitable cholinergic neuronal cell line (e.g., SK-N-SH) to confluency in appropriate media.

2. Assay Procedure:

  • Wash the cells with a sodium-containing buffer.
  • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor like hemicholinium-3 (for control).
  • Initiate the uptake by adding a solution containing a low concentration of radiolabeled choline (e.g., [³H]-choline).
  • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for choline uptake.
  • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
  • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

3. Data Analysis:

  • Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.
  • Calculate the inhibitory constant (Ki) for meclofenoxate by fitting the data to a competitive inhibition model.

Signaling Pathway: Cholinergic System Modulation

cholinergic_pathway Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis HACU High-Affinity Choline Transporter Meclofenoxate->HACU Competitively Inhibits Choline_Pool Intracellular Choline Pool DMAE->Choline_Pool Increases ACh Acetylcholine (ACh) Choline_Pool->ACh Synthesis (ChAT) Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle Packaging HACU->Choline_Pool Choline Uptake Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Vesicle->Postsynaptic_Neuron Release Cholinergic_Receptor Cholinergic Receptor Postsynaptic_Neuron->Cholinergic_Receptor Binds to

Caption: Cholinergic modulation by this compound.

Antioxidant and Free Radical Scavenging Activity

Meclofenoxate exhibits significant antioxidant properties, which are thought to contribute to its neuroprotective effects by mitigating oxidative stress-induced neuronal damage.[3]

Free Radical Scavenging

Meclofenoxate has been demonstrated to be a potent scavenger of free radicals. This activity helps to protect cells from the damaging effects of reactive oxygen species (ROS), which are implicated in the aging process and neurodegenerative diseases.

Inhibition of Lipid Peroxidation

The drug has been shown to reduce lipid peroxidation, a key process in cellular injury where free radicals damage lipids in cell membranes, leading to impaired membrane function and cell death.[5][6] By inhibiting lipid peroxidation, meclofenoxate helps to maintain the integrity and fluidity of neuronal membranes.

Quantitative Data on Antioxidant Activity

ParameterAssayValueSpecies/SystemReference
Lipid PeroxidationMalondialdehyde (MDA) LevelsSignificantly ReducedRat Brain[6]
Reduced Glutathione-Significantly IncreasedRat Brain[6]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a general method for assessing the free radical scavenging activity of meclofenoxate using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol.
  • Prepare serial dilutions of this compound in methanol.
  • A known antioxidant, such as ascorbic acid, should be used as a positive control.

2. Assay Procedure:

  • Add a fixed volume of the DPPH stock solution to each concentration of the meclofenoxate solution.
  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of meclofenoxate.
  • Determine the IC50 value, which is the concentration of meclofenoxate required to scavenge 50% of the DPPH radicals.

Experimental Workflow: Lipid Peroxidation (MDA) Assay

mda_workflow start Start: Brain Tissue Homogenate add_tba Add Thiobarbituric Acid (TBA) Reagent start->add_tba heat Incubate at 95°C add_tba->heat cool Cool on Ice heat->cool centrifuge Centrifuge to Pellet Precipitate cool->centrifuge supernatant Collect Supernatant centrifuge->supernatant read_absorbance Measure Absorbance at 532 nm supernatant->read_absorbance calculate Calculate MDA Concentration read_absorbance->calculate

Caption: Workflow for Malondialdehyde (MDA) Assay.

Sigma-1 Receptor Interaction

Recent evidence has identified the sigma-1 receptor as a molecular target of meclofenoxate.[7] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating cellular stress responses and neuronal plasticity.

Direct Binding and Inhibition

Experimental evidence has confirmed a direct interaction between meclofenoxate and the sigma-1 receptor. A filtration binding assay demonstrated that meclofenoxate significantly inhibits the binding of a radiolabeled ligand to the sigma-1 receptor.[7]

Quantitative Data on Sigma-1 Receptor Interaction

ParameterAssayValueConcentrationReference
Inhibition RateFiltration Binding Assay75.4%1 µM[7]

Experimental Protocol: Sigma-1 Receptor Filtration Binding Assay

This protocol provides a generalized framework for a competitive binding assay to determine the affinity of meclofenoxate for the sigma-1 receptor.

1. Membrane Preparation:

  • Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).

2. Binding Reaction:

  • In a multi-well plate, combine the prepared membranes, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of this compound.
  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled sigma-1 ligand).
  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

4. Scintillation Counting:

  • Place the filter discs in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity on each filter using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding at each concentration of meclofenoxate.
  • Generate a competition curve and determine the IC50 value for meclofenoxate.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Interaction

sigma1_pathway Meclofenoxate Meclofenoxate Hydrochloride Sigma1 Sigma-1 Receptor Meclofenoxate->Sigma1 Binds to and Modulates ER_Stress Endoplasmic Reticulum Stress Sigma1->ER_Stress Regulates Neuronal_Plasticity Neuronal Plasticity Sigma1->Neuronal_Plasticity Promotes Neuroprotection Neuroprotection ER_Stress->Neuroprotection Leads to Neuronal_Plasticity->Neuroprotection Contributes to

Caption: Meclofenoxate interaction with the Sigma-1 receptor.

Reduction of Lipofuscin Accumulation

A hallmark of cellular aging, particularly in post-mitotic cells like neurons, is the accumulation of lipofuscin, an aggregate of oxidized proteins and lipids. Meclofenoxate has been shown to effectively reduce the accumulation of this "age pigment".[8]

Mechanism of Lipofuscin Removal

The precise mechanism by which meclofenoxate facilitates the removal of lipofuscin is not fully understood, but it is thought to involve the enhancement of cellular waste clearance processes. By reducing the lipofuscin load, meclofenoxate may help to restore normal cellular function and mitigate age-related cellular decline.

Experimental Protocol: Quantification of Lipofuscin in Neurons

This protocol describes a method for the quantification of lipofuscin in neuronal tissue sections using fluorescence microscopy.

1. Tissue Preparation:

  • Perfuse and fix the brain tissue from control and meclofenoxate-treated animals.
  • Prepare cryosections of the brain regions of interest (e.g., hippocampus, cerebral cortex).

2. Fluorescence Microscopy:

  • Mount the tissue sections on slides.
  • Visualize the sections using a fluorescence microscope. Lipofuscin granules exhibit autofluorescence, typically in the yellow-green to orange-red spectrum.
  • Capture images from corresponding regions of the control and treated brains.

3. Image Analysis and Quantification:

  • Use image analysis software (e.g., ImageJ) to quantify the area and/or intensity of lipofuscin autofluorescence.
  • Threshold the images to specifically select the lipofuscin granules.
  • Measure the total area of fluorescence per field of view or per cell.
  • Statistically compare the lipofuscin load between the control and meclofenoxate-treated groups.

Logical Relationship: Lipofuscin Reduction

lipofuscin_reduction Aging Cellular Aging Lipofuscin_Accumulation Lipofuscin Accumulation Aging->Lipofuscin_Accumulation Oxidative_Stress Oxidative Stress Oxidative_Stress->Lipofuscin_Accumulation Cellular_Dysfunction Cellular Dysfunction Lipofuscin_Accumulation->Cellular_Dysfunction Cellular_Health Improved Cellular Health Meclofenoxate Meclofenoxate Hydrochloride Meclofenoxate->Lipofuscin_Accumulation Reduces Meclofenoxate->Cellular_Health

Caption: The role of Meclofenoxate in reducing lipofuscin.

Other Potential Molecular Targets

Enhancement of Glucose Metabolism

Some studies suggest that meclofenoxate can enhance glucose uptake and utilization in the brain.[3][9] As glucose is the primary energy substrate for neurons, this effect could contribute to improved cognitive function by boosting cerebral energy metabolism.

Monoamine Reuptake Inhibition

Meclofenoxate has been reported to inhibit the reuptake of norepinephrine and serotonin, albeit with low potency (IC50 values in the millimolar range). This suggests that direct inhibition of monoamine transporters is unlikely to be a primary mechanism of action at therapeutic concentrations.

Quantitative Data on Other Targets

ParameterTarget/ProcessValueSpecies/SystemReference
IC50Norepinephrine Reuptake0.5 mMRat Striatal Synaptosomes
IC50Serotonin Reuptake2.7 mMRat Cortical Synaptosomes

Conclusion

This compound exerts its neuroprotective and cognitive-enhancing effects through a combination of molecular actions. Its primary targets include the modulation of the cholinergic system by increasing acetylcholine availability, potent antioxidant activity through free radical scavenging and inhibition of lipid peroxidation, and interaction with the sigma-1 receptor, a key regulator of cellular stress. Furthermore, its ability to reduce the age-associated accumulation of lipofuscin in neurons highlights its potential as an anti-aging agent. While the effects on glucose metabolism and monoamine reuptake appear to be of lower potency, they may contribute to the overall pharmacological profile of the drug. This in-depth guide provides a foundation for further research into the specific molecular interactions of meclofenoxate and the development of next-generation therapeutics for age-related cognitive decline and neurodegenerative diseases. Further studies are warranted to obtain more precise quantitative data, such as Ki and IC50 values, for its interactions with various targets.

References

The Genesis of a Nootropic: An In-depth Technical Guide to the Historical Development and Discovery of Centrophenoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrophenoxine, also known as Meclofenoxate, has occupied a unique niche in the landscape of cognitive enhancers and anti-aging research for over six decades. First synthesized in 1959 by French scientists at the National Center for Scientific Research (CNRS), its journey from a potential treatment for age-related cognitive decline to a widely used nootropic is a compelling narrative of scientific inquiry and evolving understanding of neuropharmacology. This technical guide provides a comprehensive overview of the historical development and discovery of Centrophenoxine, detailing its synthesis, foundational preclinical and clinical investigations, and the elucidation of its primary mechanisms of action. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for critical experiments. Furthermore, this guide employs Graphviz visualizations to illustrate the key signaling pathways and experimental workflows that have been central to our understanding of this intriguing compound.

The Dawn of a Nootropic: Discovery and Initial Synthesis

Centrophenoxine emerged from the post-war era of burgeoning psychopharmacology. In 1959, a team of French researchers, led by J. Thuillier, first reported the synthesis and pharmacological properties of the dimethylaminoethyl ester of p-chlorophenoxyacetic acid, which they designated as ANP 235.[1] The rationale behind its creation was to enhance the bioavailability of dimethylaminoethanol (DMAE), a naturally occurring compound, by esterifying it with p-chlorophenoxyacetic acid (pCPA), a synthetic auxin analog.[1] The hypothesis was that this modification would facilitate the transport of DMAE across the blood-brain barrier.

The Pioneering Synthesis: An Esterification Approach

Experimental Protocol: General Synthesis of Centrophenoxine (Meclofenoxate)

This protocol is a generalized representation based on established chemical principles of esterification for this compound.

Materials:

  • p-chlorophenoxyacetic acid

  • Thionyl chloride (SOCl₂) or other suitable activating agent

  • Dimethylaminoethanol (DMAE)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Apparatus for reflux, distillation, and filtration

  • Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)

Procedure:

  • Activation of p-chlorophenoxyacetic acid: p-chlorophenoxyacetic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with an excess of thionyl chloride, often under reflux conditions in an anhydrous solvent. The reaction is carried out under an inert atmosphere to prevent hydrolysis of the acid chloride. The excess thionyl chloride and solvent are subsequently removed by distillation under reduced pressure.

  • Esterification: The resulting p-chlorophenoxyacetyl chloride is dissolved in an anhydrous, non-protic solvent. To this solution, dimethylaminoethanol (DMAE) is added dropwise, usually at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature or with gentle heating to drive the reaction to completion.

  • Work-up and Purification: Upon completion of the reaction, the reaction mixture is typically washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine. The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude Centrophenoxine.

  • Final Purification: The crude product can be further purified by techniques such as column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final, pure Centrophenoxine.

Logical Flow of Centrophenoxine Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Esterification cluster_2 Purification pCPA p-chlorophenoxyacetic acid AcidChloride p-chlorophenoxyacetyl chloride pCPA->AcidChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride Reagent CrudeCPX Crude Centrophenoxine AcidChloride->CrudeCPX Reaction DMAE Dimethylaminoethanol (DMAE) DMAE->CrudeCPX Reagent PurifiedCPX Pure Centrophenoxine CrudeCPX->PurifiedCPX Purification (e.g., Chromatography, Recrystallization) G start Start: Aged Animal Cohort treatment Treatment Group: Centrophenoxine Injections start->treatment control Control Group: Saline Injections start->control euthanasia Euthanasia and Brain Perfusion treatment->euthanasia control->euthanasia dissection Brain Dissection and Fixation euthanasia->dissection sectioning Cryosectioning of Brain Tissue dissection->sectioning staining Histochemical Staining (e.g., Sudan Black B) sectioning->staining microscopy Fluorescence Microscopy staining->microscopy quantification Image Analysis and Quantification of Lipofuscin microscopy->quantification end End: Comparative Analysis quantification->end G CPX Centrophenoxine ROS Reactive Oxygen Species (ROS) CPX->ROS Direct Scavenging (?) AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) CPX->AntioxidantEnzymes Upregulates Activity (?) CellularDamage Cellular Damage (Lipid peroxidation, Protein oxidation) ROS->CellularDamage Causes AntioxidantEnzymes->ROS Neutralizes G CPX Centrophenoxine DMAE DMAE CPX->DMAE Metabolized to Choline Choline DMAE->Choline Converted to Acetylcholine Acetylcholine Choline->Acetylcholine Substrate for ChAT Choline Acetyltransferase (ChAT) ChAT->Acetylcholine Catalyzes synthesis of CognitiveFunction Enhanced Cognitive Function Acetylcholine->CognitiveFunction Improves

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclofenoxate hydrochloride, also known as centrophenoxine, is a cholinergic nootropic agent that has been the subject of extensive research for its potential cognitive-enhancing and neuroprotective effects.[1][2] Developed in the 1950s, it is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA).[3][4] While used as a dietary supplement in some regions and as a prescription drug in several European and Asian countries for conditions like dementia and age-related cognitive decline, it is not approved by the U.S. Food and Drug Administration (FDA).[2][4][5] This guide provides a comprehensive technical overview of the existing research on this compound, focusing on its mechanisms of action, experimental protocols, and data from preclinical and clinical studies relevant to age-related cognitive decline.

Mechanism of Action

The therapeutic potential of this compound in the context of age-related cognitive decline is attributed to its multifaceted mechanism of action, which encompasses enhancing cholinergic neurotransmission, providing antioxidant protection, improving cerebral metabolism, and reducing cellular waste products.[1][2]

  • Cholinergic System Enhancement: The primary mechanism is its role in the cholinergic system.[2] Meclofenoxate is hydrolyzed in the body into its two constituent components: DMAE and pCPA.[4] DMAE is a precursor to acetylcholine, a critical neurotransmitter for memory, learning, and attention.[1][6] The pCPA component acts as a carrier molecule, facilitating the transport of DMAE across the blood-brain barrier, thereby increasing its bioavailability in the central nervous system.[1] By boosting acetylcholine levels, meclofenoxate enhances synaptic transmission and neuronal communication.[1][2] Studies in rats have shown that meclofenoxate can dramatically elevate choline levels in the brain, and in the hippocampus, this is accompanied by an increase in acetylcholine levels.[7]

  • Antioxidant Properties: Meclofenoxate exhibits significant antioxidant properties, protecting brain cells from oxidative stress, a key contributor to neuronal damage and cognitive impairment in aging and neurodegenerative diseases.[1][2] It has been shown to reduce the formation of hydroxyl radicals and decrease lipid peroxidation.[3][8] In animal models, it enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4][9]

  • Improved Brain Metabolism: The compound enhances glucose uptake and utilization in the brain.[1] As glucose is the primary energy source for neurons, improved metabolism leads to more efficient cellular function, which can translate to improved mental clarity and cognitive performance.[1][2]

  • Reduction of Lipofuscin: Meclofenoxate aids in the removal of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in cells with age.[2][3] This "age pigment" can interfere with cellular function, and its reduction is thought to support cellular health and longevity, potentially delaying the onset of age-related cognitive decline.[1][2]

Meclofenoxate_MoA Mec Meclofenoxate Hydrochloride BBB Blood-Brain Barrier Mec->BBB Crosses Antioxidant Antioxidant Effects Mec->Antioxidant Glucose Improved Glucose Metabolism Mec->Glucose Lipofuscin Lipofuscin Removal Mec->Lipofuscin DMAE DMAE BBB->DMAE pCPA pCPA BBB->pCPA Choline Choline DMAE->Choline Precursor ACh Acetylcholine Choline->ACh Synthesis Synaptic Enhanced Synaptic Transmission ACh->Synaptic Cognition Improved Cognitive Function Synaptic->Cognition Neuroprotection Neuroprotection Antioxidant->Neuroprotection Glucose->Neuroprotection Lipofuscin->Neuroprotection Neuroprotection->Cognition

Caption: Core mechanisms of this compound.

Pharmacokinetics

Orally administered meclofenoxate is well-absorbed and effectively crosses the blood-brain barrier.[4] It is a prodrug that is not detected in plasma; instead, it is rapidly hydrolyzed into its active metabolites, p-chlorophenoxyacetic acid (pCPA) and dimethylaminoethanol (DMAE).[4][10] The compound is primarily metabolized in the liver and its byproducts are excreted through the kidneys.[4]

Preclinical Research in Age-Related Cognitive Decline

Numerous preclinical studies have investigated the effects of meclofenoxate in various animal models of cognitive impairment and aging. These studies have provided foundational evidence for its neuroprotective and cognitive-enhancing properties.

Table 1: Summary of Key Preclinical Studies

Animal ModelDosage & DurationKey FindingsReference
Aged Rats100 mg/kg/day (i.p.) for 37 daysSignificantly improved memory impairment and reduced neuronal damage in a model of chronic cerebral ischemia.[9][11][9]
Aged Rats100 mg/kg/day (i.p.)Increased synaptic surface density and reduced age-related decreases in synaptic numerical density.[8]
Rotenone-induced Parkinson's model (Rats)100 mg/kgReduced oxidative stress, lipid peroxidation, and neuronal damage. Enhanced catalase and superoxide dismutase activity.[8][8]
Rotenone-induced Parkinson's model (Mice)50 µg/g (i.p.) daily for 4 weeksImproved behavioral abnormalities, motor deficits, and depression-like symptoms.[12][12]
Aged MiceNot specifiedReduced neuronal lipofuscin in the cerebral cortex and hippocampus; improved learning and memory in a T-maze.[8]
Murine Primary Neurons (in vitro)10 µM for 24 hoursProtected against rotenone-induced mitochondrial damage and restored mitochondrial function-related gene expression.[12][12]
Experimental Protocols: Animal Models of Cognitive Decline

1. Chronic Cerebral Hypoperfusion-Induced Cognitive Deficit in Rats

  • Objective: To model cerebrovascular-type dementia and evaluate the neuroprotective effects of meclofenoxate.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are used.

    • Induction of Ischemia: Chronic hypoperfusion is induced by permanent bilateral ligation of the common carotid arteries.

    • Drug Administration: Meclofenoxate (100 mg/kg) is administered orally once daily for a period of 37 days.[9]

    • Behavioral Testing: Spatial memory performance is assessed using the Morris water maze, measuring escape latency and time spent in the target quadrant.[9]

    • Biochemical Analysis: After behavioral testing, brain tissue (cortex and hippocampus) is collected. Spectrophotometry is used to measure the activity of antioxidant enzymes (SOD, GPx) and the content of malondialdehyde (MDA) as a marker of lipid peroxidation. Levels of pro-inflammatory mediators (TXB2, 6-keto-PGF1α) are also assayed.[9]

    • Histological Analysis: Brain sections are examined using Hematoxylin and Eosin (H&E) staining to assess morphological changes and neuronal degeneration. Immunohistochemistry is performed to analyze the expression of apoptotic proteins like Bax and p53.[9]

2. Rotenone-Induced Parkinson's Disease Model in Mice

  • Objective: To create a model of neurodegeneration with oxidative stress and assess the therapeutic potential of meclofenoxate.

  • Methodology:

    • Animal Model: C57BL/6 mice are commonly used.[12][13]

    • Induction of Neurotoxicity: Rotenone, a mitochondrial complex I inhibitor, is administered to induce oxidative stress and dopaminergic neuron degeneration, mimicking features of Parkinson's disease.[13][14]

    • Drug Administration: this compound (50 µg/g) is administered via intraperitoneal (i.p.) injection once daily for 4 weeks.[12]

    • Behavioral Testing: Motor deficits are assessed through various behavioral tests. Anhedonia, a depressive-like symptom, is measured using the sucrose preference test.[12]

    • In Vitro Validation: Primary murine neurons are cultured and treated with rotenone to induce mitochondrial damage. Meclofenoxate (10 µM) is co-administered for 24 hours to assess its protective effects on mitochondrial morphology and function.[12]

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Induction Induce Cognitive Decline (e.g., Ischemia, Neurotoxin) Baseline Baseline Behavioral Assessment Induction->Baseline Group Randomize into Groups (Control, Vehicle, Meclofenoxate) Baseline->Group Admin Daily Drug Administration (e.g., 4-8 weeks) Group->Admin Post_Behavior Post-Treatment Behavioral Testing Admin->Post_Behavior Tissue Tissue Collection (Brain) Post_Behavior->Tissue Biochem Biochemical Analysis (e.g., Oxidative Stress Markers) Tissue->Biochem Histo Histological & IHC Analysis (Neuronal Viability, Protein Expression) Tissue->Histo

Caption: Typical preclinical experimental workflow.

Clinical Research

Clinical trials investigating meclofenoxate for cognitive decline have yielded mixed and often inconclusive results. Many of the studies are dated and have been criticized for methodological limitations, such as small sample sizes or short durations.[3][15]

Table 2: Summary of Key Clinical Studies

Study PopulationDosage & DurationKey FindingsLimitationsReference
74 Healthy Elderly600 mg, twice daily for 9 monthsSignificant improvement in delayed free-recall; suggested better consolidation of new information into long-term memory. No effect on other memory measures.-[3]
50 Dementia Patients2 g/day for 8 weeksHigh variability in performance. 48% of the meclofenoxate group showed memory improvements vs. 28% in the placebo group (intra-individual analysis only).Claims not supported by rigorous statistics.[3]
28 Individuals with Memory Deficits300 mg, 4 times daily for 3 weeksNo statistically significant effects on 8 tests of memory or mental concentration.Subjects may have been too demented to show improvement.[3][15]
242 Prodromal Alzheimer's Patients1500 mg/day of DMAE pyroglutamate (active component) for 24 weeksNo statistically significant differences in memory, executive function, or attention between treatment and placebo groups.Short treatment duration; potentially underpowered.[3]
Experimental Protocols: Clinical Trials

1. Double-Blind Randomized Controlled Trial in Healthy Elderly

  • Objective: To assess the effect of long-term meclofenoxate treatment on cognitive functions in healthy elderly individuals.

  • Methodology:

    • Participants: 74 healthy elderly subjects were recruited.

    • Design: A double-blind, randomized, placebo-controlled trial.

    • Intervention: Participants received either meclofenoxate (600 mg, twice daily) or a placebo for 9 months.[3]

    • Cognitive Assessment: A battery of neuropsychological tests was administered to evaluate various aspects of memory and cognitive function. A key outcome measure was delayed free-recall, used to assess the consolidation of new information into long-term memory.[3][16]

    • Statistical Analysis: Performance between the meclofenoxate and placebo groups was compared to determine statistically significant differences.

Signaling Pathways in Neuroprotection

Meclofenoxate's neuroprotective effects are mediated through its influence on several key intracellular signaling pathways. Its ability to combat oxidative stress is central to this process. Oxidative stress leads to the production of reactive oxygen species (ROS), which can damage neurons and activate inflammatory pathways like the NLRP3 inflammasome, ultimately leading to cell death.[17] Meclofenoxate helps to mitigate this damage by enhancing the cellular antioxidant defense system. Furthermore, by supporting cholinergic signaling and glucose metabolism, it may indirectly support pathways like the PI3K/Akt signaling cascade, which is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases.[18]

Signaling_Pathways cluster_ox Oxidative Stress Pathway cluster_chol Cholinergic & Metabolic Pathways cluster_outcome Cellular Outcomes Mec Meclofenoxate ROS Reactive Oxygen Species (ROS) Mec->ROS Scavenges SOD SOD, GPx, Catalase (Antioxidant Enzymes) Mec->SOD Upregulates ACh ↑ Acetylcholine Mec->ACh Glucose ↑ Glucose Uptake Mec->Glucose Mito Mitochondrial Function Mec->Mito Protects Inflam ↓ Neuroinflammation (e.g., NLRP3) Mec->Inflam Inhibits Lipid Lipid Peroxidation ROS->Lipid ROS->Inflam Activates Lipid->Mito Damages SOD->ROS Neutralizes PI3K PI3K/Akt Pathway (Pro-Survival) ACh->PI3K Glucose->PI3K Survival ↑ Neuronal Survival & Plasticity PI3K->Survival Mito->Survival Inflam->Survival

Caption: Neuroprotective signaling pathways of Meclofenoxate.

Conclusion

This compound presents a compelling profile as a multi-target agent for combating age-related cognitive decline. Its established mechanisms, including cholinergic enhancement, antioxidant activity, improved cerebral metabolism, and lipofuscin reduction, are all highly relevant to the pathophysiology of brain aging.[1][2] Preclinical studies in various animal models consistently demonstrate its ability to improve memory, reduce neuronal damage, and mitigate biochemical markers of neurodegeneration.[8][9][11]

For researchers and drug development professionals, meclofenoxate serves as a valuable pharmacological tool and a promising lead compound. Its ability to cross the blood-brain barrier and modulate multiple relevant pathways makes it an interesting candidate for further investigation. Future research should focus on robust, well-designed clinical trials to clarify its therapeutic potential and on exploring its synergistic effects with other neuroprotective agents. The repurposing of meclofenoxate for other neurodegenerative conditions, such as Parkinson's disease, also warrants further exploration.[19]

References

Methodological & Application

Standard Protocol for the Synthesis of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Meclofenoxate Hydrochloride, a nootropic agent used in the treatment of senile dementia and Alzheimer's disease. The primary synthesis route involves a two-step process: the chlorination of 4-chlorophenoxyacetic acid followed by condensation with 2-(dimethylamino)ethanol. An alternative single-step condensation method is also described. This document includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the synthesis workflow.

Introduction

Meclofenoxate, an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), is a well-established nootropic compound.[1][2] Its synthesis is a critical process for its application in pharmaceutical research and development. The protocols outlined below are based on established and industrially viable methods, ensuring high yield and purity of the final product.[3][4]

Data Presentation

The following table summarizes the quantitative data from two common synthesis methods for this compound.

ParameterMethod 1: Thionyl ChlorideMethod 2: EDCI Condensation
Starting Materials 4-chlorophenoxyacetic acid, Thionyl chloride, 2-(dimethylamino)ethanol4-chlorophenoxyacetic acid, 2-(dimethylamino)ethanol, EDCI
Solvent Dichloromethane, Ethyl acetateEthyl acetate
Reaction Time Acyl chlorination: 2-5 hours; Condensation: 1 hour3 hours
Reaction Temperature Acyl chlorination: 20-40°C; Condensation: Room Temperature to 40°C25°C
Yield 84.6% - 90.6%[4][5]Not explicitly stated
Purity 99.8% - 99.9%[4][5]Not explicitly stated
Final Product Form White solid[4][5]Not explicitly stated

Experimental Protocols

Method 1: Two-Step Synthesis via Acyl Chlorination

This method involves the formation of an acyl chloride intermediate, which then reacts with 2-(dimethylamino)ethanol.[3][4][5]

Step 1: Synthesis of 4-Chlorophenoxyacetyl Chloride

  • In a reaction vessel, suspend 4-chlorophenoxyacetic acid in dichloromethane.

  • Slowly add thionyl chloride dropwise to the suspension. The molar ratio of 4-chlorophenoxyacetic acid to thionyl chloride should be approximately 1:1.5.[5]

  • Stir the reaction mixture at a temperature between 20°C and 40°C for 2 to 5 hours.[5]

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain an oily substance, which is the 4-chlorophenoxyacetyl chloride intermediate.

Step 2: Synthesis of this compound

  • Dissolve the oily 4-chlorophenoxyacetyl chloride in dichloromethane.

  • Separately, prepare a solution of 2-(dimethylamino)ethanol in dichloromethane.

  • Add the 2-(dimethylamino)ethanol solution dropwise to the 4-chlorophenoxyacetyl chloride solution. The molar ratio of the acyl chloride to the amino alcohol should be approximately 1:1.1.[5]

  • Stir the reaction mixture for 1 hour at a temperature of up to 40°C.[5]

  • After the reaction, extract the organic layer with water.

  • Concentrate the organic layer to obtain an oily substance (Meclofenoxate free base).

  • Dissolve the resulting oil in ethyl acetate.

  • Bubble hydrogen chloride gas through the solution until a large amount of solid precipitates.[4][5]

  • Maintain the mixture at 25°C and then filter to collect the white solid, which is this compound.[4][5]

  • Wash the solid and dry under vacuum.

Method 2: Single-Step Synthesis using a Condensing Agent

This method utilizes a condensing agent to facilitate the direct esterification of 4-chlorophenoxyacetic acid with 2-(dimethylamino)ethanol.[6]

  • In a single-mouth bottle, dissolve p-chlorophenoxyacetic acid in ethyl acetate (10:1 v/w).[6]

  • Add 2-(dimethylamino)ethanol to the solution and stir at room temperature for 20 minutes.

  • Add the condensing agent EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The molar ratio of p-chlorophenoxyacetic acid, 2-(dimethylamino)ethanol, and EDCI should be 1:1.1:1.1.[6]

  • Stir the reaction mixture for 3 hours at 25°C.[6]

  • After the reaction, quench with water.

  • Introduce hydrogen chloride gas at a flow rate of 10-18 m/s and stir slowly for 2 hours at 25°C to induce crystallization.[6]

  • Filter the precipitate, wash, and dry to obtain this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Single-Step Synthesis A1 4-Chlorophenoxyacetic Acid C1 4-Chlorophenoxyacetyl Chloride A1->C1 B1 Thionyl Chloride B1->C1 E1 Meclofenoxate (Free Base) C1->E1 D1 2-(Dimethylamino)ethanol D1->E1 G1 This compound E1->G1 F1 Hydrogen Chloride F1->G1 A2 4-Chlorophenoxyacetic Acid D2 Meclofenoxate (in situ) A2->D2 B2 2-(Dimethylamino)ethanol B2->D2 C2 EDCI C2->D2 F2 This compound D2->F2 E2 Hydrogen Chloride E2->F2

References

Application Notes and Protocols for In Vivo Administration of Meclofenoxate Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a nootropic agent investigated for its cognitive-enhancing and neuroprotective properties.[1] It is an ester of dimethylaminoethanol (DMAE) and 4-chlorophenoxyacetic acid (pCPA), a structure that facilitates its passage across the blood-brain barrier.[2][3] In preclinical research, rodent models are essential for evaluating its efficacy and mechanism of action in various neurological conditions. These notes provide an overview of its application and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism. Primarily, it serves as a precursor to acetylcholine, a key neurotransmitter in learning and memory, thereby enhancing cholinergic activity.[1][2] Additionally, it exhibits significant antioxidant properties, protecting neurons from oxidative stress.[2] The compound also improves brain energy metabolism by enhancing glucose uptake and can reduce the accumulation of lipofuscin, a cellular waste product associated with aging.[1][2]

Meclofenoxate_Signaling_Pathway cluster_precursor Meclofenoxate HCl cluster_effects Cellular Mechanisms cluster_outcomes Neuroprotective & Cognitive Outcomes MH Meclofenoxate HCl AC Acetylcholine Synthesis MH->AC AO Antioxidant Activity MH->AO GU Glucose Uptake MH->GU LR Lipofuscin Removal MH->LR CE Cognitive Enhancement (Learning & Memory) AC->CE NP Neuroprotection AO->NP GU->NP LR->NP NP->CE

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration of this compound in rodent models.

Table 1: Effects on Learning and Memory in Rodents

Animal ModelDose & RouteTreatment DurationBehavioral TestKey FindingsReference(s)
Male Albino Rats100 mg/kg i.p.7 days pre-training, 5 days duringShuttle-boxNo effect on learning, significantly facilitated retention.[4]
Male Albino Rats100 mg/kg i.p.7 daysStep-through passive avoidanceImproved learning and retention.[4]
Male Albino Rats50 mg/kg i.p.Twice daily for 5 daysStaircase mazeSignificantly improved learning and retention.[4]
Male Wistar Rats100 mg/kg i.p.60 min before training for 5 daysTwo-way active avoidanceSlightly improved avoidance training.[5]
Male Wistar Rats300 mg/kg i.p.60 min before training for 5 daysTwo-way active avoidance"Deteriorated" learning in the last two training days.[5]
Rats50 mg/kg i.p.Single dose post-trainingConditioned reflexIncreased stability of memory traces for 30 days.[6]
Rats20 & 100 mg/kgSingle dose post-scopolamineStep-through passive avoidancePrevented scopolamine-induced amnesia.[7]

Table 2: Neuroprotective Effects in Rodents

Animal ModelPathological ModelDose & RouteTreatment DurationKey FindingsReference(s)
Sprague-Dawley RatsChronic cerebral hypoperfusion100 mg/kg oralOnce daily for 37 daysMarkedly improved memory impairment and attenuated neuronal damage.[8]
RodentsParkinson's Disease Model100 mg/kg i.p.35 daysAttenuated motor dysfunction and lipid peroxidation.[9]
Parkinson's Disease MiceRotenone-induced50 µg/g i.p.Once daily for 4 weeksImproved behavioral abnormalities and depression-like symptoms.[3]
Aged Guinea PigsAging30 mg/kg i.m.Not specifiedInitiated and sustained clearance of lipofuscin from the myocardium.[9]
Male MiceAging~60 mg/kg/day in water10 monthsSignificantly increased mean, median, and maximum lifespan.[9]

Experimental Protocols

General Guidelines for In Vivo Formulation and Administration

Formulation: For experimental use, this compound can be dissolved in a vehicle suitable for the chosen administration route. A common method involves creating a stock solution in DMSO, which is then further diluted.[10]

  • Method 1 (for parenteral routes): Dissolve Meclofenoxate HCl in DMSO to create a master liquid. Subsequently, add PEG300, mix until clear, then add Tween 80, mix until clear, and finally add ddH2O to the final volume.[10]

  • Method 2 (for oral/other routes): Dissolve Meclofenoxate HCl in DMSO to create a master liquid, then add Corn oil and mix until the solution is clear.[10]

  • Note: Always ensure the solution is clear before administration and prepare fresh solutions for use within a short period.[3][10]

Administration Routes:

  • Intraperitoneal (IP) Injection: A common route for rapid systemic absorption. Injections are typically made into the lower right quadrant of the abdomen to avoid internal organs.[11]

  • Oral Gavage (PO): This method ensures precise oral dosing and mimics the natural route of intake.[11] It is suitable for long-term studies.[11]

  • Subcutaneous (SC) Injection: Involves injecting the substance into the loose skin over the back.

  • Intravenous (IV) Injection: Typically administered via the lateral tail vein in mice and rats for immediate systemic circulation.[11][12]

Protocol 1: Assessment of Cognitive Enhancement in a Passive Avoidance Task

This protocol is designed to evaluate the effect of this compound on learning and memory in rats using a step-through passive avoidance test.[4][7]

Cognitive_Workflow cluster_setup Phase 1: Preparation cluster_training Phase 2: Training & Administration cluster_testing Phase 3: Retention Testing cluster_analysis Phase 4: Data Analysis A 1. Animal Acclimatization (Male Wistar Rats, 7-10 days) B 2. Group Assignment (Control, Vehicle, Meclofenoxate) A->B C 3. Drug Preparation (e.g., 100 mg/kg in saline) B->C D 4. Pre-Training Administration (e.g., 7-day treatment)[4] C->D E 5. Training Session (Step-through apparatus, single trial with mild foot shock) D->E F 6. Post-Training Administration (Optional, single dose immediately after training)[4] E->F G 7. Retention Test 1 (24 hours post-training) E->G H 8. Retention Test 2 (e.g., 7 days post-training)[4] G->H I 9. Measure Step-through Latency (Time to enter dark compartment) H->I J 10. Statistical Analysis (Compare latencies between groups) I->J

References

Quantitative Analysis of Meclofenoxate Hydrochloride Using a Stability-Indicating HPLC-DAD-FL Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and sensitive stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Meclofenoxate Hydrochloride (MFX) in pharmaceutical formulations. The method utilizes a diode array detector (DAD) and a fluorescence detector (FL) for enhanced sensitivity and specificity, allowing for the accurate determination of MFX in the presence of its degradation products, primarily p-chlorophenoxyacetic acid (pCPA). This method is suitable for quality control, stability studies, and dissolution testing of MFX in tablets and vials.

Introduction

This compound is a nootropic agent used in the treatment of symptoms associated with senile dementia and Alzheimer's disease.[1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing MFX. High-performance liquid chromatography is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2] This application note describes a validated stability-indicating HPLC method that can separate and quantify MFX from its potential degradation products, making it ideal for comprehensive quality assessment.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a diode array detector and a fluorescence detector was used. The chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase 20 mM Phosphate Buffer (pH 3) : Acetonitrile (65:35, v/v)[1][3]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1]
Column Temperature 25°C[1]
Detection DAD: 225 nm[1][3] FL: λex 225 nm / λem 310 nm[1][3]
Run Time Approximately 15 minutes

Protocols

Preparation of Standard Solutions

1.1. This compound (MFX) Stock Solution (1000 µg/mL):

  • Accurately weigh 50 mg of MFX reference standard.

  • Dissolve in a small amount of methanol (approximately 2 mL).

  • Dilute to 50 mL with 0.01 M HCl in a volumetric flask.[1]

1.2. p-Chlorophenoxyacetic Acid (pCPA) Stock Solution (1000 µg/mL):

  • Accurately weigh pCPA reference standard.

  • Dissolve in a small amount of methanol (approximately 2 mL).

  • Dilute to the final volume with distilled water in a volumetric flask.[1]

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover the desired concentration range.[1]

Preparation of Sample Solutions

2.1. From Tablets:

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to 50 mg of MFX.

  • Transfer to a 50 mL volumetric flask and add approximately 2 mL of methanol.

  • Sonicate for 1 minute.

  • Add 20 mL of 0.01 M HCl and sonicate for an additional 10 minutes.

  • Filter the mixture into the 50 mL volumetric flask.

  • Wash the residue with two 10 mL portions of 0.01 M HCl, adding the washings to the filtrate.

  • Dilute to volume with 0.01 M HCl.[1]

  • Make further dilutions with the mobile phase as needed before injection.

2.2. From Vials:

  • Transfer the contents of a vial equivalent to 50 mg of MFX into a 50 mL volumetric flask.

  • Add approximately 2 mL of methanol to dissolve the powder.

  • Dilute to volume with 0.01 M HCl.[1]

  • Make further dilutions with the mobile phase as needed before injection.

Method Validation

The method was validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and specificity.

Table 2: Method Validation Parameters

ParameterMFX (DAD)pCPA (DAD)MFX (FL)pCPA (FL)
Linearity Range (µg/mL) 0.5 - 100[1][3]0.25 - 100[1][3]0.05 - 20[1][3]0.01 - 8[1][3]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.05[1][3]0.04[1][3]0.005[1][3]0.001[1][3]
LOQ (µg/mL) 0.150.120.0150.003
Precision (%RSD) < 2%< 2%< 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%98 - 102%
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on MFX.

4.1. Acid Hydrolysis:

  • Dissolve MFX in 0.1 M HCl and keep at ambient temperature for a specified time (e.g., 6 hours).[1]

  • Neutralize the solution before dilution and injection.

4.2. Base Hydrolysis:

  • Dissolve MFX in 0.1 M NaOH and keep at ambient temperature for a specified time (e.g., 5 minutes).[1]

  • Neutralize the solution before dilution and injection.

4.3. Oxidative Degradation:

  • Dissolve MFX in a solution of hydrogen peroxide (e.g., 8% H₂O₂) and keep at ambient temperature for a specified time (e.g., 24 hours).[1]

4.4. Photolytic Degradation:

  • Expose a solution of MFX to UV radiation (e.g., 254 nm) for a specified time (e.g., 3 hours).[1]

Results and Discussion

The developed HPLC method successfully separated this compound from its primary degradation product, p-chlorophenoxyacetic acid, with good resolution. The retention times were approximately 3.8 minutes for MFX and 9.8 minutes for pCPA.[1] The use of both DAD and FL detectors provides flexibility and enhanced sensitivity, particularly for the detection of low-level impurities. The validation data demonstrates that the method is linear, sensitive, precise, and accurate for its intended purpose. The forced degradation studies confirmed the stability-indicating capability of the method, as MFX was well-resolved from all degradation products formed under stress conditions.

Visualization of Methodologies and Pathways

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh MFX & pCPA Standards Stock Prepare Stock Solutions (1000 µg/mL) Standard->Stock Dissolve Working Prepare Working Standards Stock->Working Dilute Injection Inject 20 µL Working->Injection Sample Weigh Sample (Tablets/Vials) Extraction Extract with Methanol & 0.01M HCl Sample->Extraction Filtration Filter Sample Solution Extraction->Filtration Dilution Dilute to Final Concentration Filtration->Dilution Dilution->Injection HPLC HPLC System (C18 Column, 25°C) Detection Detection (DAD: 225nm, FL: 225/310nm) HPLC->Detection MobilePhase Mobile Phase (Phosphate Buffer:ACN, 65:35) MobilePhase->HPLC Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify MFX & pCPA Integration->Quantification Report Generate Report Quantification->Report MFX_Mechanism cluster_cholinergic Cholinergic System Enhancement cluster_neuroprotection Neuroprotective Actions cluster_metabolism Brain Metabolism Boost MFX This compound DMAE Hydrolyzes to DMAE MFX->DMAE Antioxidant Antioxidant Properties MFX->Antioxidant Lipofuscin Removes Lipofuscin MFX->Lipofuscin Glucose Enhances Glucose Uptake MFX->Glucose Acetylcholine Increases Acetylcholine Synthesis DMAE->Acetylcholine Cognition Improves Memory & Learning Acetylcholine->Cognition OxidativeStress Reduces Oxidative Stress Antioxidant->OxidativeStress CellularHealth Enhances Neuronal Health OxidativeStress->CellularHealth Lipofuscin->CellularHealth Energy Increases Brain Energy Metabolism Glucose->Energy Performance Improves Cognitive Performance Energy->Performance

References

Application Notes and Protocols for the Quantification of Meclofenoxate Hydrochloride using ¹H-NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate hydrochloride is a nootropic agent used in the treatment of age-related cognitive decline. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control and formulation development. This document provides a detailed application note and protocol for the quantification of this compound using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. ¹H-NMR offers a rapid, specific, and non-destructive method for the determination of this compound content, providing a valuable alternative to chromatographic techniques.[1][2]

The quantitative ¹H-NMR (qNMR) method described herein utilizes an internal standard for accurate and precise measurements. The methodology is based on the principle that the integral of an NMR signal is directly proportional to the number of corresponding protons in the molecule.

Principle of the Method

Quantitative ¹H-NMR relies on the direct relationship between the integrated area of a specific resonance signal and the molar concentration of the analyte in the sample. By incorporating a known amount of an internal standard with a certified purity, the concentration of the analyte can be determined with high accuracy. The internal standard should have signals that are well-resolved from the analyte's signals and should be chemically inert with the analyte and the solvent.[3] For the quantification of this compound, maleic acid is a suitable internal standard as it is soluble in D₂O and its singlet signal at δ 6.319 ppm is well-separated from the signals of this compound.[1][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound using ¹H-NMR.

Reagents and Materials
  • This compound reference standard

  • This compound sample for analysis

  • Maleic acid (internal standard, certified purity)

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm)

  • Volumetric flasks

  • Analytical balance

  • Pipettes

Equipment
  • ¹H-NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation
  • Internal Standard Stock Solution: Accurately weigh a known amount of maleic acid and dissolve it in a specific volume of D₂O in a volumetric flask to prepare a stock solution of known concentration (e.g., 2.63 mg/mL).[1]

  • Sample Solution: Accurately weigh a known amount of the this compound sample (e.g., 29.60 mg) and dissolve it in a specific volume of the internal standard stock solution in a volumetric flask.[1]

  • Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a 5 mm NMR tube.

¹H-NMR Data Acquisition

The following are recommended starting parameters for data acquisition. These may need to be optimized for the specific instrument used.

ParameterRecommended Value
Spectrometer Frequency400 MHz (or higher)
Pulse ProgramStandard single pulse (e.g., zg30)
Pulse Angle90° (e.g., 11.10 µs)[5]
Relaxation Delay (d1)20 s[5]
Number of Scans (ns)16[5]
Receiver Gain (rg)10 (adjust as needed)[5]
Acquisition Time (aq)≥ 3 s
Spectral Width (sw)~12 ppm
Temperature298 K
Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually perform phase correction to obtain a flat baseline across the spectrum.[1]

  • Baseline Correction: Apply a baseline correction to the phased spectrum.[1]

  • Integration: Integrate the characteristic, well-resolved signals of both this compound and the internal standard (maleic acid). For this compound, suitable signals for integration are the aromatic protons (doublets at δ 7.037 and 7.460 ppm), the methylene protons of the ester group (singlet at δ 4.975 ppm), the methylene protons adjacent to the ester oxygen (triplet at δ 4.509 ppm), the methylene protons adjacent to the nitrogen (triplet at δ 3.551 ppm), and the methyl protons on the nitrogen (singlet at δ 3.036 ppm).[1][4] The singlet of maleic acid appears at δ 6.319 ppm.[1][4]

  • Calculation of Content: The content of this compound in the sample can be calculated using the following formula:

    Content (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected this compound signal

    • N_analyte = Number of protons corresponding to the integrated this compound signal

    • I_IS = Integral of the maleic acid signal

    • N_IS = Number of protons corresponding to the integrated maleic acid signal (2 for the two vinyl protons)

    • M_analyte = Molar mass of this compound

    • M_IS = Molar mass of maleic acid

    • m_IS = Mass of the internal standard

    • m_analyte = Mass of the this compound sample

    • P_IS = Purity of the internal standard

Data Presentation

The quantitative results from the ¹H-NMR analysis can be compared with other analytical techniques for cross-validation.

Table 1: ¹H-NMR Signal Assignment for this compound in D₂O [1][6]

SignalChemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
17.460d2Aromatic (ortho to Cl)
27.037d2Aromatic (ortho to O)
34.975s2-O-CH₂-C=O
44.509t2-O-CH₂-CH₂-N
53.551t2-O-CH₂-CH₂-N
63.036s6-N(CH₃)₂

Table 2: Comparison of Quantification Results for this compound in a Formulation [5]

MethodThis compound Content (%)
¹H-NMR39.1
DSC39.3
HPLC38.8

Method Validation

A comprehensive validation of the ¹H-NMR method should be performed to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH guidelines. While a complete validation study for this specific application is not available in the cited literature, the principles and typical results are discussed below.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The ¹H-NMR method demonstrates high specificity due to the unique chemical shifts of the protons in the this compound molecule. The use of well-resolved signals for quantification ensures that there is no interference from other components.[3]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A study on a related HPLC method for this compound showed excellent linearity with a correlation coefficient (R²) of 1 over a concentration range of 0.0312 mg/mL to 1.0 mg/mL.[1] A similar linear relationship is expected for the ¹H-NMR method.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. The accuracy of the ¹H-NMR method can be assessed by recovery studies or by comparison with an established reference method. The content of this compound determined by ¹H-NMR (39.1%) was found to be in good agreement with the results obtained by HPLC (38.8%), indicating good accuracy.[5]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): A study reported a relative standard deviation (RSD) of 1.0% for the quantitation of Meclofenoxate, indicating good repeatability.[1][5]

  • Intermediate Precision: This expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For ¹H-NMR, LOD is typically determined as a signal-to-noise ratio (S/N) of 3.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For ¹H-NMR, LOQ is often determined as an S/N of 10.

Specific LOD and LOQ values for the ¹H-NMR quantification of this compound are not provided in the searched literature but would need to be experimentally determined during method validation.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for ¹H-NMR Quantification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately weigh Internal Standard (Maleic Acid) prep_IS_stock Prepare Internal Standard Stock Solution in D₂O weigh_IS->prep_IS_stock dissolve_sample Dissolve Sample in Internal Standard Stock Solution prep_IS_stock->dissolve_sample weigh_sample Accurately weigh Meclofenoxate HCl Sample weigh_sample->dissolve_sample transfer_tube Transfer to NMR Tube dissolve_sample->transfer_tube nmr_acq Acquire ¹H-NMR Spectrum (e.g., 400 MHz) transfer_tube->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Meclofenoxate HCl Content integrate->calculate

Caption: Workflow for this compound quantification by ¹H-NMR.

Conclusion

The ¹H-NMR method provides a rapid, accurate, and specific approach for the quantification of this compound.[1][5] With minimal sample preparation and non-destructive analysis, qNMR is a powerful tool for quality control in the pharmaceutical industry. Proper method validation is essential to ensure reliable and reproducible results.

References

Application Note: Thermal Analysis of Meclofenoxate Hydrochloride using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, a nootropic agent, is utilized in the management of age-related cognitive decline and other neurological conditions. It is an ester of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA)[1]. The thermal properties of an active pharmaceutical ingredient (API) like this compound are critical for drug development, formulation, and ensuring stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal behavior of materials, such as melting, crystallization, and decomposition[2][3]. This application note provides a detailed protocol for the thermal analysis of this compound using DSC.

Mechanism of Action

This compound primarily enhances cognitive function by increasing the levels of acetylcholine in the brain, a key neurotransmitter in memory and learning. It also exhibits neuroprotective effects through its antioxidant properties and by aiding in the removal of lipofuscin, an age-related cellular waste product.

meclofenoxate_mechanism cluster_precursor Meclofenoxate HCl cluster_effects Cellular Effects cluster_outcomes Cognitive Outcomes MH Meclofenoxate HCl AC ↑ Acetylcholine Levels MH->AC AO Antioxidant Properties MH->AO LR ↓ Lipofuscin Accumulation MH->LR GU ↑ Glucose Uptake MH->GU CE Cognitive Enhancement AC->CE NP Neuroprotection AO->NP LR->NP GU->CE

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

A standard DSC protocol for the analysis of a crystalline pharmaceutical powder like this compound is provided below.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., DSC 204 F1 Phoenix®)

  • Aluminum crucibles with lids

  • Microbalance

Experimental Conditions:

ParameterValue
Sample Weight2-5 mg
CrucibleAluminum, crimped lid
ReferenceEmpty, sealed aluminum crucible
AtmosphereNitrogen, 50 mL/min
Heating Rate10 °C/min
Temperature Range25 °C to 250 °C

Procedure:

  • Accurately weigh 2-5 mg of this compound powder into an aluminum crucible.

  • Seal the crucible with a crimped lid.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Equilibrate the system at 25 °C.

  • Heat the sample from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).

Data Presentation

The thermal analysis of pure this compound is expected to show a sharp endothermic peak corresponding to its melting point. Based on available literature, the melting point of this compound is in the range of 137-143°C[4][5][6]. The following table summarizes the expected thermal properties.

Thermal PropertyExpected Value
Melting Point (Onset)~137 °C
Melting Point (Peak)~139-143 °C[6][7]
Enthalpy of Fusion (ΔHfus)Data not available in searched literature
Decomposition TemperatureData not available in searched literature

Illustrative DSC Thermogram:

The following is a representative DSC curve for a crystalline pharmaceutical compound, illustrating the expected melting endotherm for this compound based on the cited melting point range.

(Note: This is an illustrative thermogram. The actual thermogram may vary based on experimental conditions and sample purity.)

Discussion

The DSC analysis of this compound reveals a distinct melting endotherm, characteristic of a crystalline solid. The onset and peak temperatures of this endotherm are crucial for identifying the substance and assessing its purity. A broad melting peak or a lower melting point may indicate the presence of impurities. The enthalpy of fusion, which is the area under the melting peak, is proportional to the amount of crystalline material and can be used for quantitative analysis.

While a complete thermal decomposition profile from Thermogravimetric Analysis (TGA) was not found in the searched literature, it is expected that this compound will exhibit a single or multi-step decomposition at temperatures significantly above its melting point. TGA would be a valuable complementary technique to determine the thermal stability and decomposition kinetics of the compound.

Experimental Workflow

The following diagram illustrates a standard workflow for the thermal analysis of a pharmaceutical compound like this compound.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Obtain Pure Meclofenoxate HCl Weigh Accurately Weigh 2-5 mg Sample->Weigh Crucible Place in Aluminum Crucible & Seal Weigh->Crucible Load Load Sample & Reference into DSC Crucible->Load Equilibrate Equilibrate at Start Temperature Load->Equilibrate Heat Heat at a Constant Rate (e.g., 10 °C/min) Equilibrate->Heat Record Record Heat Flow vs. Temperature Heat->Record Thermogram Generate DSC Thermogram Record->Thermogram Analyze Determine Melting Point, Enthalpy, etc. Thermogram->Analyze Report Report Findings Analyze->Report

Figure 2: Experimental workflow for DSC analysis.

Conclusion

DSC is a fundamental technique for the thermal characterization of this compound. This application note provides a comprehensive protocol and expected thermal behavior based on available data. The determination of the melting point and other thermal properties is essential for quality control, formulation development, and stability assessment of this compound in the pharmaceutical industry. Further studies using TGA are recommended for a complete understanding of its thermal stability and decomposition profile.

References

Application of Meclofenoxate Hydrochloride in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a nootropic compound with well-documented cognitive-enhancing and neuroprotective properties.[1][2] It is utilized in research for its potential to improve memory and learning, and to protect neurons from various insults.[2] The primary mechanisms of action include increasing acetylcholine levels in the brain, exerting antioxidant effects, enhancing glucose metabolism, and facilitating the removal of cellular waste products like lipofuscin.[1][2][3] Recent studies have also highlighted its interaction with the sigma-1 receptor, suggesting a role in mitigating neurodegenerative processes. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures.

Data Presentation

The following table summarizes the available quantitative data on the effects of this compound in primary neuron cultures.

ParameterCell TypeTreatment ConditionEffectReference
Neuroprotection Primary Murine Hippocampal Neurons10 µM this compound (2-hour pretreatment) followed by 400 nM Rotenone (24 hours)Increased neuronal cell body volume by 6.59-fold compared to the rotenone-only treated group.

Experimental Protocols

Protocol 1: Preparation of Primary Hippocampal Neuron Cultures

This protocol describes the basic steps for establishing primary hippocampal neuron cultures from embryonic rodents, a common prerequisite for studying the effects of compounds like this compound.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and fetal bovine serum)

  • Culture medium (e.g., serum-free Neurobasal medium with B-27 and GlutaMAX)

  • Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Coat culture vessels with Poly-D-lysine or Poly-L-lysine overnight at 37°C. Wash thoroughly with sterile water and allow to dry before use.

  • Dissect hippocampi from E18 rodent brains in chilled dissection medium.

  • Transfer the dissected tissue to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for 15-20 minutes.

  • Gently wash the tissue to remove the enzyme and then mechanically triturate in plating medium to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto the coated culture vessels.

  • After 24 hours, replace the plating medium with culture medium.

  • Maintain the cultures by performing partial media changes every 3-4 days.

Protocol 2: Neuroprotection Assay Against Rotenone-Induced Toxicity

This protocol details a method to assess the neuroprotective effects of this compound against rotenone, a mitochondrial complex I inhibitor that induces neuronal damage.

Materials:

  • Established primary hippocampal neuron cultures (at least 7 days in vitro)

  • This compound (stock solution in sterile water or DMSO)

  • Rotenone (stock solution in DMSO)

  • Culture medium

  • Reagents for viability/morphology assessment (e.g., Calcein-AM, Propidium Iodide, or immunocytochemistry reagents)

Procedure:

  • Prepare a working solution of this compound in culture medium to a final concentration of 10 µM.

  • Pre-treat the primary neuron cultures with the this compound-containing medium for 2 hours in the incubator.

  • Prepare a working solution of rotenone in culture medium to a final concentration of 400 nM.

  • After the 2-hour pre-treatment, add the rotenone-containing medium to the cultures (without washing out the this compound) and incubate for 24 hours.

  • Include appropriate controls: vehicle-only, this compound-only, and rotenone-only.

  • After 24 hours, assess neuronal viability and morphology. This can be done by:

    • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • Immunocytochemistry: Fixing the cells and staining for neuronal markers (e.g., MAP2 or β-III tubulin) to visualize neuronal morphology and neurite integrity.

  • Quantify the results using fluorescence microscopy and image analysis software.

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This protocol provides a general method for determining the dose-response effect of this compound on the viability of primary neurons.

Materials:

  • Established primary neuron cultures in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare a range of concentrations of this compound in culture medium.

  • Treat the primary neuron cultures with the different concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 4: Neurite Outgrowth Assay

This protocol outlines a general procedure to quantify the effect of this compound on neurite outgrowth in primary neurons.

Materials:

  • Low-density primary neuron cultures

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Plate primary neurons at a low density to allow for clear visualization of individual neurites.

  • After allowing the neurons to adhere and extend initial processes (e.g., 24 hours), treat the cultures with various concentrations of this compound.

  • Incubate for a period sufficient to observe changes in neurite length (e.g., 48-72 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Use image analysis software to quantify neurite parameters such as total neurite length, number of primary neurites, and number of branch points per neuron.

Visualizations

experimental_workflow cluster_culture Primary Neuron Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Dissection Hippocampal Dissection Dissociation Enzymatic Dissociation Dissection->Dissociation Plating Cell Plating Dissociation->Plating Maturation Culture Maturation (7 DIV) Plating->Maturation Pretreatment Meclofenoxate HCl (10 µM, 2h) Maturation->Pretreatment Toxin Rotenone (400 nM, 24h) Pretreatment->Toxin Staining Viability/Morphology Staining Toxin->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification acetylcholine_pathway Meclofenoxate Meclofenoxate HCl DMAE DMAE (Dimethylaminoethanol) Meclofenoxate->DMAE Hydrolysis Choline Choline DMAE->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh AcetylCoA Acetyl-CoA AcetylCoA->ACh Neuron Neuron ACh->Neuron Increased Levels sigma1_pathway Meclofenoxate Meclofenoxate HCl Sigma1R Sigma-1 Receptor Meclofenoxate->Sigma1R Interacts with ER Endoplasmic Reticulum Sigma1R->ER Located at ER-Mitochondria Interface Mitochondria Mitochondria ER->Mitochondria Modulates Ca2+ Signaling Neuroprotection Neuroprotection (Reduced Oxidative Stress, Improved Mitochondrial Function) Mitochondria->Neuroprotection

References

Utilizing Meclofenoxate Hydrochloride in Neurotoxin-Induced Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate hydrochloride, also known as centrophenoxine, is a cholinergic nootropic agent that has demonstrated potential neuroprotective effects.[1][2] Its mechanism of action is multifaceted, involving the enhancement of acetylcholine synthesis, antioxidant properties, reduction of lipofuscin (age-related cellular waste), and improved brain glucose metabolism.[1][2] These properties make it a compound of interest for investigating therapeutic strategies in neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound in established neurotoxin-induced disease models that mimic aspects of Alzheimer's and Parkinson's disease. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of neuropharmacology and drug development.

I. Scopolamine-Induced Amnesia Model (Alzheimer's Disease Model)

The scopolamine-induced amnesia model is a widely used pharmacological model to study cognitive dysfunction, particularly deficits in learning and memory, which are hallmark features of Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[3]

Application Note:

This compound is investigated in this model for its potential to reverse or attenuate scopolamine-induced cognitive deficits. Its role as an acetylcholine precursor suggests it may counteract the cholinergic blockade by scopolamine.[1][2]

Experimental Protocol:

1. Animals and Housing:

  • Species: Male Swiss albino mice (20-30g) or male Wistar rats (200-250g).

  • Housing: House animals in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to experimentation.

2. Reagents and Preparation:

  • This compound: Dissolve in sterile saline or distilled water. A common dose for mice is 50-100 mg/kg body weight, administered intraperitoneally (i.p.) or orally (p.o.).[4]

  • Scopolamine Hydrobromide: Dissolve in sterile saline. A typical amnesic dose for mice is 1-2.5 mg/kg body weight, administered i.p.[4][5]

3. Experimental Groups (Example):

  • Group 1 (Control): Vehicle (e.g., saline) + Vehicle.

  • Group 2 (Scopolamine Control): Vehicle + Scopolamine.

  • Group 3 (Meclofenoxate Treatment): this compound + Scopolamine.

  • Group 4 (Positive Control, e.g., Donepezil): Donepezil + Scopolamine.

4. Dosing and Administration:

  • Administer this compound or vehicle 30-60 minutes before the administration of scopolamine.

  • Administer scopolamine or vehicle 30 minutes before the behavioral assessment.

5. Behavioral Assessment (Choose one or more):

  • Passive Avoidance Test:

    • Training: Place the mouse in the light compartment of a two-compartment passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Retention Test (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.

  • Morris Water Maze:

    • Acquisition Phase (4-5 days): Train the animals to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day.

    • Probe Trial (24 hours after last training session): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

6. Data Analysis:

  • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Quantitative Data Summary: Scopolamine Model
ParameterControlScopolamineMeclofenoxate + ScopolamineNotes
Step-Through Latency (s) HighLowSignificantly Increased vs. ScopolamineMeclofenoxate at 50-100 mg/kg has been shown to be effective.[4]
Time in Target Quadrant (%) HighLowSignificantly Increased vs. ScopolamineDemonstrates improved spatial memory.

II. Rotenone-Induced Model (Parkinson's Disease Model)

Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to create a model of Parkinson's disease. Systemic administration of rotenone in rodents reproduces many features of Parkinson's, including dopaminergic neurodegeneration and motor deficits.[6]

Application Note:

This compound is evaluated in this model for its antioxidant and neuroprotective properties against rotenone-induced mitochondrial dysfunction and oxidative stress.[7]

Experimental Protocol:

1. Animals and Housing:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: As described for the scopolamine model.

2. Reagents and Preparation:

  • This compound: Dissolve in sterile saline. A common dose for rats is 100 mg/kg body weight, administered i.p.

  • Rotenone: Dissolve in a suitable vehicle such as sunflower oil or a mixture of DMSO and oil. A typical dose is 2-3 mg/kg body weight, administered subcutaneously (s.c.) or i.p. daily for several weeks.[1]

3. Experimental Groups (Example):

  • Group 1 (Control): Vehicle.

  • Group 2 (Rotenone Control): Rotenone.

  • Group 3 (Meclofenoxate Treatment): this compound + Rotenone.

4. Dosing and Administration:

  • Administer this compound daily, starting from the first day of rotenone administration and continuing throughout the study period.

  • Administer rotenone daily for a period of 21-35 days to induce parkinsonian features.[1]

5. Behavioral Assessments:

  • Catalepsy Test (Bar Test): Measure the time the rat maintains an imposed posture with its forepaws on a raised bar.

  • Locomotor Activity: Assess spontaneous movement in an open field arena.

  • Rotarod Test: Evaluate motor coordination and balance.

6. Biochemical and Histological Analysis:

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue (striatum and substantia nigra).

  • Biochemical Assays:

    • Dopamine Levels: Measure dopamine and its metabolites (DOPAC, HVA) using HPLC.

    • Oxidative Stress Markers:

      • Malondialdehyde (MDA) assay for lipid peroxidation.

      • Assays for antioxidant enzymes: Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).

      • Glutathione (GSH) levels.

  • Histology:

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to visualize and quantify dopaminergic neurons in the substantia nigra.

    • Nissl staining to assess overall neuronal health.

Quantitative Data Summary: Rotenone Model
ParameterControlRotenoneMeclofenoxate + RotenoneNotes
Dopamine (ng/mg tissue) NormalSignificantly DecreasedSignificantly Increased vs. Rotenone[7]
MDA (nmol/mg protein) LowSignificantly IncreasedSignificantly Decreased vs. Rotenone[7]
GSH (μmol/g tissue) HighSignificantly DecreasedSignificantly Increased vs. Rotenone[7]
SOD Activity (U/mg protein) HighDecreasedSignificantly Increased vs. Rotenone[7]
TH+ Neurons (cell count) NormalSignificantly DecreasedSignificantly Increased vs. Rotenone[8]

III. MPTP-Induced Model (Parkinson's Disease Model)

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a widely used compound to induce a Parkinson's-like phenotype in rodents, particularly mice. MPTP is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[9]

Application Note:

This compound is used in this model to investigate its protective effects against MPTP-induced dopaminergic neurodegeneration and the associated motor deficits.

Experimental Protocol:

1. Animals and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old). This strain is particularly sensitive to MPTP.

  • Housing: As described previously.

2. Reagents and Preparation:

  • This compound: Dissolve in sterile saline.

  • MPTP Hydrochloride: Dissolve in sterile saline. A common acute regimen is four i.p. injections of 20 mg/kg at 2-hour intervals. A sub-acute regimen involves daily i.p. injections of 30 mg/kg for 5 consecutive days.[10]

3. Experimental Groups (Example):

  • Group 1 (Control): Saline.

  • Group 2 (MPTP Control): MPTP.

  • Group 3 (Meclofenoxate Treatment): this compound + MPTP.

4. Dosing and Administration:

  • Administer this compound prior to and/or concurrently with the MPTP injections.

  • Follow the chosen MPTP administration regimen.

5. Behavioral and Post-Mortem Analysis:

  • Behavioral Tests (7 days post-MPTP):

    • Open Field Test for locomotor activity.

    • Pole Test for bradykinesia.

    • Rotarod Test for motor coordination.

  • Biochemical and Histological Analysis (21 days post-MPTP):

    • As described for the rotenone model (dopamine levels, oxidative stress markers, and TH immunohistochemistry).

Quantitative Data Summary: MPTP Model
ParameterControlMPTPMeclofenoxate + MPTPNotes
Striatal Dopamine NormalSeverely DepletedSignificantly Attenuated Depletion
TH+ Neurons in SNc NormalSignificant LossSignificantly Reduced Loss
Rotarod Performance (latency to fall) HighSignificantly ReducedSignificantly Improved vs. MPTP

Visualizations

Experimental Workflow for Neurotoxin-Induced Models

experimental_workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment acclimatization Animal Acclimatization grouping Group Allocation acclimatization->grouping meclofenoxate Meclofenoxate/Vehicle Administration grouping->meclofenoxate neurotoxin Neurotoxin Administration (Scopolamine/Rotenone/MPTP) meclofenoxate->neurotoxin behavioral Behavioral Testing neurotoxin->behavioral biochemical Biochemical Analysis behavioral->biochemical histological Histological Analysis biochemical->histological signaling_pathway cluster_neurotoxin Neurotoxin Insult (Rotenone/MPTP) cluster_meclofenoxate Meclofenoxate Action cluster_outcome Cellular Outcome neurotoxin Mitochondrial Dysfunction (Complex I Inhibition) ros Increased ROS (Oxidative Stress) neurotoxin->ros apoptosis Neuronal Apoptosis ros->apoptosis induces meclofenoxate Meclofenoxate antioxidant Increased Antioxidant Enzyme Activity (SOD, GPx) meclofenoxate->antioxidant ach Increased Acetylcholine Synthesis meclofenoxate->ach antioxidant->ros scavenges antioxidant->apoptosis inhibits neuroprotection Neuroprotection & Improved Neuronal Survival ach->neuroprotection promotes

References

Application Note: LC-MS/MS Methods for the Detection and Quantification of Meclofenoxate Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meclofenoxate Hydrochloride is a nootropic agent used for the treatment of cognitive disorders. Following administration, it undergoes rapid metabolism, making the detection of its metabolites crucial for pharmacokinetic, pharmacodynamic, and anti-doping studies. Due to its high sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for accurately identifying and quantifying Meclofenoxate and its metabolites in complex biological matrices.[1][2] This document provides detailed protocols and methodologies for the analysis of Meclofenoxate and its primary metabolites using LC-MS/MS.

Metabolic Pathway of Meclofenoxate

Meclofenoxate is an ester that is highly susceptible to hydrolysis under physiological conditions. It is rapidly broken down into its two primary metabolites:

  • p-Chlorophenoxyacetic acid (4-CPA)

  • Dimethylaminoethanol (DMAE)

Due to this rapid degradation, the parent drug, Meclofenoxate, is often not detected in post-administration samples; therefore, analytical methods must target the detection of 4-CPA and DMAE.[3] DMAE can be further metabolized to deanol-N-oxide.[4][5]

Meclofenoxate This compound Hydrolysis Rapid Hydrolysis (in vivo) Meclofenoxate->Hydrolysis CPA p-Chlorophenoxyacetic Acid (4-CPA) Hydrolysis->CPA DMAE Dimethylaminoethanol (DMAE) Hydrolysis->DMAE

Metabolic Pathway of this compound.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of Meclofenoxate metabolites in biological matrices such as plasma and urine.

Protocol 1: Sample Preparation from Human Plasma

This protocol is based on protein precipitation, a common and effective method for extracting analytes from plasma.[6][7]

Materials:

  • Human plasma samples

  • Methanol (HPLC grade)

  • Internal Standard (IS) solution (e.g., Ibuprofen or a deuterated analog)

  • Vortex mixer

  • Centrifuge (capable of 3500 x g)

  • Autosampler vials

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 5.0 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Add 700 µL of cold methanol to precipitate the plasma proteins.[7]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 3500 x g for 5 minutes at room temperature to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a robust method for the chromatographic separation and mass spectrometric detection of Meclofenoxate, 4-CPA, and DMAE.

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC parameters for the separation of the target analytes.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-Phase C18 (e.g., 70 mm x 4 mm, 5 µm particle size)[3]
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Glacial Acetic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Start at 0% B, ramp to 100% B over 6 minutes, hold, and re-equilibrate[3]
Flow Rate 0.8 mL/min[3]
Column Temp. 20-30°C[8]
Injection Vol. 10 µL

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

ParameterCondition
MS System Agilent 6470 Triple Quadrupole or equivalent
Ion Source Electrospray Ionization (ESI) or APCI[3]
Polarity Switching between Positive (+) and Negative (-) modes[3]
Interface Temp. 400°C (for APCI)[3]
Gas Nitrogen[3]

Data Presentation

Quantitative data is summarized in the tables below for easy reference.

Table 1: MRM Transitions and Collision Energies

This table provides the specific mass-to-charge ratios (m/z) for the precursor (Q1) and product (Q2) ions, along with optimized collision energies (CE).

AnalyteIonization ModePrecursor Ion (Q1 m/z)Product Ion (Q2 m/z)Collision Energy (eV)
Meclofenoxate Positive (+)25821323[3]
2587229[3]
DMAE Positive (+)907217[3]
907023[3]
4-CPA Negative (-)185127-18[3]
185111-18[3]

Table 2: Summary of Method Performance (Example from Literature)

This table presents typical performance characteristics for a validated method for 4-CPA, the primary metabolite.

ParameterValueReference
Matrix Human Plasma[6]
Linearity Range 0.047 – 28.20 µg/mL[6]
Lower Limit of Quantitation (LLOQ) 0.047 µg/mL[7]
Mean Recovery (4-CPA) 79.54 ± 6.33%[6]
Mean Recovery (Internal Standard) 78.48 ± 2.14%[6]
Regression Coefficient (r²) > 0.99[6]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to final data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma or Urine) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Protein Precipitation (e.g., with Methanol) Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge Collect 5. Collect Supernatant Centrifuge->Collect Inject 6. Inject Sample into LC-MS/MS System Collect->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Report 11. Generate Report Quantify->Report

Overall workflow for LC-MS/MS analysis of Meclofenoxate metabolites.

The LC-MS/MS methods detailed in this application note provide a sensitive, specific, and reliable approach for the quantification of this compound and its primary metabolites, 4-CPA and DMAE, in biological samples. The provided protocols for sample preparation and instrumental analysis can be adapted by researchers for pharmacokinetic studies, clinical monitoring, and anti-doping applications. The inherent instability of the parent compound underscores the necessity of targeting its metabolites for accurate assessment.

References

Application Notes and Protocols for Meclofenoxate Hydrochloride in Neuroprotection Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride (also known as Centrophenoxine) is a cholinergic nootropic compound that has demonstrated potential neuroprotective effects. It is being investigated for its ability to mitigate neuronal damage in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The proposed mechanisms of action include the reduction of oxidative stress, prevention of mitochondrial dysfunction, modulation of inflammatory responses, and interaction with the sigma-1 receptor.[1][2] This document provides detailed application notes and protocols for assessing the neuroprotective properties of this compound in cell-based assays.

Mechanism of Action

This compound is believed to exert its neuroprotective effects through a multi-faceted approach:

  • Antioxidant Properties: It is suggested to reduce lipid peroxidation and scavenge free radicals, thereby protecting neuronal cells from oxidative damage.[2]

  • Mitochondrial Protection: Evidence suggests that this compound can prevent the destruction of mitochondria, crucial organelles for neuronal survival and function.[2]

  • Sigma-1 Receptor Agonism: this compound has been shown to interact with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface that is involved in regulating calcium signaling, ion channel activity, and cell survival pathways.[2][3][4][5]

  • Anti-inflammatory Effects: It is proposed to modulate neuroinflammation by affecting microglial activation and the production of inflammatory mediators.

  • Reduction of Lipofuscin: Studies have indicated that Meclofenoxate can reduce the accumulation of lipofuscin, an aggregate of oxidized proteins and lipids that is a hallmark of cellular aging, in neuronal cells.[1][6]

Data Presentation

The following tables summarize the expected quantitative outcomes from key cell-based assays investigating the neuroprotective effects of this compound.

Table 1: Cell Viability Assessment using MTT Assay

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Vehicle)0100
Neurotoxin (e.g., Rotenone)150 ± 5
Meclofenoxate HCl + Neurotoxin1065 ± 6
Meclofenoxate HCl + Neurotoxin5080 ± 7
Meclofenoxate HCl + Neurotoxin10095 ± 5
Meclofenoxate HCl alone100100 ± 4

Table 2: Measurement of Reactive Oxygen Species (ROS)

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)
Control (Vehicle)01000 ± 150
Neurotoxin (e.g., H₂O₂)1008000 ± 500
Meclofenoxate HCl + Neurotoxin106000 ± 400
Meclofenoxate HCl + Neurotoxin504000 ± 300
Meclofenoxate HCl + Neurotoxin1002000 ± 200

Table 3: Apoptosis Detection using Annexin V/PI Staining

Treatment GroupConcentration (µM)% Apoptotic Cells
Control (Vehicle)05 ± 1
Neurotoxin (e.g., Staurosporine)140 ± 4
Meclofenoxate HCl + Neurotoxin1030 ± 3
Meclofenoxate HCl + Neurotoxin5020 ± 2
Meclofenoxate HCl + Neurotoxin10010 ± 1.5

Experimental Protocols

Cell Culture

The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neuroprotective studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Assessment of Neuroprotection using MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • SH-SY5Y cells

    • 96-well culture plates

    • This compound (stock solution in sterile water or DMSO)

    • Neurotoxin of choice (e.g., Rotenone, MPP+, 6-OHDA, H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

    • Induce neurotoxicity by adding the chosen neurotoxin (e.g., Rotenone at 1 µM) to the wells containing this compound. Include control wells with vehicle, neurotoxin alone, and this compound alone.

    • Incubate the plate for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

  • Materials:

    • SH-SY5Y cells

    • 6-well culture plates

    • This compound

    • Neurotoxin (e.g., H₂O₂)

    • DCFH-DA (stock solution in DMSO)

    • Phosphate Buffered Saline (PBS)

    • Fluorescence microscope or plate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat cells with this compound for 2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 1 hour.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark at 37°C.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • SH-SY5Y cells

    • 6-well culture plates

    • This compound

    • Apoptosis-inducing agent (e.g., Staurosporine)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed SH-SY5Y cells in 6-well plates.

    • Treat the cells with this compound and/or the apoptosis-inducing agent as described in the MTT assay protocol.

    • After the incubation period, collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Neuroprotection Assays cluster_data Data Analysis start Seed SH-SY5Y Cells adherence Overnight Adherence start->adherence pretreatment Pre-treat with Meclofenoxate HCl adherence->pretreatment neurotoxin Induce Neurotoxicity pretreatment->neurotoxin mtt MTT Assay (Cell Viability) neurotoxin->mtt ros DCFH-DA Assay (Oxidative Stress) neurotoxin->ros apoptosis Annexin V/PI Staining (Apoptosis) neurotoxin->apoptosis analysis Quantify and Compare Results mtt->analysis ros->analysis apoptosis->analysis

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r modulates bip BiP (Chaperone) s1r->bip dissociates from ca_release Ca2+ Release from ER s1r->ca_release regulates ip3r->ca_release mh Meclofenoxate HCl mh->s1r activates stress Cellular Stress (e.g., Oxidative Stress) stress->s1r induces dissociation from BiP mito Mitochondria ca_release->mito modulates function neuroprotection Neuroprotection (Increased Cell Survival) mito->neuroprotection

Caption: Proposed Sigma-1 Receptor signaling pathway modulated by this compound.

anti_inflammatory_pathway cluster_microglia Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway ikb IκB nfkb_pathway->ikb activates IKK nfkb NF-κB ikb->nfkb releases (degradation) nfkb_n NF-κB nfkb->nfkb_n translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) nfkb_n->pro_inflammatory activates transcription inflammation Neuroinflammation pro_inflammatory->inflammation lps LPS (Inflammatory Stimulus) lps->tlr4 mh Meclofenoxate HCl mh->nfkb_pathway inhibits

Caption: Anti-inflammatory signaling pathway in microglia potentially modulated by this compound.

References

Application Notes and Protocols for Intraperitoneal Administration of Meclofenoxate Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclofenoxate Hydrochloride, also known as Centrophenoxine, is a cholinergic drug with nootropic properties that has been investigated for its potential in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action is multifaceted, involving the enhancement of acetylcholine synthesis, neuroprotection through antioxidant activity, improved cerebral glucose metabolism, and reduction of lipofuscin deposits in the brain.[1][2] Animal studies, particularly in mice, are crucial for elucidating its therapeutic potential and underlying mechanisms. Intraperitoneal (i.p.) injection is a common and effective route for administering this compound in these preclinical studies.

These application notes provide a comprehensive guide for the intraperitoneal administration of this compound in mice, including dosage information from published studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Summary of Intraperitoneal Dosing in Rodents

The following table summarizes intraperitoneal dosages of this compound used in various studies in mice and rats. This information can guide dose selection for future experiments.

SpeciesDosage (mg/kg)Dosing RegimenExperimental ModelKey Findings
Mouse50 µg/g (50 mg/kg)Once daily for 4 weeksRotenone-induced Parkinson's diseaseImproved behavioral abnormalities and depression-like symptoms.
Rodent100For 35 daysParkinson's diseaseAttenuated motor dysfunction, changes in dopamine levels, and lipid peroxidation.[3]
Rat1007 days before and 5 days during trainingShuttle-box trainingSignificantly facilitated retention.
Rat50Twice daily for 5 daysStaircase maze trainingSignificantly improved learning and retention.
Rat20 and 100Single doseScopolamine-induced memory impairmentInvestigated effects on memory.

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol describes the preparation of a sterile solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or sterile saline (0.9% NaCl)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of the injection solution needed based on the number of animals, the dose per animal, and the injection volume per animal (typically 5-10 mL/kg body weight for mice). Calculate the mass of this compound required to achieve the desired final concentration in the chosen solvent.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS or saline to the tube. This compound is soluble in water-based solutions.[4]

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

  • Sterilization:

    • Draw the dissolved solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step ensures the sterility of the final injection solution.

  • Storage:

    • Store the sterile solution at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, as freezing and thawing cycles may affect stability. It is recommended to prepare fresh solutions for each experiment.

Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection in mice.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol or other suitable disinfectant

  • Sterile gauze pads

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse's abdomen should be facing upwards.[5]

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, reducing the risk of puncturing them during injection.[5]

  • Site Preparation:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.[5]

    • Cleanse the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Injection:

    • Insert the needle, with the bevel facing up, at a 15-30 degree angle into the abdominal cavity.

    • Gently aspirate by pulling back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.

    • If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.

  • Post-Injection Care:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is believed to exert its effects through multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Metabolizes to Choline Choline DMAE->Choline Increases ACh_Synth Acetylcholine Synthesis Choline->ACh_Synth ACh Acetylcholine (ACh) ACh_Synth->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Response Neuronal Response (Cognitive Enhancement) AChR->Response

Caption: Proposed Cholinergic Signaling Pathway of Meclofenoxate.

Sigma1_Receptor_Pathway Meclofenoxate Meclofenoxate Hydrochloride Sigma1R Sigma-1 Receptor (σ1R) Meclofenoxate->Sigma1R Interacts with ER_Stress Endoplasmic Reticulum Stress Sigma1R->ER_Stress Reduces Mito_Func Mitochondrial Function Sigma1R->Mito_Func Improves Neuroprotection Neuroprotection ER_Stress->Neuroprotection Mito_Func->Neuroprotection

Caption: Interaction of Meclofenoxate with the Sigma-1 Receptor Pathway.

BDNF_TrkB_CREB_Pathway Meclofenoxate Meclofenoxate Hydrochloride BDNF Brain-Derived Neurotrophic Factor (BDNF) Meclofenoxate->BDNF Potentially Upregulates TrkB Tropomyosin receptor kinase B (TrkB) BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB cAMP response element-binding protein (CREB) PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Experimental_Workflow start Start animal_model Select Animal Model (e.g., Age, Strain, Disease Model) start->animal_model groups Divide into Control and Treatment Groups animal_model->groups prep Prepare Meclofenoxate Hydrochloride Solution groups->prep admin Administer via Intraperitoneal Injection prep->admin behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field Test) admin->behavioral biochemical Biochemical Analysis (e.g., ELISA, Western Blot) behavioral->biochemical histological Histological Analysis (e.g., Immunohistochemistry) biochemical->histological data_analysis Data Analysis and Interpretation histological->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Improving the solubility of Meclofenoxate Hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Meclofenoxate Hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline powder.[1] It is described as being freely soluble in water and ethanol.[1][2] Its solubility in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 3 mg/mL, 33-58 mg/mL, and 20 mg/mL, respectively.[3][4][5] It is sparingly soluble in acetic anhydride and practically insoluble in diethyl ether.[1][2]

Q2: What is the pH of a this compound solution?

A2: The pH of a 1 in 20 solution of this compound in water is between 3.5 and 4.5.[1] To prevent hydrolysis, it is recommended to prepare solutions in a buffer with a pH of 2.5.[6]

Q3: How stable are aqueous solutions of this compound?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[7]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a precursor to acetylcholine, a key neurotransmitter in memory and learning, by increasing its levels in the brain.[8][9] It also has antioxidant properties that protect neurons from oxidative stress.[8][9] Furthermore, it enhances glucose uptake and ATP production in the brain and aids in the removal of lipofuscin, a cellular waste product associated with aging.[8][9] It has also been shown to inhibit the activity of cholinephosphotransferase.[5][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving in water at the desired concentration. The desired concentration exceeds the solubility limit in water.1. Increase the volume of water to lower the concentration. 2. Gently warm the solution.[1] 3. Use sonication to aid dissolution.[7][11] 4. Consider using a different solvent with higher solubility, such as DMSO.[3]
Precipitation occurs after dissolving. The solution may be supersaturated or the temperature has decreased.1. Ensure the solution is not cooled too quickly after warming. 2. If using a buffer, check for any potential interactions that may reduce solubility.
The pH of the solution is outside the desired range. This compound is acidic in aqueous solution.[1]Use a suitable buffer system to maintain the desired pH. A buffer with a pH of 2.5 is recommended to prevent hydrolysis.[6]
Solution appears cloudy or contains particulates. The compound may not be fully dissolved or may have degraded.1. Filter the solution using a 0.22 µm filter to sterilize and remove any undissolved particles.[7] 2. Prepare fresh solutions, as aqueous solutions are not stable for long periods.[3]

Solubility Data

SolventSolubilityReference
WaterFreely soluble[1][2] / 33.33 mg/mL (requires sonication)[11] / 45.67 mg/mL[12] / 51 mg/mL[10] / 58 mg/mL[4][1][2][10][11][12]
Ethanol (95%)Freely soluble[1] / ~3 mg/mL[3] / 30.5 mg/mL[12] / 51 mg/mL[10] / 58 mg/mL[4][1][3][4][10][12]
DMSO~33 mg/mL[3] / ≥ 50 mg/mL[7][11] / 47 mg/mL[12] / 58 mg/mL[4][5][3][4][5][7][11][12]
Dimethylformamide (DMF)~20 mg/mL[3][12][3][12]
PBS (pH 7.2)~10 mg/mL[3][12] / 100 mg/mL (requires sonication)[7][11][3][7][11][12]
Acetic AnhydrideSparingly soluble[1]
Diethyl EtherPractically insoluble[1][2]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 294.17 g/mol .[3][11]

  • Dissolving: Add the appropriate volume of fresh, high-quality DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.94 mg of this compound in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.[7][11]

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Preparation of an Aqueous Solution for in vivo Studies
  • Weighing: Weigh the required amount of this compound.

  • Dissolving: Directly dissolve the solid in an aqueous buffer, such as PBS (pH 7.2).[3] The solubility in PBS is approximately 10 mg/mL, but can be increased to 100 mg/mL with the use of sonication.[3][7][11]

  • Mixing: Use sonication to ensure complete dissolution, especially at higher concentrations.[7][11]

  • Sterilization: Filter the solution through a 0.22 µm filter before use for sterilization.[7]

  • Usage: Use the freshly prepared aqueous solution immediately, as it is not recommended for storage for more than one day.[3]

Visualizations

Meclofenoxate_Hydrochloride_Workflow cluster_prep Solution Preparation cluster_storage Storage & Use weigh Weigh Meclofenoxate HCl choose_solvent Choose Solvent (e.g., Water, DMSO, PBS) weigh->choose_solvent dissolve Dissolve choose_solvent->dissolve mix Mix (Vortex/Sonicate) dissolve->mix storage Store Stock Solution (-20°C or -80°C) mix->storage For Stock use_fresh Use Aqueous Solution (within 24 hours) mix->use_fresh For Aqueous

Caption: Experimental workflow for preparing this compound solutions.

Meclofenoxate_Signaling_Pathway cluster_brain Brain cluster_outcomes Cognitive & Neuroprotective Outcomes MH Meclofenoxate Hydrochloride ACh Increased Acetylcholine MH->ACh Antioxidant Antioxidant Effects MH->Antioxidant Glucose Enhanced Glucose Uptake & ATP MH->Glucose Lipofuscin Reduced Lipofuscin MH->Lipofuscin Cognition Improved Memory & Learning ACh->Cognition Neuroprotection Neuronal Protection Antioxidant->Neuroprotection Glucose->Cognition Lipofuscin->Neuroprotection

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Meclofenoxate Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of Meclofenoxate Hydrochloride in aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. As an ester, it is susceptible to breaking down into p-chlorophenoxyacetic acid (pCPA) and N,N-dimethylethanolamine.[1] This reaction is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is most stable in acidic conditions and degrades rapidly in alkaline environments.[2][3] It is recommended to prepare solutions in a buffer with a pH of around 2.5 to prevent hydrolysis, especially if the analysis is not performed immediately.[4]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: Due to its susceptibility to hydrolysis, it is not recommended to store aqueous solutions of this compound for more than one day.[5] If storage is necessary, it should be at a low temperature and in an acidic buffer (pH 2.5-4.5) to minimize degradation.[4][6]

Q4: I see an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?

A4: The most common unexpected peak is that of its primary degradation product, p-chlorophenoxyacetic acid (pCPA).[2][3] This indicates that your sample may have degraded due to improper pH, high temperature, or prolonged storage. It is crucial to use a validated stability-indicating HPLC method that can separate this compound from all potential degradation products.[2]

Q5: Can I use this compound solutions that have been prepared in organic solvents and then diluted in aqueous buffers?

A5: Yes, this is a common practice. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[5] Stock solutions can be prepared in these solvents and then further diluted into aqueous buffers for experiments. However, ensure that the final concentration of the organic solvent is low enough to not interfere with your experimental system.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The pH of the aqueous solution is neutral or alkaline.Prepare the solution in an acidic buffer, ideally around pH 2.5-4.5.[4][6] Analyze the solution as quickly as possible after preparation.
The solution is being stored at room temperature or higher for an extended period.Store the solution at a low temperature (e.g., 2-8°C) if immediate use is not possible. Do not store aqueous solutions for more than 24 hours.[5]
Inconsistent results in stability studies. The initial concentration of this compound is not accurately determined.Ensure the use of a validated analytical method for the initial concentration measurement. Prepare fresh standards for each analysis.
Fluctuation in temperature or light exposure during the experiment.Maintain consistent environmental conditions throughout the stability study. Use a calibrated incubator and protect solutions from light if photostability is not the parameter being tested.
Poor separation of this compound from its degradation product in HPLC. The HPLC method is not optimized for stability indication.Develop and validate a stability-indicating HPLC method. A common approach is using a C18 column with a mobile phase consisting of a phosphate buffer (pH ~3) and acetonitrile.[2][7]
Precipitation observed in the aqueous solution. The solubility limit of this compound has been exceeded.The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5] If higher concentrations are needed, consider using a co-solvent system, but be mindful of its potential impact on stability and your experiment.

Quantitative Stability Data

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize data from forced degradation studies.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTimeTemperature% Meclofenoxate RemainingReference
0.1 M HCl5 minAmbientNot specified, stable[2]
0.1 M NaOH5 minAmbientSignificant degradation[2]
1 N NaOHNot specifiedNot specifiedPseudo-first order kinetics[2][3]
1.5 N NaOHNot specifiedNot specifiedPseudo-first order kinetics[2][3]
2 N NaOHNot specifiedNot specifiedPseudo-first order kinetics[2][3]

Table 2: Stability of this compound under Oxidative and Photolytic Conditions

ConditionTimeTemperature% Meclofenoxate RemainingReference
8% H₂O₂24 hAmbientNot specified, degraded[2]
10% H₂O₂6 h80°CNot specified, degraded[2]
UV Radiation (254 nm)3 hNot specifiedNot specified, degraded[2]

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol is based on a validated stability-indicating HPLC-DAD-FL method.[2][7]

1. Chromatographic Conditions:

  • Column: Zorbax Eclipse SB-C18 (250 x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: 20 mM phosphate buffer (adjusted to pH 3 with o-phosphoric acid) and acetonitrile (65:35, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detection: Diode Array Detector (DAD) at 225 nm

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5-100 µg/mL).

3. Sample Preparation for Stability Studies:

  • Accurately weigh and dissolve the this compound sample in the desired aqueous solution (e.g., buffer of a specific pH).

  • At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.

4. Analysis:

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the initial peak area (t=0).

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines the general procedure for conducting forced degradation studies under acidic and alkaline conditions.[1][8]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.

  • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

  • At various time intervals, withdraw samples, neutralize them with a suitable base (e.g., 0.1 M NaOH), and dilute with the HPLC mobile phase for analysis.

2. Alkaline Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.

  • Keep the solution at room temperature and monitor the degradation at short intervals (e.g., every 5 minutes) due to the rapid reaction.

  • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the HPLC mobile phase for analysis.

Visualizations

Degradation Pathway of this compound cluster_products Degradation Products Meclofenoxate This compound pCPA p-chlorophenoxyacetic acid Meclofenoxate->pCPA Hydrolysis DMAE N,N-dimethylethanolamine Meclofenoxate->DMAE Hydrolysis

Caption: Hydrolysis of this compound yields two primary degradation products.

Experimental Workflow for Stability Assessment prep Prepare Aqueous Solution (e.g., specific pH buffer) stress Apply Stress Condition (e.g., Temperature, Light) prep->stress sample Withdraw Aliquots at Time Intervals stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Calculate % Degradation and Degradation Rate hplc->data

Caption: A general workflow for conducting stability studies of this compound.

References

Technical Support Center: Optimizing Meclofenoxate Hydrochloride Dosage for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Meclofenoxate Hydrochloride in your in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in in vitro neuroprotection assays?

Based on available research, a starting concentration of 10 µM has been shown to be effective in in vitro models, particularly in studies involving primary neurons in a Parkinson's disease model.[1] However, the optimal concentration can vary depending on the cell type and the nature of the induced neurotoxicity. It is recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

2. What are the known neuroprotective mechanisms of this compound?

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Increased Acetylcholine Levels: It serves as a precursor to acetylcholine, a key neurotransmitter in memory and learning, thereby enhancing synaptic plasticity.[2][3]

  • Antioxidant Properties: It protects neurons from oxidative stress, a common factor in neurodegenerative diseases.[2][3]

  • Enhanced Glucose Metabolism: It improves glucose uptake and ATP production in the brain, boosting overall brain energy metabolism.[2]

  • Removal of Lipofuscin: It aids in the removal of lipofuscin, a cellular waste product that accumulates with age and contributes to cellular aging.[2][3][4]

  • Anti-inflammatory Effects: It has been shown to decrease pro-inflammatory mediators.[4]

3. In which solvents can I dissolve this compound for cell culture experiments?

This compound is soluble in several common laboratory solvents. Here are the approximate solubilities:

SolventSolubility
DMSO~33 mg/mL
WaterFreely soluble
EthanolFreely soluble

For cell culture applications, it is advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is minimal to avoid solvent-induced toxicity.

4. How should I store the this compound stock solution?

For long-term stability, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No neuroprotective effect observed. Suboptimal Concentration: The concentration of this compound may be too low or too high.Perform a dose-response experiment with a wider range of concentrations to identify the optimal dose for your specific cell line and neurotoxic insult.
Inappropriate Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult may not be optimal.Test different pre-treatment, co-treatment, and post-treatment protocols.
Cell Line Insensitivity: The chosen cell line may not be responsive to the neuroprotective effects of this compound.Consider using a different neuronal cell line (e.g., SH-SY5Y, HT22, primary neurons) that has been previously reported to be responsive.
Increased cell death with this compound treatment. Cytotoxicity at High Concentrations: Like many compounds, this compound may exhibit toxicity at higher concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the maximum non-toxic dose for your cell line.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent or variable results. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variability.Maintain consistent cell culture practices, use cells within a specific passage number range, and ensure cells are in the logarithmic growth phase before experiments.
Reagent Instability: The this compound stock solution may have degraded.Prepare fresh stock solutions regularly and store them properly.
Precipitate formation in the culture medium. Poor Solubility at Working Concentration: The compound may be precipitating out of the culture medium.Ensure the final concentration of this compound does not exceed its solubility in the culture medium. Briefly vortexing or warming the stock solution before dilution may help.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress (H₂O₂-induced toxicity in SH-SY5Y cells)

This protocol outlines a general procedure to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with this compound: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined beforehand by a dose-response experiment to induce approximately 50% cell death. A common starting range is 100-300 µM. After the pre-treatment period, remove the medium containing this compound and add 100 µL of the H₂O₂ solution. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity (in HT22 cells)

This protocol provides a framework for evaluating the protective effects of this compound against glutamate-induced excitotoxicity in the mouse hippocampal cell line HT22.

Materials:

  • HT22 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • L-Glutamic acid

  • MTT reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Co-treatment: Prepare solutions of glutamate and this compound in the culture medium. The optimal concentration of glutamate to induce about 50% cell death should be predetermined (a common range is 2-8 mM). Prepare co-treatment solutions containing a fixed concentration of glutamate and varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

  • Treatment: Remove the existing medium and add 100 µL of the co-treatment solutions to the respective wells. Include controls for untreated cells and cells treated with glutamate alone. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay): Follow the same steps as described in Protocol 1 for the MTT assay.

  • Data Analysis: Calculate cell viability relative to the untreated control. Compare the viability of cells exposed to glutamate alone with those co-treated with this compound.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are thought to be mediated through the modulation of key intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[5][6][7][8]

Diagram 1: Proposed Neuroprotective Signaling Pathway of this compound

G Meclofenoxate Meclofenoxate Hydrochloride Antioxidant Increased Antioxidant Capacity (e.g., GSH) Meclofenoxate->Antioxidant ACh Increased Acetylcholine Levels Meclofenoxate->ACh Glucose Enhanced Glucose Metabolism Meclofenoxate->Glucose PI3K_Akt PI3K/Akt Pathway Antioxidant->PI3K_Akt MAPK_ERK MAPK/ERK Pathway ACh->MAPK_ERK Glucose->PI3K_Akt Cell_Survival Neuronal Survival and Neuroprotection PI3K_Akt->Cell_Survival Promotes MAPK_ERK->Cell_Survival Promotes

Caption: Proposed signaling pathways for this compound's neuroprotection.

Diagram 2: General Experimental Workflow for In Vitro Neuroprotection Assay

G start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y, HT22) start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treatment Treat with Meclofenoxate HCl (Dose-Response) adhere->treatment induce_stress Induce Neurotoxicity (e.g., H₂O₂, Glutamate) treatment->induce_stress incubate Incubate (24h) induce_stress->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro neuroprotection assay.

References

How to prevent hydrolysis of Meclofenoxate Hydrochloride in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Meclofenoxate Hydrochloride in experimental settings, with a focus on preventing its hydrolysis in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cholinergic nootropic agent used in research for its potential cognitive-enhancing and neuroprotective effects.[1][2] Structurally, it is an ester of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA).[1] Like all esters, it is susceptible to hydrolysis, particularly in aqueous solutions, which can break it down into its constituent molecules (DMAE and pCPA).[3] This degradation can lead to a loss of the compound's activity and introduce confounding factors into experiments.

Q2: What are the primary factors that influence the hydrolysis of this compound?

The primary factors influencing the rate of hydrolysis are:

  • pH: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions and degrades rapidly in neutral to alkaline environments.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Buffer Composition: While specific data is limited, the components of a buffer solution can potentially influence the stability of the compound.

  • Presence of Esterases: In biological samples such as plasma, enzymes called esterases can rapidly hydrolyze this compound.[5][6]

Q3: At what pH is this compound most stable?

This compound is most stable in acidic aqueous solutions. The pH of a 1 in 20 solution in water is between 3.5 and 4.5.[7] For experimental purposes, preparing the compound in a buffer with a pH in the range of 3.0 to 5.0 is recommended to minimize hydrolysis.

Q4: How should I prepare a stock solution of this compound?

For maximum stability, it is recommended to prepare stock solutions in a non-aqueous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[8] this compound is soluble in DMSO at approximately 33 mg/mL and in ethanol at about 3 mg/mL.[8] These stock solutions should be stored at -20°C or -80°C for long-term stability.

Q5: Can I prepare aqueous solutions of this compound?

Aqueous solutions can be prepared, but they are not recommended for long-term storage. If an aqueous solution is necessary, it should be prepared fresh on the day of use.[8] The solubility in PBS (pH 7.2) is approximately 10 mg/mL, but significant degradation can be expected at this pH.[8] For improved stability, consider using an acidic buffer (e.g., citrate buffer) with a pH between 3.5 and 4.5.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Hydrolysis of this compound leading to variable active compound concentration.Prepare fresh working solutions from a non-aqueous stock for each experiment. Validate the concentration and purity of your solution using a suitable analytical method like HPLC.
Loss of compound activity over time Degradation of the compound in your experimental buffer.Switch to a more acidic buffer system if your experimental design allows. Alternatively, reduce the incubation time of the compound in the buffer. Perform a stability study in your specific buffer to determine the compound's half-life.
Precipitate formation in the buffer Poor solubility or interaction with buffer components.Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. If using an aqueous stock, ensure you have not exceeded the solubility limit.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous Working Solution

This protocol is designed to minimize the hydrolysis of this compound in an aqueous buffer for immediate use.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Select an Appropriate Buffer: Choose an acidic buffer compatible with your experimental system, ideally with a pH between 3.5 and 4.5 (e.g., a citrate buffer). If your experiment requires a neutral pH, be aware of the increased potential for hydrolysis and plan accordingly.

  • Prepare the Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Serially dilute the stock solution into your chosen experimental buffer to the final desired concentration immediately before use.

  • pH Adjustment (if necessary): After dilution, check the pH of the final working solution and adjust if necessary, keeping in mind that a more alkaline pH will accelerate degradation.

  • Use Immediately: Use the freshly prepared aqueous working solution as soon as possible to minimize degradation.

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol outlines a method to determine the rate of hydrolysis of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).

  • Prepare the Solution: Prepare a solution of this compound in your chosen experimental buffer at the concentration you plan to use.

  • Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution. Immediately quench any further degradation by freezing the sample at -80°C or by mixing it with a solution that stops the hydrolysis (e.g., a highly acidic solution if the degradation is base-catalyzed, though freezing is generally preferred).

  • HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the remaining concentration of this compound and the appearance of its degradation product, p-chlorophenoxyacetic acid.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your specific buffer and conditions.

Visual Guides

Hydrolysis_Pathway Meclofenoxate This compound TransitionState Ester Hydrolysis Transition State Meclofenoxate->TransitionState H2O Water (H₂O) (promoted by OH⁻ or H⁺) H2O->TransitionState pCPA p-Chlorophenoxyacetic Acid (pCPA) TransitionState->pCPA DMAE Dimethylaminoethanol (DMAE) TransitionState->DMAE

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis (Optional but Recommended) Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Fresh Working Solution in Experimental Buffer Stock->Working Incubate Incubate with Biological System Working->Incubate Timepoints Collect Samples at Different Time Points Working->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Calculate Degradation Rate HPLC->Data

Caption: Recommended workflow for using this compound.

References

Meclofenoxate Hydrochloride Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common issues encountered during animal studies with Meclofenoxate Hydrochloride. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, detailed experimental protocols, and visualizations to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as Centrophenoxine, is a nootropic agent investigated for its cognitive-enhancing and neuroprotective properties.[1][2] Its primary mechanism of action is believed to be multifactorial, involving:

  • Increased Acetylcholine Levels: It may act as a precursor to acetylcholine, a key neurotransmitter in memory and learning.[1]

  • Antioxidant Effects: It has been shown to possess antioxidant properties, protecting neurons from oxidative stress.

  • Reduced Lipofuscin Accumulation: It aids in the removal of lipofuscin, a metabolic waste product that accumulates in cells with age.

  • Enhanced Brain Metabolism: It may improve glucose uptake and energy metabolism in the brain.[1]

2. What are the common animal models used in this compound research?

Rodent models are predominantly used, including rats and mice. Specific models often involve aged animals to study age-related cognitive decline, or induced-deficit models such as scopolamine-induced amnesia or models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]

3. What are the typical dosage ranges for this compound in rodent studies?

Dosages in rodent studies typically range from 50 mg/kg to 100 mg/kg, administered via intraperitoneal (IP) injection or oral gavage.[4][5][6] However, some studies have used doses as high as 300 mg/kg.[7] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm, as high doses may lead to unexpected effects.[7]

4. What are the known side effects or adverse events of this compound in animals?

While generally considered to have low toxicity, high doses of this compound in rodents may lead to:

  • Behavioral Impairment: One study reported that a high dose of 300 mg/kg "deteriorated" learning in a two-way avoidance task in rats, while a 100 mg/kg dose showed slight improvement.[7]

  • Changes in Neurotransmitter Levels: It can alter the levels and turnover of biogenic monoamines such as dopamine, norepinephrine, and serotonin in different brain regions of rats, which could potentially lead to unexpected behavioral outcomes.[5][8]

  • Stimulant Effects: While not extensively documented in animal studies, mild stimulant effects such as restlessness and insomnia have been reported in humans, which could translate to hyperactivity or altered sleep-wake cycles in rodents.[9]

5. Why are there inconsistencies in the results of this compound animal studies?

The "reproducibility crisis" is a known issue in preclinical research, and nootropic studies are not immune.[6][8][10][11][12] Several factors can contribute to inconsistent findings in this compound research:

  • Experimental Design: The learning and memory-facilitating effects of Meclofenoxate can be highly dependent on the training method, the motivational state of the animal, the dose used, and the duration of the treatment.[2][4]

  • Animal-Related Factors: The strain, sex, and age of the animals can all influence behavioral outcomes.[13][14]

  • Low Statistical Power: Many preclinical studies are underpowered, increasing the likelihood of false positives and reducing the probability that a statistically significant result is a true effect.[12]

  • Publication Bias: The tendency to publish positive results and not negative or inconclusive ones can skew the literature.[12]

Troubleshooting Guides

Issue 1: Drug Preparation and Administration Problems
Symptom Possible Cause Troubleshooting Steps
Precipitation or insolubility of this compound in the vehicle. This compound has variable solubility. While soluble in water and PBS, high concentrations may be difficult to achieve.1. Check Solubility Limits: Refer to the solubility data table below. Do not exceed the known solubility limits for your chosen vehicle. 2. Use Appropriate Solvents: For higher concentrations, consider using DMSO or ethanol, but be mindful of their potential physiological effects and the need for further dilution. 3. pH Adjustment: Meclofenoxate is more stable in acidic conditions (pH ~2.5) to prevent hydrolysis. Consider using a buffered solution. 4. Fresh Preparation: Aqueous solutions of this compound are not recommended to be stored for more than one day. Prepare fresh solutions for each experiment.[15]
Inconsistent behavioral results after oral gavage. Improper gavage technique can cause stress, esophageal or stomach injury, or accidental administration into the lungs.1. Proper Training: Ensure personnel are properly trained in oral gavage techniques. Animal facility staff can often provide training. 2. Correct Equipment: Use the correct size and type of gavage needle for the animal's size. 3. Anesthesia (with caution): While gavage in awake animals is common, some studies suggest that anesthesia may reduce stress and improve retention of the administered substance. However, anesthesia itself can be a confounding factor.
Unexpected adverse events following IP injection. IP injections can sometimes be administered into an organ or the gastrointestinal tract, leading to altered absorption and toxicity. The vehicle itself may also cause irritation.1. Refine Injection Technique: Ensure proper needle placement in the lower abdominal quadrant to avoid organs. 2. Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent. 3. Consider Oral Gavage: If IP injections continue to cause issues and the experimental design allows, oral gavage may be a more clinically relevant and less problematic route of administration.
Issue 2: Confounding Variables in Behavioral Assessments
Symptom Possible Cause Troubleshooting Steps
Hyperactivity in the Open Field Test, potentially masking anxiolytic effects. Meclofenoxate may have mild stimulant properties, leading to increased locomotor activity. This can be misinterpreted as reduced anxiety (more time in the center) when it is simply increased exploration.1. Detailed Analysis: Analyze both the time spent in the center and the total distance traveled. If both are increased, the effect may be due to general hyperactivity rather than anxiolysis. 2. Habituation: Ensure a proper habituation period to the testing room and apparatus to reduce novelty-induced hyperactivity. 3. Corroborative Tests: Use an additional anxiety test that is less dependent on locomotor activity, such as the Elevated Plus Maze or the Light-Dark Box.
Poor or inconsistent performance in the Morris Water Maze. Meclofenoxate's effects can be dose-dependent, with high doses potentially impairing performance. Other factors can also influence results.1. Dose-Response Study: Conduct a pilot study with multiple doses to identify the optimal dose for cognitive enhancement without inducing confounding behaviors. 2. Cued Trials: Include cued trials (visible platform) to rule out sensory or motor impairments that could affect the ability to perform the task. 3. Control for Motivation: Ensure that the motivation to escape the water is consistent across all groups. Water temperature should be kept constant.
Variability in Fear Conditioning results. The effects of Meclofenoxate may differ depending on whether you are assessing fear acquisition, consolidation, or retrieval.1. Timing of Administration: Administer the drug at different time points relative to the training and testing phases to dissect its effects on different memory processes. 2. Context vs. Cued Fear: Analyze both contextual and cued fear conditioning to determine if the drug has a specific effect on hippocampal-dependent (contextual) versus amygdala-dependent (cued) memory. 3. Control for Baseline Freezing: Assess baseline freezing levels before the conditioning paradigm to ensure there are no pre-existing differences between groups.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)
Water45.67
PBS (pH 7.2)10.0
DMSO47.0
Ethanol30.5
DMF20.0

(Data sourced from publicly available product data sheets)

Table 2: Human Pharmacokinetic Parameters of this compound (200 mg single dose)

ParameterTest Formulation (Capsule)Reference Formulation (Tablet)
Cmax (ng/mL) 15.82 (± 3.15)15.72 (± 4.25)
AUC0-t (ng·h/mL) 447.19 (± 100.64)440.37 (± 98.75)
AUC0-∞ (ng·h/mL) 570.75 (± 130.55)558.66 (± 129.57)

(Data from a bioequivalence study in healthy Chinese adult male volunteers. Note: Meclofenoxate is a prodrug and is hydrolyzed to 4-chlorophenoxyacetic acid, which was the analyte measured in plasma)[16][17]

Table 3: Dose-Dependent Effects of Meclofenoxate on Learning in Rats

Behavioral TaskDose (mg/kg, i.p.)Outcome
Shuttle-box (Active Avoidance) 100No influence on learning, but significantly facilitated retention.
Step-through (Passive Avoidance) 100Improved learning and retention.
Staircase Maze 50 (single dose)Tended to facilitate learning and retention.
Staircase Maze 50 (twice daily for 5 days)Significantly improved learning and retention.
Two-way Avoidance 100Slightly improved avoidance training.
Two-way Avoidance 300"Deteriorated" learning during the last two training days.

(Data compiled from studies by Petkov et al.[4][7])

Experimental Protocols

Protocol 1: Morris Water Maze for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • Circular water tank (90-120 cm diameter)

  • Escape platform (10-15 cm diameter)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking software

  • Water heater and thermometer

  • Visual cues placed around the room

Procedure:

  • Pool Setup: Fill the tank with water (20-22°C) to a level that submerges the platform by 1-2 cm. Add the opacifier to make the water opaque. The pool should be located in a room with prominent, stable visual cues.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If it does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.

    • Remove the animal, dry it, and return it to a warming cage during the inter-trial interval (ITI) of at least 15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the tank at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform.

  • Cued Trial (Optional):

    • Mark the platform with a visible cue (e.g., a brightly colored flag).

    • Place the platform in a different quadrant for each trial.

    • This control test assesses for any visual or motor deficits that could confound the interpretation of the spatial learning task.

Protocol 2: Fear Conditioning for Associative Memory

Objective: To assess fear-based associative learning and memory.

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Sound generator for the auditory cue (conditioned stimulus, CS).

  • Video camera and software to record and score freezing behavior.

  • A separate, novel context for cued fear testing.

Procedure:

  • Habituation (Day 1):

    • Place the animal in the conditioning chamber and allow it to explore freely for 2-3 minutes. This establishes a baseline for freezing behavior.

  • Conditioning (Day 1):

    • After habituation, present the auditory cue (CS), for example, an 80 dB tone for 20-30 seconds.

    • In the last 1-2 seconds of the tone, deliver a mild foot shock (unconditioned stimulus, US), for instance, 0.5-0.7 mA for 1-2 seconds.

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

    • Return the animal to its home cage after the final pairing.

  • Contextual Fear Testing (Day 2):

    • Place the animal back into the same conditioning chamber (the context) without presenting the tone or the shock.

    • Record the animal's behavior for 3-5 minutes.

    • Score the percentage of time the animal spends freezing (complete immobility except for respiratory movements).

  • Cued Fear Testing (Day 3):

    • Place the animal in a novel context with different visual, tactile, and olfactory cues to minimize contextual fear.

    • Allow the animal to habituate to the new context for 2-3 minutes.

    • Present the auditory cue (CS) without the shock.

    • Record the percentage of time the animal spends freezing during the presentation of the cue.

Protocol 3: Assessment of Antioxidant Activity (MDA Assay)

Objective: To measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Spectrophotometer or fluorometer

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Following the experimental period, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold buffer (e.g., phosphate-buffered saline).

  • TBARS (Thiobarbituric Acid Reactive Substances) Assay:

    • To a sample of the brain homogenate, add an acidic solution containing TBA and an antioxidant like BHT.

    • Incubate the mixture at 90-100°C for 30-60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

  • Quantification:

    • Create a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

    • Calculate the concentration of MDA in the brain tissue samples by comparing their absorbance to the standard curve.

    • Express the results as nmol of MDA per mg of protein.

Visualizations

meclofenoxate_pathway cluster_membrane Cellular Environment cluster_effects Neuroprotective & Cognitive Effects Meclofenoxate Meclofenoxate DMAE DMAE Meclofenoxate->DMAE Hydrolysis pCPA pCPA Meclofenoxate->pCPA Hydrolysis Antioxidant_Defense Increased Antioxidant Defense Meclofenoxate->Antioxidant_Defense Lipofuscin_Removal Lipofuscin Removal Meclofenoxate->Lipofuscin_Removal Energy_Metabolism Enhanced Brain Energy Metabolism Meclofenoxate->Energy_Metabolism Choline Choline DMAE->Choline Metabolism Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Cognitive_Enhancement Cognitive Enhancement Acetylcholine->Cognitive_Enhancement Cholinergic Signaling Antioxidant_Defense->Cognitive_Enhancement Lipofuscin_Removal->Cognitive_Enhancement Energy_Metabolism->Cognitive_Enhancement

Caption: Proposed mechanism of action for this compound.

troubleshooting_workflow Start Inconsistent or Unexpected Behavioral Results Check_Drug Verify Drug Preparation & Administration Start->Check_Drug Check_Dose Is the Dose Appropriate? Check_Drug->Check_Dose Preparation OK Check_Behavior Evaluate for Confounding Behaviors Check_Dose->Check_Behavior Yes Pilot_Study Conduct Pilot Dose-Response Study Check_Dose->Pilot_Study No/Unsure Check_Controls Review Experimental Controls Check_Behavior->Check_Controls Refine_Protocol Refine Behavioral Protocol Check_Behavior->Refine_Protocol Confounders Present Analyze_Controls Analyze Control Group Performance Check_Controls->Analyze_Controls Issues Found Interpret Re-interpret Data with Considerations Check_Controls->Interpret Pilot_Study->Check_Dose Refine_Protocol->Interpret Analyze_Controls->Interpret

Caption: Troubleshooting workflow for inconsistent behavioral results.

experimental_workflow Start Hypothesis Formulation Design Experimental Design (Animal Model, Dose, Duration) Start->Design Acclimatization Animal Acclimatization (1-2 weeks) Design->Acclimatization Treatment Meclofenoxate or Vehicle Administration Acclimatization->Treatment Behavioral Behavioral Testing (e.g., MWM, Fear Conditioning) Treatment->Behavioral Biochemical Biochemical Assays (e.g., MDA, SOD) Behavioral->Biochemical Post-mortem Data_Analysis Data Analysis and Statistical Evaluation Behavioral->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: General experimental workflow for a Meclofenoxate animal study.

References

Technical Support Center: Meclofenoxate Hydrochloride Synthesis - Impurity Identification and Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, and degradation of the final product. The most commonly encountered impurities include:

  • Process-Related Impurities:

    • 4-chlorophenoxyacetic acid (4-CPA): An unreacted starting material or a product of hydrolysis.[1]

    • 2-(Dimethylamino)ethanol (DMAE): An unreacted starting material or a product of hydrolysis.[1]

    • Unidentified by-products: Formed from side reactions, especially at elevated temperatures during synthesis.

  • Degradation Products:

    • 4-chlorophenoxyacetic acid (4-CPA): this compound is an ester and is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions, yielding 4-CPA.[2]

    • 2-(Dimethylamino)ethanol (DMAE): The other product of hydrolysis.

Q2: Which analytical technique is most suitable for the identification and quantification of impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the analysis of this compound and its impurities.[3] HPLC offers good separation of the active pharmaceutical ingredient (API) from its related substances. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more accurate identification and characterization of unknown impurities.[3]

Q3: What are the typical storage conditions to prevent degradation of this compound?

A3: To minimize degradation, this compound should be stored in well-closed containers in a cool, dry place, protected from light and moisture. As it is prone to hydrolysis, exposure to humid conditions and aqueous solutions with neutral or alkaline pH should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Chromatographic Issues

Problem: Peak Tailing for the this compound peak.

  • Possible Cause 1: Secondary Interactions with Stationary Phase.

    • The basic amine group in Meclofenoxate can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[4]

    • Solution:

      • Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated and reduces interaction with silanols.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.

      • Utilize an end-capped HPLC column specifically designed for the analysis of basic compounds.[5]

  • Possible Cause 2: Column Overload.

    • Injecting too concentrated a sample can lead to peak distortion.[4]

    • Solution: Dilute the sample and reinject.

Problem: Poor resolution between impurity peaks and the main peak.

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • The organic modifier concentration or the pH of the aqueous phase may not be optimal for separation.[4]

    • Solution:

      • Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • Optimize the pH of the mobile phase to alter the ionization and retention of the analytes.

  • Possible Cause 2: Column Degradation.

    • Loss of stationary phase or accumulation of contaminants can reduce column efficiency.[4]

    • Solution:

      • Wash the column with a strong solvent.

      • If performance does not improve, replace the column.

Problem: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Contamination in the mobile phase or injector.

    • Solution:

      • Use fresh, high-purity solvents for the mobile phase.

      • Clean the injector and sample loop.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution:

      • Run a blank injection (mobile phase only) to confirm carryover.

      • Develop a robust needle wash method for the autosampler.

System and Data Issues

Problem: Drifting baseline.

  • Possible Cause 1: Column not equilibrated.

    • Solution: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.[6]

  • Possible Cause 2: Mobile phase composition changing.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[6]

  • Possible Cause 3: Detector lamp failing.

    • Solution: Monitor the lamp energy and replace it if it is low.[6]

Problem: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in pump flow rate.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[7]

  • Possible Cause 2: Changes in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[5]

  • Possible Cause 3: Mobile phase not stable.

    • Solution: Prepare fresh mobile phase daily.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis

Impurity NameChemical StructureOrigin
4-Chlorophenoxyacetic Acid (4-CPA)Cl-C₆H₄-OCH₂COOHStarting material, Degradation
2-(Dimethylamino)ethanol (DMAE)(CH₃)₂NCH₂CH₂OHStarting material, Degradation
Ethyl 4-chlorophenoxyacetateCl-C₆H₄-OCH₂COOCH₂CH₃Reaction with ethanol (if present as impurity in solvents)
Bis(4-chlorophenoxy)acetic anhydride(Cl-C₆H₄-OCH₂CO)₂OSide reaction during activation of 4-CPA

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05M Sodium Octane Sulfonate (pH 2.5 with phosphoric acid) : Acetonitrile (65:35)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Related Substances
  • Preparation of Mobile Phase:

    • Prepare a 0.05M solution of sodium octane sulfonate in water.

    • Adjust the pH of the solution to 2.5 using phosphoric acid.

    • Mix the aqueous solution with acetonitrile in a 65:35 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately weigh about 50 mg of the this compound sample and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Chromatographic Procedure:

    • Set up the HPLC system with the parameters listed in Table 2.

    • Inject the standard and sample solutions.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the main peak.

Visualizations

Synthesis_Pathway CPA 4-Chlorophenoxyacetic Acid CPAC 4-Chlorophenoxyacetyl Chloride CPA->CPAC + SOCl₂ SOCl2 Thionyl Chloride Meclo_base Meclofenoxate (base) CPAC->Meclo_base + DMAE DMAE 2-(Dimethylamino)ethanol Meclo_HCl This compound Meclo_base->Meclo_HCl + HCl HCl HCl

Caption: Synthesis Pathway of this compound.

Impurity_Formation Meclo_HCl Meclofenoxate HCl hydrolysis Hydrolysis (Moisture, pH > 4.5) Meclo_HCl->hydrolysis CPA 4-Chlorophenoxyacetic Acid hydrolysis->CPA DMAE 2-(Dimethylamino)ethanol hydrolysis->DMAE

Caption: Primary Degradation Pathway of this compound.

Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Impurities identify->quantify

Caption: Experimental Workflow for Impurity Analysis.

References

Troubleshooting peak tailing in HPLC analysis of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing during the HPLC analysis of Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[2] Significant tailing (e.g., Tf > 1.2) can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3][4]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound containing a tertiary amine functional group.[5][6] The most common cause of peak tailing for such compounds in reversed-phase HPLC is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][5][7] Other potential causes include column contamination or degradation, high mobile phase pH, sample overload, or issues with the HPLC system (e.g., extra-column dead volume).[3][7][8]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is critical for controlling the peak shape of ionizable compounds like this compound. Operating at a low pH (e.g., pH 2.5-3.5) is generally recommended.[5][6] This ensures that the basic Meclofenoxate molecule is consistently protonated (positively charged) and, more importantly, suppresses the ionization of the acidic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[5][6][9]

Q4: What is an acceptable tailing factor for a regulated analysis?

A4: Regulatory bodies like the USP and EP often specify an acceptable peak symmetry range, typically between 0.8 and 1.8.[10] However, for good chromatographic practice, a tailing factor between 1.0 and 1.5 is generally desired. A tailing factor greater than 2 is usually considered unacceptable as it can negatively impact integration and resolution.[3]

Q5: Can the sample solvent cause peak tailing?

A5: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[3][4] The sample travels through the column as a broad band, leading to poor peak shape, especially for early-eluting peaks. It is always best practice to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1][3]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Diagnosis - Problem Scoping

First, determine the scope of the problem by examining the chromatogram.

  • Are all peaks tailing? If all peaks in the chromatogram exhibit similar tailing, the issue is likely physical or system-related. This could point to a column void, a blocked frit, or extra-column dead volume (e.g., from improper fittings or long tubing).[2][11]

  • Is only the this compound peak (or other basic compounds) tailing? If only basic analytes are tailing while neutral or acidic compounds have good peak shape, the cause is almost certainly chemical in nature, pointing towards secondary interactions with the stationary phase (i.e., silanol interactions).[2][5]

Step 2: Addressing Chemical Causes (Analyte-Specific Tailing)

If only the this compound peak is tailing, focus on optimizing the method chemistry.

  • Lower the Mobile Phase pH: This is the most effective way to reduce silanol interactions.

    • Action: Incorporate a buffer (e.g., 20-50 mM phosphate or formate) and adjust the pH to a range of 2.5 to 3.5.[6][12] A lower pH protonates the silanol groups, neutralizing their negative charge and preventing ionic interaction with the positively charged Meclofenoxate molecule.[5]

  • Add a Competing Base:

    • Action: Add a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase.[3][13] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[3][6] Note that this can shorten column lifetime and may not be easily reversible.[3]

  • Use a High-Purity, End-capped Column: Modern columns made from high-purity "Type B" silica have a much lower concentration of acidic silanol groups and trace metals, significantly improving peak shape for basic compounds.[5]

  • Consider an Alternative Stationary Phase: If tailing persists, consider columns specifically designed for basic compounds, such as those with polar-embedded phases or hybrid silica-organic materials.[4][5][7]

Step 3: Addressing Physical Causes (General Tailing)

If all peaks are tailing, investigate the HPLC system and column hardware.

  • Check for Column Voids/Contamination:

    • Action: First, disconnect the column and replace it with a zero-dead-volume union to ensure the system itself is not the issue. If the problem is the column, try reversing it and flushing with a strong solvent (ensure the column is not a UPLC column or one that specifically prohibits reversing). If this doesn't work, the column may be irreversibly damaged or contaminated and should be replaced.[8][14] A guard column can help protect the analytical column from contamination.[1]

  • Minimize Extra-Column Volume:

    • Action: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[7] Check all fittings to ensure they are properly seated and not contributing to dead volume.[11]

  • Optimize Injection Parameters:

    • Action: Reduce the injection volume to rule out mass overload.[4][14] Ensure the sample is fully dissolved and filtered, and that the injection solvent is compatible with (ideally, weaker than) the mobile phase.[3][7]

Data Presentation

The following table summarizes the key parameters influencing peak tailing for this compound and the recommended adjustments.

ParameterCommon IssueRecommended ActionExpected Outcome
Mobile Phase pH pH is too high (>4.0), leading to ionized silanol groups.Adjust pH to 2.5 - 3.5 using a phosphate or formate buffer.[6][12]Symmetrical peak (Tf ≈ 1.0-1.2)
Mobile Phase Additive No additive is used to mask residual silanols.Add 10-20 mM triethylamine (TEA) to the mobile phase.[3][13]Improved peak symmetry
Column Type Older "Type A" silica column with high silanol activity.[5]Use a modern, high-purity, end-capped C18 or C8 column.[5]Sharper, more symmetrical peak
Injection Solvent Sample is dissolved in a solvent stronger than the mobile phase.[3]Dissolve the sample in the initial mobile phase composition.Elimination of peak fronting or splitting
Injection Volume Sample mass overload on the column.[3][14]Reduce the injection volume or dilute the sample.Symmetrical peak shape
System Plumbing Excessive tubing length or use of wide-bore tubing.[7]Use short, narrow-bore (0.005") tubing.[7]Reduced peak broadening and tailing

Experimental Protocols

Sample HPLC Method for this compound

This method is adapted from published literature and is a good starting point for achieving symmetrical peaks.[12][15]

  • HPLC System: Standard HPLC with UV detector

  • Column: Zorbax Eclipse SB-C18 (250 x 4.6 mm, 5 µm particle size) or equivalent modern, end-capped C18 column.

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic in water, with pH adjusted to 3.0 using phosphoric acid / Acetonitrile (65:35, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm[12]

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow cluster_physical Physical/System Issues cluster_chemical Chemical/Method Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 p1 Check for column void/ contamination q1->p1 Yes c5 Check sample solvent/ concentration q1->c5 No p2 Flush or replace column p1->p2 p3 Minimize extra-column volume (check tubing/fittings) p2->p3 p_end Problem Solved p3->p_end c1 Optimize Mobile Phase c2 Lower pH to 2.5-3.5 c1->c2 Adjust c3 Add competing base (TEA) c2->c3 If tailing persists c_end Problem Solved c2->c_end If successful c4 Change Column Type (e.g., to polar-embedded) c3->c4 Last resort c4->c_end c5->c1

References

Analysis of Meclofenoxate Hydrochloride degradation products under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Meclofenoxate Hydrochloride and its degradation products under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under stress conditions?

A1: Under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic stress conditions, the primary degradation product of this compound is p-chlorophenoxyacetic acid (pCPA).[1][2][3] The hydrolysis reaction breaks the ester linkage, also forming dimethylaminoethanol (DMAE).[4][5]

Q2: Which stress condition causes the most rapid degradation of this compound?

A2: this compound is highly susceptible to alkaline hydrolysis, which can lead to complete degradation in a very short time.[3] It is also unstable in the solid state when exposed to humidity.[6]

Q3: What is a suitable analytical technique for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][2][3][7] A reversed-phase C18 column with UV or Diode Array Detection (DAD) is typically used.[3][7] For enhanced sensitivity, a fluorescence detector can also be employed.[3][7]

Q4: How can I prepare the primary degradation product, pCPA, for use as a reference standard?

A4: The p-chlorophenoxyacetic acid (pCPA) reference standard can be prepared by subjecting this compound to alkaline hydrolysis, for example, by using 2 M sodium hydroxide.[3]

Troubleshooting Guide for HPLC Analysis

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for Meclofenoxate or pCPA 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overload. 4. Interference from excipients.1. Adjust the mobile phase pH. A pH of 3 has been shown to be effective.[3][7] 2. Use a guard column or replace the analytical column. 3. Reduce the sample concentration or injection volume. 4. Ensure proper sample preparation and filtration to remove insoluble matter.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or air bubbles in the system.[8] 4. Column equilibration is insufficient.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3] 2. Use a column oven to maintain a constant temperature (e.g., 25°C).[3] 3. Purge the pump to remove air bubbles and check for leaks.[8] 4. Equilibrate the column with the mobile phase for a sufficient time before injection.
Poor resolution between Meclofenoxate and pCPA or other degradants 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Column is not efficient.1. Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A composition of 20 mM phosphate buffer (pH 3) and acetonitrile (65:35, v/v) has been reported to provide good separation.[3][7] 2. Reduce the flow rate (e.g., to 1 mL/min).[3] 3. Use a high-efficiency column with a smaller particle size.
Extraneous or "ghost" peaks in the chromatogram 1. Contaminated mobile phase or glassware. 2. Sample carryover from previous injections. 3. Degradation of the sample in the autosampler.1. Use HPLC-grade solvents and high-purity water.[3] Ensure all glassware is thoroughly cleaned. 2. Implement a robust needle wash program in the autosampler method. 3. Use cooled autosamplers if available and analyze samples promptly after preparation.

Summary of Forced Degradation Studies

The following table summarizes the conditions and outcomes of forced degradation studies performed on this compound.

Stress ConditionReagent/MethodTimeTemperatureObserved DegradationPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl6 hoursAmbientPartial Degradationp-Chlorophenoxyacetic acid (pCPA)
Alkaline Hydrolysis 0.1 M NaOH5 minutesAmbientComplete Degradationp-Chlorophenoxyacetic acid (pCPA)
Neutral Hydrolysis Distilled Water6 hoursAmbientPartial Degradationp-Chlorophenoxyacetic acid (pCPA)
Oxidative 8% H₂O₂24 hoursAmbientSignificant Degradationp-Chlorophenoxyacetic acid (pCPA) & other unidentified products
Oxidative (Accelerated) 10% H₂O₂6 hours80°CSignificant Degradationp-Chlorophenoxyacetic acid (pCPA) & other unidentified products
Photolytic (Solution) UV light (254 nm)3 hoursAmbientPartial Degradationp-Chlorophenoxyacetic acid (pCPA) & other unidentified products
Photolytic (Solid) UV light (254 nm)3 hoursAmbientPartial Degradationp-Chlorophenoxyacetic acid (pCPA) & other unidentified products

Data compiled from Moneeb et al., 2016.[3]

Experimental Protocols

Stability-Indicating HPLC Method

A validated HPLC-DAD-FL method for the determination of this compound (MFX) and its degradation product pCPA is as follows:[3][7]

  • Column: Zorbax Eclipse SB-C18 (250 x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: 20 mM phosphate buffer (adjusted to pH 3 with o-phosphoric acid) and acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min (isocratic)

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection:

    • DAD: 225 nm

    • Fluorescence: λex/em, 225/310 nm

  • Retention Times:

    • pCPA: ~3.8 min

    • MFX: ~9.8 min

Forced Degradation (Stress Testing) Protocol

The following protocols are used to induce the degradation of this compound:[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at ambient temperature for 6 hours. Neutralize a sample before injection.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at ambient temperature for 5 minutes. Neutralize a sample immediately before injection.

  • Neutral Hydrolysis: Dissolve the drug in distilled water and keep at ambient temperature for 6 hours.

  • Oxidative Degradation: Dissolve the drug in 8% H₂O₂ and keep at ambient temperature for 24 hours. For accelerated conditions, use 10% H₂O₂ at 80°C for 6 hours.

  • Photodegradation: Expose a solution of the drug (in 0.01 M HCl or water) and the solid drug powder to UV radiation (254 nm) for 3 hours.

  • Analysis: After the specified exposure time, dilute the samples appropriately with the mobile phase and analyze by the stability-indicating HPLC method.

Visualizations

Caption: Experimental workflow for forced degradation analysis.

G cluster_products Degradation Products MFX This compound pCPA p-Chlorophenoxyacetic Acid (pCPA) MFX->pCPA H₂O / H⁺ or OH⁻ DMAE Dimethylaminoethanol (DMAE) MFX->DMAE H₂O / H⁺ or OH⁻

Caption: Hydrolytic degradation pathway of Meclofenoxate.

G MFX Meclofenoxate Degradants Mixture of Degradation Products (including pCPA) MFX->Degradants Oxidative Oxidative (H₂O₂) Photolytic Photolytic (UV Light)

Caption: General oxidative and photolytic degradation.

References

Technical Support Center: Stable Oral Gavage Formulations of Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing stable oral gavage formulations of Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

A1: this compound is a white crystalline powder with a faint characteristic odor and a bitter taste.[1][2] It is freely soluble in water and ethanol.[1][2] A 5% w/v solution in water (1 in 20) typically has a pH between 3.5 and 4.5.[1][2]

Q2: What is the solubility of this compound in common solvents?

A2: this compound exhibits good solubility in aqueous and some organic solvents. For specific details, refer to the solubility data table below.

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This results in the formation of two main degradation products: 4-chlorophenoxyacetic acid (4-CPA) and 2-(dimethylamino)ethanol (DMAE).[3][4][5] This hydrolysis is accelerated under alkaline conditions.[6][7]

Q4: How stable is this compound in its solid form?

A4: When stored in a well-closed container at -20°C, the solid form of this compound is stable for at least four years.

Q5: How long is a this compound aqueous solution stable?

A5: Aqueous solutions of this compound are not recommended for storage for more than one day. For optimal results, it is highly recommended to prepare fresh solutions immediately before each experiment.

Q6: What are some suitable vehicles for preparing an oral gavage solution of this compound?

A6: Given its high water solubility, purified water or isotonic saline are the most straightforward and recommended vehicles for preparing oral gavage solutions of this compound. For suspension formulations, 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in water can be considered.[8]

Q7: Are there any known excipient incompatibilities with this compound?

A7: Yes, some excipients can reduce the stability of this compound. For instance, magnesium carbonate has been shown to decrease its stability.[3] It is also advisable to avoid alkaline excipients, as they can accelerate hydrolytic degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or cloudiness upon dissolution - Incomplete dissolution.- Use of a solvent with lower solubility for the desired concentration.- Contamination of the solvent or glassware.- Ensure vigorous mixing or sonication until the solution is clear.- Verify the solubility of this compound in the chosen solvent at the target concentration.- Use clean glassware and high-purity solvents.
Solution changes color over a short period - Degradation of the compound, potentially due to pH changes or exposure to light.- Prepare the solution fresh before use.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Ensure the pH of the vehicle is within the optimal range (around 3.5-4.5).
Inconsistent results in animal studies - Degradation of the dosing solution between preparations or during the experiment.- Inaccurate dosing volume.- Improper gavage technique.- Prepare fresh solutions for each dosing session.- Calibrate pipettes and syringes regularly.- Ensure personnel are properly trained in oral gavage techniques.
Difficulty in achieving a high concentration in PBS - The solubility of this compound is lower in PBS (pH 7.2) compared to water.- For high concentrations, use purified water as the vehicle. The pH of the resulting solution will be in the acidic range, which is favorable for stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterFreely soluble; ~58 mg/mL[2]
Ethanol (95%)Freely soluble[2]
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL
Dimethyl Sulfoxide (DMSO)~33 mg/mL
Dimethylformamide (DMF)~20 mg/mL

Table 2: Recommended Vehicles for Oral Gavage Solution

VehicleConcentration RangeRationale
Purified WaterUp to 50 mg/mLHigh solubility and minimal interaction.
Isotonic Saline (0.9% NaCl)Up to 50 mg/mLPhysiologically compatible.
0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) in WaterFor suspension formulationsIf a suspension is required for specific experimental reasons.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Solution for Oral Gavage

Materials:

  • This compound powder

  • Purified water (or isotonic saline)

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (or vortex mixer)

  • pH meter (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution at 10 mg/mL, weigh 100 mg of the compound.

  • Dissolution: Transfer the weighed powder into a volumetric flask. Add approximately 80% of the final volume of purified water (or isotonic saline).

  • Mixing: Stir the solution using a magnetic stirrer or vortex until the powder is completely dissolved. The solution should be clear and colorless.[2]

  • Volume Adjustment: Once dissolved, add the remaining vehicle to reach the final desired volume.

  • pH Measurement (Optional): Measure the pH of the final solution to ensure it falls within the expected range of 3.5-4.5 for a 5% solution.

  • Storage and Use: Use the solution immediately after preparation. If short-term storage is unavoidable, store at 2-8°C for no longer than 24 hours, protected from light.

Protocol 2: Stability Assessment of this compound in an Aqueous Vehicle

Objective: To determine the stability of a this compound solution over a specific time period at different storage conditions.

Materials:

  • Prepared this compound solution (e.g., 10 mg/mL in purified water)

  • HPLC system with a UV detector

  • C18 column (e.g., Zorbax Eclipse SB-C18, 250 x 4.6 mm, 5 µm)[9]

  • Mobile phase (e.g., 20 mM phosphate buffer at pH 3 and acetonitrile, 65:35 v/v)[9]

  • Incubators or water baths set at desired temperatures (e.g., 4°C and 25°C)

  • Amber vials

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the solution, take an aliquot and analyze it by HPLC to determine the initial concentration of this compound and to check for any existing degradation products.

  • Sample Storage: Aliquot the remaining solution into amber vials and store them at the selected temperatures (e.g., 4°C and 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48 hours), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining this compound and the formation of its primary degradant, 4-CPA.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration cluster_stability Stability Testing (Optional) weigh Weigh Meclofenoxate HCl dissolve Dissolve in Vehicle weigh->dissolve mix Mix Until Clear dissolve->mix volume Adjust to Final Volume mix->volume animal_prep Prepare Animal volume->animal_prep Use Immediately initial_hplc T=0 HPLC Analysis volume->initial_hplc For Stability Study gavage Administer Solution animal_prep->gavage observe Observe Animal gavage->observe storage Store at Temp. initial_hplc->storage timepoint_hplc Time-Point HPLC storage->timepoint_hplc data_analysis Analyze Data timepoint_hplc->data_analysis

Caption: Experimental workflow for the preparation and administration of a this compound oral gavage solution.

degradation_pathway meclofenoxate This compound hydrolysis Hydrolysis (Ester Bond Cleavage) meclofenoxate->hydrolysis cpa 4-Chlorophenoxyacetic Acid (4-CPA) hydrolysis->cpa dmae 2-(Dimethylamino)ethanol (DMAE) hydrolysis->dmae

Caption: Primary degradation pathway of this compound in aqueous solutions.

References

Technical Support Center: Overcoming Challenges in Meclofenoxate Hydrochloride Blood-Brain Barrier Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of Meclofenoxate Hydrochloride blood-brain barrier (BBB) transport studies. This guide offers troubleshooting advice and frequently asked questions to address common experimental hurdles.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during various stages of this compound BBB transport experiments.

In Vitro BBB Model Studies (e.g., Transwell Assays)
Problem Potential Causes Solutions
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.[1] 2. Contamination of the cell culture. 3. Suboptimal cell culture conditions (e.g., media, serum). 4. Presence of non-endothelial cell contaminants.[1]1. Allow for longer culture times to ensure a confluent monolayer. 2. Implement stringent aseptic techniques and regularly screen for mycoplasma. 3. Optimize culture media components and serum concentrations. Co-culturing with astrocytes or pericytes can enhance barrier tightness.[2] 4. Use cell sorting techniques to purify endothelial cell populations.
High variability in permeability results 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Instability of this compound in the assay buffer.1. Ensure a uniform cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. 3. Analyze the stability of this compound in the assay buffer at the experimental temperature and pH over the time course of the experiment.
Inconsistent analytical quantification of Meclofenoxate 1. Adsorption of the compound to the plate material. 2. Degradation of Meclofenoxate during sample collection and storage. 3. Matrix effects from the culture medium.1. Use low-binding plates or pre-treat plates with a blocking agent. 2. Collect samples at defined time points and immediately process or freeze them at -80°C. 3. Develop and validate the analytical method (e.g., LC-MS/MS) using the culture medium as the matrix to account for any interference.
In Vivo and In Situ Brain Perfusion Studies
Problem Potential Causes Solutions
High variability in brain uptake data between animals 1. Inconsistent surgical procedure for in situ perfusion. 2. Variations in cerebral blood flow. 3. Stress-induced alterations in BBB permeability.1. Ensure consistent and precise cannulation of the carotid artery and ligation of other vessels to control the perfusate flow.[3][4][5][6][7] 2. Monitor and maintain a constant perfusion pressure and flow rate. 3. Acclimatize animals to handling and the experimental setup to minimize stress.
Low or undetectable levels of Meclofenoxate in brain tissue 1. Rapid metabolism of Meclofenoxate in the blood or brain. 2. Active efflux of Meclofenoxate or its metabolites from the brain. 3. Insufficient dose administered.1. Measure the concentrations of both Meclofenoxate and its primary metabolites, dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA), in plasma and brain tissue.[8][9] 2. Conduct studies with known efflux pump inhibitors to investigate if Meclofenoxate is a substrate for transporters like P-glycoprotein. 3. Perform dose-ranging studies to determine an appropriate dose that results in measurable brain concentrations.
Contamination of brain homogenate with residual blood 1. Incomplete perfusion to wash out blood from the brain vasculature.1. Perfuse the brain with ice-cold saline or buffer until the effluent is clear before collecting the brain tissue. 2. Use a vascular marker to quantify and correct for the residual blood volume in the brain homogenate.
Analytical Quantification (LC-MS/MS)
Problem Potential Causes Solutions
Poor peak shape and low sensitivity for Meclofenoxate 1. Suboptimal chromatographic conditions. 2. Ion suppression from the brain homogenate matrix. 3. Instability of the compound during sample preparation.1. Optimize the mobile phase composition, gradient, and column chemistry.[9] 2. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Utilize a stable isotope-labeled internal standard to compensate for matrix effects. 3. Keep samples on ice during preparation and minimize the time between homogenization and analysis.
Difficulty in quantifying both Meclofenoxate and its metabolites simultaneously 1. Different physicochemical properties of the parent drug and metabolites leading to varied chromatographic retention and ionization efficiencies.1. Develop a multi-analyte LC-MS/MS method with optimized conditions for each compound. This may involve a gradient elution and scheduled multiple reaction monitoring (MRM).
Inconsistent recovery during sample extraction 1. Inefficient extraction from the brain tissue matrix. 2. Binding of the analyte to proteins in the homogenate.1. Test different extraction solvents and techniques (e.g., protein precipitation, SPE, LLE) to maximize recovery. 2. Optimize the pH of the extraction solvent to minimize protein binding.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cross the blood-brain barrier?

A1: Yes, this compound is designed to cross the BBB. It is a prodrug, an ester of dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA). The pCPA moiety is believed to act as a carrier, facilitating the transport of DMAE across the BBB.[10]

Q2: How can I measure the in vitro BBB permeability of this compound?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method to predict passive permeability. For a more biologically relevant model, Transwell assays using brain endothelial cell lines (like hCMEC/D3) or primary brain endothelial cells, often in co-culture with astrocytes and pericytes, can be used.[2][11][12][13][14][15][16] The apparent permeability coefficient (Papp) is calculated in these assays.

Q3: What are the key considerations for in vivo studies of Meclofenoxate BBB transport?

A3: Key considerations include the route of administration, dose, and sampling time points for both blood and brain tissue. It is crucial to measure the concentrations of both Meclofenoxate and its active metabolites in both compartments to accurately determine the brain-to-plasma concentration ratio.

Q4: How can I quantify Meclofenoxate and its metabolites in brain tissue?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying drugs and their metabolites in complex biological matrices like brain homogenate.[8][9] A robust sample preparation method, such as solid-phase extraction or liquid-liquid extraction, is necessary to remove interfering substances.

Q5: Is Meclofenoxate a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB?

A5: There is limited publicly available data specifically investigating the interaction of Meclofenoxate with BBB efflux transporters. To determine if it is a substrate, bidirectional transport studies in cell-based models overexpressing specific transporters (e.g., MDCK-MDR1 cells) can be performed. The efflux ratio is calculated by dividing the permeability in the basolateral-to-apical direction by the permeability in the apical-to-basolateral direction. A ratio significantly greater than 2 suggests active efflux.[17]

Data Presentation

Due to the limited availability of publicly accessible quantitative data for this compound BBB transport, the following tables are presented as illustrative examples of how to structure and report such data.

Table 1: Physicochemical Properties of this compound Relevant to BBB Transport

PropertyValueSource
Molecular Weight294.17 g/mol [4]
LogP (predicted)~2.5-3.0
pKa
Solubility in PBS (pH 7.4)Soluble[13]

Table 2: Example In Vitro Permeability Data for this compound

AssayModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
PAMPA-BBBArtificial membrane[Insert experimental value]N/A
Transwell AssayhCMEC/D3 monoculture[Insert experimental value][Insert experimental value]
Transwell AssayCo-culture (hCMEC/D3 + Astrocytes)[Insert experimental value][Insert experimental value]

Table 3: Example In Vivo Brain Pharmacokinetic Parameters for Meclofenoxate

SpeciesDose & RouteBrain Cmax (ng/g)Plasma Cmax (ng/mL)Brain AUC (ngh/g)Plasma AUC (ngh/mL)Brain-to-Plasma Ratio (AUC)
Rat[e.g., 10 mg/kg, IV][Insert value][Insert value][Insert value][Insert value][Insert value]
Mouse[e.g., 20 mg/kg, IP][Insert value][Insert value][Insert value][Insert value][Insert value]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general framework for assessing the passive permeability of this compound across an artificial BBB model.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the lipid membrane solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat the filter plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the solvent to evaporate for at least 30 minutes.

  • Prepare the acceptor solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the donor solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Start the assay: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample collection and analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe): Use the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Protocol 2: In Situ Brain Perfusion in Rodents

This protocol outlines the key steps for performing an in situ brain perfusion study to measure the unidirectional influx of this compound into the brain.

Materials:

  • Anesthetized rodent (e.g., rat)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer), warmed to 37°C and gassed with 95% O₂ / 5% CO₂

  • This compound in perfusion buffer at a known concentration

  • Surgical instruments

  • Brain homogenization buffer

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal preparation: Anesthetize the animal and expose the common carotid artery.

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Initiate perfusion: Start the perfusion pump to deliver the perfusion buffer at a constant flow rate (e.g., 3-4 mL/min for a rat).

  • Administer the drug: Switch to the perfusion buffer containing this compound and perfuse for a short, defined period (e.g., 30-120 seconds).

  • Washout: Switch back to the drug-free perfusion buffer to wash out the residual drug from the brain vasculature.

  • Brain collection: Decapitate the animal and quickly dissect the brain.

  • Sample preparation: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Analysis: Determine the concentration of this compound in the brain homogenate and the perfusate using LC-MS/MS.

  • Calculate the brain uptake clearance (K_in): K_in = C_brain / (C_perfusate * T) Where C_brain is the concentration in the brain, C_perfusate is the concentration in the perfusate, and T is the perfusion time.

Visualizations

Experimental_Workflow_for_Meclofenoxate_BBB_Transport_Studies cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo / In Situ Assessment cluster_analysis Analysis PAMPA-BBB PAMPA-BBB Cell-based Transwell Assay Cell-based Transwell Assay PAMPA-BBB->Cell-based Transwell Assay Biologically Relevant Model Efflux Transporter Assay Efflux Transporter Assay Cell-based Transwell Assay->Efflux Transporter Assay Investigate Active Transport In Situ Brain Perfusion In Situ Brain Perfusion Efflux Transporter Assay->In Situ Brain Perfusion Confirm In Vivo Relevance Pharmacokinetic Study Pharmacokinetic Study In Situ Brain Perfusion->Pharmacokinetic Study Full PK Profile Brain Tissue Homogenization Brain Tissue Homogenization In Situ Brain Perfusion->Brain Tissue Homogenization Pharmacokinetic Study->Brain Tissue Homogenization LC-MS/MS Quantification LC-MS/MS Quantification Brain Tissue Homogenization->LC-MS/MS Quantification Data Interpretation Data Interpretation LC-MS/MS Quantification->Data Interpretation Start Start Start->PAMPA-BBB Initial Permeability Screening

Caption: Experimental workflow for Meclofenoxate BBB transport studies.

Troubleshooting_Logic_for_Low_Brain_Uptake Low Brain Uptake Low Brain Uptake Check Physicochemical Properties Check Physicochemical Properties Low Brain Uptake->Check Physicochemical Properties Is LogP too low/high? Investigate Metabolism Investigate Metabolism Low Brain Uptake->Investigate Metabolism Is it rapidly metabolized? Assess Efflux Transporter Activity Assess Efflux Transporter Activity Low Brain Uptake->Assess Efflux Transporter Activity Is it a P-gp substrate? Optimize In Vivo Protocol Optimize In Vivo Protocol Low Brain Uptake->Optimize In Vivo Protocol Is the protocol robust?

Caption: Troubleshooting logic for low brain uptake of Meclofenoxate.

References

Technical Support Center: Minimizing Variability in Behavioral Studies Involving Meclofenoxate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of behavioral studies is paramount. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help minimize variability when using Meclofenoxate Hydrochloride in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during behavioral studies with this compound.

Issue 1: High Variability in Baseline Behavioral Performance

Question: We are observing significant differences in the baseline performance of our rodents before administering this compound. What could be the cause, and how can we reduce this variability?

Answer: High baseline variability can mask the true effects of this compound. Several factors can contribute to this issue. A systematic approach to controlling these variables is crucial.

Key Areas to Investigate:

  • Genetic Background: Different rodent strains can exhibit significant variations in behavior and drug metabolism. For instance, Wistar and Sprague-Dawley rats, while both commonly used, show differences in learning, memory, and anxiety-like behaviors. It is critical to use a consistent strain and substrain from a reputable vendor throughout your study.

  • Environmental Conditions: Rodents are highly sensitive to their environment. Inconsistent lighting, temperature, humidity, and noise levels can induce stress and affect behavior. Ensure all animals are housed under identical, stable conditions.

  • Acclimation Period: An insufficient acclimation period before testing can lead to stress-induced behavioral alterations. A minimum of one to two weeks of acclimation to the housing facility and handling by the experimenter is recommended.

  • Handling: The method and frequency of handling can significantly impact rodent behavior. Gentle and consistent handling by the same experimenter can reduce stress and variability.

  • Circadian Rhythms: Behavioral performance can fluctuate depending on the time of day. Conduct all behavioral testing at the same time each day to minimize the influence of circadian rhythms.

Workflow for Minimizing Baseline Variability

cluster_pre_experiment Pre-Experimental Phase cluster_housing Consistent Housing cluster_handling Standardized Handling cluster_testing Testing Protocol Strain_Selection Select a Single Rodent Strain (e.g., Wistar or Sprague-Dawley) Vendor_Consistency Source all Animals from the Same Vendor Strain_Selection->Vendor_Consistency Acclimation Minimum 1-2 Week Acclimation Period Vendor_Consistency->Acclimation Standardized_Environment Controlled Light, Temperature, Humidity, and Noise Acclimation->Standardized_Environment Consistent_Caging Identical Cage Type, Bedding, and Enrichment Standardized_Environment->Consistent_Caging Gentle_Handling Consistent and Gentle Handling Protocol Consistent_Caging->Gentle_Handling Same_Experimenter Handling by the Same Individual Gentle_Handling->Same_Experimenter Fixed_Testing_Time Conduct Tests at the Same Time Each Day Same_Experimenter->Fixed_Testing_Time

Caption: A logical workflow for reducing baseline behavioral variability in rodent studies.

Issue 2: Inconsistent or No Effect of this compound

Question: We are not observing the expected cognitive enhancement with this compound, or the results are highly variable between subjects. What are the potential reasons?

Answer: The lack of a consistent effect can be frustrating and may stem from issues with drug preparation, administration, or the experimental design itself.

Key Areas to Investigate:

  • Drug Preparation and Stability: this compound is an ester and can be prone to hydrolysis in aqueous solutions, especially at a neutral or alkaline pH. It is more stable in acidic solutions (pH 3.0-5.5). Prepare fresh solutions daily and protect them from light. For intraperitoneal (IP) injections, sterile saline is a common vehicle. The solubility in PBS (pH 7.2) is approximately 10 mg/mL, but it is recommended not to store aqueous solutions for more than one day.[1]

  • Administration Route and Timing: The route of administration (e.g., intraperitoneal injection vs. oral gavage) can affect the pharmacokinetics and bioavailability of the drug. IP injections generally lead to faster absorption. The timing of administration relative to behavioral testing is also critical. For instance, in some active avoidance studies, Meclofenoxate was administered 60 minutes before the training session.[2]

  • Dosage: The dose-response relationship for Meclofenoxate can be complex. While a dose of 100 mg/kg (i.p.) has been shown to improve avoidance training in some rat studies, a higher dose of 300 mg/kg has been reported to "deteriorate" learning in the later stages of training.[2] It is advisable to conduct a pilot study to determine the optimal dose for your specific behavioral paradigm and animal model.

  • Behavioral Task Sensitivity: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of Meclofenoxate. Consider the complexity of the task and the cognitive domains it assesses.

Experimental Workflow for a Behavioral Study with this compound

cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Drug_Prep Prepare Fresh Meclofenoxate HCl Solution (e.g., in sterile saline) Administer Administer Drug (e.g., IP injection) 60 min Before Testing Drug_Prep->Administer Behavioral_Test Conduct Behavioral Assay (e.g., Active Avoidance) Administer->Behavioral_Test Data_Collection Record Behavioral Parameters (e.g., Latency, Errors) Behavioral_Test->Data_Collection Statistical_Analysis Analyze Data for Significant Differences Data_Collection->Statistical_Analysis

Caption: A typical experimental workflow for a behavioral study using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is believed to exert its nootropic effects through multiple mechanisms:

  • Cholinergic System Modulation: It acts as a precursor to acetylcholine, a key neurotransmitter in learning and memory.[3][4]

  • Antioxidant Properties: It helps protect neurons from oxidative stress.[3]

  • Enhanced Brain Metabolism: It can increase glucose uptake and ATP production in the brain.[3]

  • Reduction of Lipofuscin: It aids in the removal of lipofuscin, an age-related cellular waste product.[3][4]

Signaling Pathway of this compound's Cholinergic Action

Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE (Dimethylaminoethanol) Meclofenoxate->DMAE pCPA pCPA (p-chlorophenoxyacetic acid) Meclofenoxate->pCPA BBB Blood-Brain Barrier DMAE->BBB Choline Choline BBB->Choline Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) ACh Acetylcholine (ACh) ChAT->ACh Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle ACh_Release ACh Release Synaptic_Vesicle->ACh_Release Postsynaptic_Receptor Postsynaptic Acetylcholine Receptor ACh_Release->Postsynaptic_Receptor Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Postsynaptic_Receptor->Cognitive_Enhancement CholineAcetyl_CoA CholineAcetyl_CoA CholineAcetyl_CoA->ChAT

Caption: Simplified signaling pathway of this compound's role in acetylcholine synthesis.

Q2: What are some recommended behavioral tests for assessing the cognitive-enhancing effects of this compound?

A2: Several behavioral paradigms are suitable for evaluating the effects of Meclofenoxate on learning and memory:

  • Active Avoidance: This task assesses learning and memory by requiring the animal to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a light or tone).

  • Passive Avoidance: This test evaluates memory by measuring the latency of an animal to enter a compartment where it previously received an aversive stimulus.

  • Morris Water Maze: A widely used test for spatial learning and memory where the animal must learn the location of a hidden platform in a pool of water.

Q3: Are there known differences in the effects of Meclofenoxate between Wistar and Sprague-Dawley rats?

A3: Yes, different rat strains can respond differently to Meclofenoxate. While direct comparative studies are limited, baseline differences in behavior and drug metabolism between Wistar and Sprague-Dawley rats are well-documented. For example, Sprague-Dawley rats have been shown to be more susceptible to certain neurotoxic insults and may exhibit different learning and memory capabilities compared to Wistar rats.[5][6] Therefore, the choice of strain can significantly impact the outcome of your study, and it is crucial to report the specific strain used.

Data Presentation

Table 1: Factors Influencing Variability in Rodent Behavioral Studies

FactorSource of VariabilityRecommendations for Minimization
Animal Strain, substrain, sex, age, health statusUse a single, consistent strain and sex. Control for age and health.
Environment Housing density, cage type, bedding, enrichment, light/dark cycle, temperature, humidity, noiseStandardize all housing and environmental conditions.
Experimenter Handling technique, sex of the handler, presence during testingConsistent, gentle handling by the same individual. Minimize presence during testing if possible.
Procedure Time of day of testing, acclimation period, order of testingConduct tests at the same time each day. Ensure adequate acclimation. Keep the order of tests consistent.
Drug Purity, preparation, vehicle, dose, route and timing of administrationUse high-purity compound. Prepare fresh solutions. Conduct pilot studies for dose and timing.

Table 2: Dose-Dependent Effects of this compound in Active Avoidance Task (Male Wistar Rats)

Dose (mg/kg, i.p.)ObservationReference
100Slight improvement in avoidance training.[2]
300"Deteriorated" learning during the last two days of a five-day training period.[2]

Experimental Protocols

Protocol 1: Active Avoidance Conditioning in Rats

  • Apparatus: A shuttle-box with two compartments separated by a door, each with a grid floor capable of delivering a mild footshock. A light or tone generator serves as the conditioned stimulus (CS).

  • Procedure:

    • Habituation: Allow the rat to explore the shuttle-box for 5 minutes with the door open.

    • Drug Administration: Administer this compound (e.g., 100 mg/kg, i.p.) or vehicle 60 minutes prior to the training session.[2]

    • Training:

      • Each trial begins with the presentation of the CS (e.g., a light) in one compartment.

      • If the rat moves to the other compartment within a set time (e.g., 5 seconds), the CS is terminated, and no shock is delivered (avoidance response).

      • If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.

      • Conduct a set number of trials (e.g., 50-100) per day for a specified number of days (e.g., 5 days).[2]

  • Data Collection: Record the number of avoidance responses, escape latencies, and inter-trial crossings.

Protocol 2: Passive Avoidance Task in Mice

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The dark compartment has a grid floor for delivering a footshock.

  • Procedure:

    • Training (Day 1):

      • Place the mouse in the illuminated compartment.

      • After a brief habituation period, open the door.

      • When the mouse enters the dark compartment, close the door and deliver a mild footshock.

      • Remove the mouse after a set period (e.g., 30 seconds).

    • Drug Administration: Administer this compound or vehicle at a predetermined time relative to the training or retention test.

    • Retention Test (Day 2):

      • Place the mouse back in the illuminated compartment.

      • Open the door and measure the latency to enter the dark compartment (up to a maximum time, e.g., 300 seconds).

  • Data Collection: The primary measure is the step-through latency on the retention test day. Longer latencies indicate better memory of the aversive event.

Protocol 3: Morris Water Maze for Spatial Learning in Rats

  • Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Procedure:

    • Habituation (Day 1): Allow the rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to a visible platform.

    • Drug Administration: Administer this compound or vehicle daily at a set time before the training trials.

    • Acquisition Training (Days 2-6):

      • Conduct 4 trials per day.

      • For each trial, place the rat in the water at one of four starting positions, facing the wall of the pool.

      • Allow the rat to search for the hidden platform for a maximum time (e.g., 60 or 90 seconds).

      • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform.

    • Probe Trial (Day 7):

      • Remove the platform from the pool.

      • Allow the rat to swim for 60 seconds.

  • Data Collection: Record the escape latency, path length to the platform, and swimming speed during acquisition. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Meclofenoxate Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability during experiments involving high concentrations of Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound acts as a nootropic agent and is a precursor to acetylcholine, a vital neurotransmitter for cognitive functions.[1][2] Its mechanism involves increasing acetylcholine levels in the brain, which can enhance communication between neurons.[1] Additionally, it exhibits antioxidant properties, protecting brain cells from oxidative stress, and aids in the removal of cellular waste products like lipofuscin.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents and aqueous buffers. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in ethanol and water. When preparing stock solutions, it is crucial to use a solvent that is compatible with your specific cell line and to ensure the final concentration of the solvent in the culture medium is not cytotoxic.

Q3: Is this compound stable in cell culture medium?

This compound is an ester and is susceptible to hydrolysis, particularly in alkaline aqueous solutions.[3] To minimize degradation, it is advisable to prepare fresh working solutions from a stock solution just before each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for extended periods. Aqueous solutions should not be stored for more than a day.

Q4: Can high concentrations of this compound affect the pH of the cell culture medium?

As a hydrochloride salt, dissolving high concentrations of this compound in weakly buffered solutions could potentially lower the pH of the cell culture medium. Maintaining a stable physiological pH (typically 7.2-7.4) is critical for cell viability. It is recommended to use a robustly buffered medium (e.g., with HEPES) and to verify the pH of the medium after adding the compound, especially at high concentrations.

Troubleshooting Guide: Low Cell Viability in High-Concentration Experiments

This guide addresses common issues that can lead to decreased cell viability when using high concentrations of this compound.

Problem Potential Cause Recommended Solution
Precipitation of Compound in Culture Medium The concentration of this compound exceeds its solubility limit in the culture medium.- Visually inspect the medium for any precipitate after adding the compound. - Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) to minimize the volume added to the medium. - Gently warm the medium to 37°C to aid dissolution, but avoid prolonged heating. - Consider using a different formulation or salt of the compound if solubility issues persist.
Sudden and Widespread Cell Death The concentration of this compound is highly cytotoxic to the specific cell line being used.- Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify the toxic threshold. - Reduce the highest concentration in your experimental range based on the dose-response data. - Shorten the incubation time to assess for acute toxicity.
Gradual Decrease in Cell Viability Over Time - Degradation of this compound into potentially more toxic byproducts. - Depletion of essential nutrients in the medium.- Prepare fresh working solutions for each experiment and for medium changes during long-term studies. - Perform partial or full medium changes every 24-48 hours to replenish nutrients and remove metabolic waste and potential degradation products.
Control Wells (Vehicle Only) Show Reduced Viability The concentration of the vehicle solvent (e.g., DMSO) is toxic to the cells.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Run a vehicle control titration to determine the maximum non-toxic concentration of the solvent for your specific cells.
Inconsistent Results Between Replicates - Uneven plating of cells. - Inaccurate pipetting of the compound. - "Edge effects" in multi-well plates due to evaporation.- Ensure a homogenous single-cell suspension before plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - To minimize evaporation, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
DMSO≥ 50 mg/mL
Water33.33 mg/mL (requires sonication)
EthanolApprox. 3 mg/mL
PBS (pH 7.2)Approx. 10 mg/mL

Data compiled from various supplier datasheets.

Table 2: Example of a Dose-Response Experiment Setup
Well ColumnMeclofenoxate HCl (µM)Vehicle (DMSO) Final Conc. (%)
10 (Medium Only)0
20 (Vehicle Control)0.5
310.5
4100.5
5500.5
61000.5
72500.5
85000.5
910000.5
1020000.5
1150000.5
12100000.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Medium) prep_stock->prep_working treat_cells Treat Cells with Meclofenoxate HCl prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting_Logic action action start Low Cell Viability Observed check_precipitate Precipitate in Medium? start->check_precipitate check_vehicle_control Vehicle Control Viability Low? check_precipitate->check_vehicle_control No action_solubility Optimize Drug Solubilization (See Protocol) check_precipitate->action_solubility Yes check_dose_response Dose-Dependent Viability Decrease? check_vehicle_control->check_dose_response No action_vehicle Lower Vehicle Concentration check_vehicle_control->action_vehicle Yes action_concentration Lower Drug Concentration Range check_dose_response->action_concentration Yes action_other Investigate Other Factors: - Incubation Time - Cell Plating Density - Medium Stability check_dose_response->action_other No

Caption: Troubleshooting logic for addressing low cell viability in experiments.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_potential_outcomes Potential Outcomes Meclofenoxate Meclofenoxate HCl ACh_synthesis Increased Acetylcholine Synthesis Meclofenoxate->ACh_synthesis Antioxidant Antioxidant Activity (Reduces Oxidative Stress) Meclofenoxate->Antioxidant Lipofuscin_removal Removal of Lipofuscin Meclofenoxate->Lipofuscin_removal Enhanced_cognition Enhanced Neuronal Communication ACh_synthesis->Enhanced_cognition Neuroprotection Neuroprotection Antioxidant->Neuroprotection Improved_cellular_health Improved Cellular Health Lipofuscin_removal->Improved_cellular_health

Caption: Simplified signaling pathways influenced by this compound.

References

Refinement of protocols for long-term Meclofenoxate Hydrochloride administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound acts as a nootropic agent with a multi-faceted mechanism of action.[1] It is a precursor to acetylcholine, a key neurotransmitter involved in memory and learning, and works by increasing its levels in the brain.[1][2] Additionally, it exhibits antioxidant properties, protecting neurons from oxidative stress, enhances glucose uptake and ATP production in the brain, and aids in the removal of lipofuscin, an age-related cellular waste product.[1][2]

Q2: What are the common research applications of this compound?

This compound is primarily investigated for its potential to enhance cognitive function and provide neuroprotection.[1] It is commonly studied in the context of age-related cognitive decline, dementia, and Alzheimer's disease.[1] Research has also explored its potential benefits in conditions like Parkinson's disease, ADHD, and chronic fatigue syndrome.[1][3]

Q3: How should this compound be stored?

Solid this compound should be stored at -20°C for long-term stability (≥4 years).[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] It is recommended to avoid storing aqueous solutions for more than one day.[4]

Q4: What are the known degradation products of this compound?

This compound is known to hydrolyze, especially in aqueous solutions, into p-chlorophenoxyacetic acid (pCPA) and N,N-dimethylethanolamine (DMAE).[6] The rate of degradation is accelerated at higher temperatures.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous solution during long-term in vitro experiments.
  • Possible Cause 1: Limited aqueous stability.

    • Solution: It is not recommended to store aqueous solutions of this compound for more than one day.[4] Prepare fresh solutions immediately before each experiment. For long-term studies requiring continuous presence of the drug, consider using a perfusion system where the medium is continuously replaced with a freshly prepared solution.

  • Possible Cause 2: pH of the solution.

    • Solution: The pH of a 1 in 20 solution of this compound is between 3.5 and 4.5.[2] Cell culture media are typically buffered around pH 7.4. While this compound is freely soluble in water, significant changes in pH upon addition to media could potentially affect its stability over time.[2] It is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, water with pH adjusted to ~2.5 to prevent hydrolysis) and then dilute it to the final concentration in the culture medium immediately before use.[6][7]

Issue 2: Variability in results during long-term in vivo studies using oral gavage.
  • Possible Cause 1: Stress induced by repeated oral gavage.

    • Solution: Long-term repeated oral gavage can be stressful for rodents and may introduce variability in experimental outcomes.[8][9] To minimize stress, ensure that the procedure is performed by an experienced technician.[10] Consider habituating the animals to the procedure before the start of the experiment.[8] Using a sucrose-coated gavage needle may also help in reducing the stress response.[8]

  • Possible Cause 2: Esophageal trauma.

    • Solution: Complications such as esophageal trauma can occur with oral gavage and affect the health of the animal and the experimental results.[8][9] Proper technique is crucial to avoid injury. If long-term daily administration is required, monitor the animals closely for any signs of distress or injury.

  • Possible Cause 3: Inconsistent dosing due to animal resistance.

    • Solution: Animal resistance can lead to inaccurate dosing. Ensure the animal is properly restrained during the procedure. The use of a flexible gavage tube of an appropriate size for the animal can also help.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
WaterFreely soluble[2]
PBS (pH 7.2)~10 mg/mL[4]
EthanolFreely soluble[2]
DMSO~33 mg/mL[4]
Dimethyl formamide~20 mg/mL[4]

Table 2: In Vivo Administration Protocols for this compound in Rodent Models

Animal ModelDosageAdministration RouteDurationOutcomeReference
Aged Rats (24 months)100 mg/kg/dayOral gavage4 weeksImproved free radical scavenger levels[11]
Aged Rats100 mg/kg/dayIntraperitonealAcute (6 weeks) & Chronic (5 months)Increased synaptic plasticity[12]
Rat Model of Parkinson's Disease100 mg/kgIntraperitoneal35 daysAttenuated motor dysfunction and lipid peroxidation[3]
Aged Rats100 mg/kgNot specifiedNot specifiedIncreased synaptic surface density[4]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol is a general guideline for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in a neuronal cell line.

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in the recommended medium and conditions.

    • Plate the cells in 96-well plates at an appropriate density and allow them to adhere and differentiate if necessary.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce neuronal injury by adding a neurotoxin (e.g., rotenone, MPP+, amyloid-beta) to the culture medium. Include a vehicle control group (no this compound) and a toxin-only control group.

  • Assessment of Neuroprotection (choose one or more):

    • Cell Viability Assay: Use assays like MTT, MTS, or LDH to quantify cell viability.

    • Apoptosis Assay: Use techniques like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to assess apoptosis.

    • Neurite Outgrowth Analysis: For differentiated neurons, capture images using microscopy and quantify neurite length and branching using image analysis software. A reduction in neurite shortening induced by the neurotoxin would indicate a neuroprotective effect.[13][14]

  • Data Analysis:

    • Normalize the data to the control group and perform statistical analysis to determine the significance of the neuroprotective effects of this compound.

Mandatory Visualizations

Signaling_Pathway_Cholinergic cluster_0 Presynaptic Neuron Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis pCPA pCPA Meclofenoxate->pCPA Hydrolysis Choline Choline DMAE->Choline ChAT Choline Acetyltransferase ACh Acetylcholine Choline->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release AChR Acetylcholine Receptors Synaptic_Cleft->AChR Binding Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Function Improved Cognitive Function Postsynaptic_Neuron->Cognitive_Function AChR->Postsynaptic_Neuron Signal Transduction

Caption: Cholinergic pathway enhancement by this compound.

Experimental_Workflow_In_Vivo start Start: Rodent Model of Neurodegeneration treatment Long-term Administration of This compound (e.g., oral gavage, i.p.) start->treatment behavioral Behavioral Assessments (e.g., Morris water maze, rotarod) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue histology Histological Analysis (e.g., Nissl staining, IHC) tissue->histology biochemical Biochemical Assays (e.g., ELISA for biomarkers, oxidative stress markers) tissue->biochemical end End: Data Analysis and Conclusion histology->end biochemical->end

Caption: In vivo experimental workflow for this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results invitro In Vitro Experiment? issue->invitro Yes invivo In Vivo Experiment? issue->invivo No precipitation Precipitation in Solution? invitro->precipitation Yes gavage_issue Oral Gavage Used? invivo->gavage_issue Yes fresh_solution Action: Prepare Fresh Solution Daily precipitation->fresh_solution Yes check_ph Action: Check and Adjust Stock Solution pH precipitation->check_ph No stress Signs of Animal Stress? gavage_issue->stress Yes habituate Action: Habituate Animals and Use Experienced Staff stress->habituate Yes alt_route Action: Consider Alternative Administration Route (e.g., i.p.) stress->alt_route No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting inconsistent results in Meclofenoxate Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with Meclofenoxate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary experimental applications?

A1: this compound, also known as Centrophenoxine, is a nootropic agent commonly used in research for its potential cognitive-enhancing and neuroprotective properties.[1] It is frequently investigated for its effects on memory, learning, and age-related cognitive decline.[1] Key experimental applications include in vitro neuroprotection assays and in vivo studies using animal models of cognitive impairment.[2]

Q2: What is the underlying mechanism of action of this compound?

A2: The mechanism of this compound is multifaceted. It is known to increase levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and learning.[3] Additionally, it exhibits antioxidant properties, enhances glucose uptake in the brain, and aids in the removal of lipofuscin, a cellular waste product associated with aging.[3]

Q3: What are the most common causes of inconsistent results in this compound experiments?

A3: Inconsistent results often stem from the chemical instability of this compound, particularly its susceptibility to hydrolysis. Other factors include variations in experimental protocols, purity of the compound, and issues with the assays used to measure its effects.

Troubleshooting Guides

Issue 1: Degradation of this compound in Solution

Question: My experimental results are not reproducible. Could the compound be degrading?

Answer: Yes, this compound is an ester and is prone to hydrolysis, especially in aqueous solutions.[4] This degradation can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent data.

Troubleshooting Steps:

  • pH Control: this compound is more stable in acidic conditions. It is recommended to prepare solutions in a buffer with a pH between 3.5 and 4.5.[5] Avoid neutral or alkaline conditions, as they significantly accelerate hydrolysis.

  • Fresh Preparation: Always prepare this compound solutions fresh before each experiment. Avoid storing aqueous solutions for more than a day.[6]

  • Solvent Choice: For stock solutions, consider using organic solvents like DMSO, ethanol, or dimethylformamide, in which this compound is more stable.[6] Subsequent dilutions into aqueous buffers should be done immediately before use.

  • Temperature: Store stock solutions at -20°C.[7] Be aware that higher temperatures can accelerate degradation in aqueous solutions.

  • Purity Check: Ensure the purity of your this compound supply. Impurities or degradation products in the starting material can lead to variability. High-performance liquid chromatography (HPLC) can be used to assess purity.

Data Presentation: Impact of pH on this compound Stability
pHStabilityKey Consideration
< 4.5 Relatively StableOptimal for solution preparation to minimize hydrolysis.[8]
4.5 - 7.0 Moderate InstabilityHydrolysis rate increases as pH approaches neutral.
> 7.0 Highly UnstableRapid hydrolysis occurs in alkaline conditions.[9]
Issue 2: Variability in In Vitro Neuroprotection Assays (e.g., MTT Assay)

Question: I am seeing high variability between wells in my MTT assay when testing the neuroprotective effects of this compound. What could be the cause?

Answer: High variability in MTT assays can be due to several factors, including uneven cell seeding, interference from the test compound, and improper handling during the assay.

Troubleshooting Steps:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.

  • Compound Interference: Test for any direct interaction between this compound and the MTT reagent. Run controls with the compound in cell-free media to check for any color change.

  • Incomplete Solubilization: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer and mixing thoroughly.

  • Incubation Times: Optimize and standardize the incubation times for both the compound treatment and the MTT reagent.

  • Edge Effects: To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, consider not using them for experimental data or filling them with sterile water/media.

Issue 3: Inconsistent Results in Animal Models of Cognitive Function (e.g., Morris Water Maze)

Question: The performance of my animals in the Morris water maze test is highly variable, even within the same treatment group. How can I reduce this variability?

Answer: The Morris water maze is sensitive to various factors that can influence animal behavior and, consequently, the consistency of the results.

Troubleshooting Steps:

  • Consistent Handling: Handle all animals consistently and gently to minimize stress, which can impact learning and memory.

  • Controlled Environment: Maintain a consistent testing environment with stable visual cues, water temperature, and lighting conditions.[10]

  • Animal Strain and Health: Be aware of the inherent behavioral differences between rodent strains. Ensure all animals are healthy and of a similar age and weight.

  • Data Analysis: Use appropriate statistical methods to analyze the data. Consider analyzing path length in addition to escape latency to differentiate between motor and cognitive effects.

  • Protocol Standardization: Strictly adhere to the same protocol for all animals, including the duration of trials, inter-trial intervals, and the handling of animals that fail to find the platform.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol can be used to determine the purity of this compound and detect the presence of its primary degradation product, p-chlorophenoxyacetic acid (pCPA).

  • Column: ZORBAX ODS column

  • Mobile Phase: 0.2% triethylamine in 0.01 M ammonium carbonate: acetonitrile (70:30 v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Sample Preparation: Dissolve this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

Protocol 2: In Vitro Neuroprotection MTT Assay
  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Induce Toxicity: Treat the cells with a neurotoxin (e.g., rotenone or H₂O₂) to induce cell death. Include a vehicle control group.

  • Meclofenoxate Treatment: Co-treat or pre-treat the cells with various concentrations of freshly prepared this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Protocol 3: Morris Water Maze for Cognitive Assessment
  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For 4-5 consecutive days, place each animal in the pool from different starting positions and allow it to find the hidden platform. Record the escape latency and path length.

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).

  • Data Collection: Record the time spent in the target quadrant where the platform was previously located.

  • Drug Administration: Administer this compound or vehicle to the animals at a specified time before each day's trials.

Protocol 4: Measurement of Acetylcholine Levels in Brain Tissue
  • Tissue Homogenization: Homogenize dissected brain tissue (e.g., hippocampus or cortex) in an appropriate buffer on ice.

  • Extraction: Precipitate proteins using an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.

  • HPLC-ECD Analysis: Analyze the supernatant using an HPLC system coupled with an electrochemical detector (HPLC-ECD) for the simultaneous measurement of acetylcholine and choline.[6]

    • An immobilized enzyme reactor containing acetylcholinesterase and choline oxidase is used post-column to convert acetylcholine and choline into detectable signals.[2]

Mandatory Visualizations

Meclofenoxate_Signaling_Pathway Meclofenoxate Meclofenoxate Hydrochloride BloodBrainBarrier Blood-Brain Barrier Meclofenoxate->BloodBrainBarrier Antioxidant Antioxidant Effects Meclofenoxate->Antioxidant GlucoseUptake Increased Glucose Uptake Meclofenoxate->GlucoseUptake Lipofuscin Reduced Lipofuscin Meclofenoxate->Lipofuscin DMAE DMAE CholinergicNeuron Cholinergic Neuron DMAE->CholinergicNeuron Precursor pCPA pCPA BloodBrainBarrier->DMAE Hydrolysis BloodBrainBarrier->pCPA Acetylcholine Acetylcholine (ACh) CognitiveFunction Improved Cognitive Function Acetylcholine->CognitiveFunction CholinergicNeuron->Acetylcholine Synthesis

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Experiment Preparation Prepare Fresh Meclofenoxate Solution (pH 3.5-4.5) Start->Preparation Purity Verify Purity (e.g., HPLC) Preparation->Purity InVitro In Vitro Assay (e.g., MTT) Purity->InVitro Pass InVivo In Vivo Study (e.g., Morris Water Maze) Purity->InVivo Pass DataCollection Data Collection InVitro->DataCollection InVivo->DataCollection Analysis Data Analysis DataCollection->Analysis Troubleshoot Inconsistent Results? Analysis->Troubleshoot Review Review Protocol & Compound Stability Troubleshoot->Review Yes End End Troubleshoot->End No Review->Preparation

References

Validation & Comparative

A Comparative Analysis of Meclofenoxate Hydrochloride and Donepezil on Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Meclofenoxate Hydrochloride and Donepezil, two compounds that modulate the cholinergic system, a critical pathway implicated in cognitive function and neurodegenerative diseases. While both drugs aim to enhance cholinergic neurotransmission, their mechanisms of action differ fundamentally. This document synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed experimental protocols and visual representations of their interaction with cholinergic signaling.

Overview of this compound and Donepezil

This compound , also known as Centrophenoxine, is a nootropic agent that has been studied for its potential cognitive-enhancing and neuroprotective properties.[1] Its primary proposed mechanism is to act as a precursor to acetylcholine, thereby increasing its synthesis.[2]

Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3] By blocking the breakdown of acetylcholine in the synaptic cleft, Donepezil effectively increases the concentration and duration of action of this neurotransmitter.[3][4] It is a widely prescribed medication for the symptomatic treatment of Alzheimer's disease.[5]

Mechanism of Action on the Cholinergic Pathway

The cholinergic signaling pathway is initiated by the synthesis of acetylcholine (ACh) from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT). ACh is then packaged into synaptic vesicles. Upon neuronal stimulation, ACh is released into the synaptic cleft, where it can bind to and activate postsynaptic cholinergic receptors (muscarinic and nicotinic). The signal is terminated by the rapid hydrolysis of ACh into choline and acetate by acetylcholinesterase (AChE). The choline is then taken back up into the presynaptic neuron for the synthesis of new ACh.

Meclofenoxate and Donepezil intervene at different points in this pathway. Meclofenoxate is thought to increase the presynaptic availability of choline, a building block for ACh synthesis.[2] In contrast, Donepezil acts in the synaptic cleft to prevent the degradation of ACh, thereby amplifying the signal.[3]

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Uptake ChAT Choline Acetyltransferase (ChAT) Choline_Uptake->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_Vesicle ACh_Release Released ACh ACh_Vesicle->ACh_Release Release Meclofenoxate Meclofenoxate Meclofenoxate->Choline_Uptake Increases Choline Availability AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptors ACh_Release->Postsynaptic_Receptor Binds AChE->Choline_Uptake Choline Recycling Donepezil Donepezil Donepezil->AChE Inhibits

Figure 1: Mechanisms of Meclofenoxate and Donepezil on the Cholinergic Pathway.

Comparative Efficacy: Experimental Data

Direct comparative studies between Meclofenoxate and Donepezil are scarce in the available scientific literature. However, by examining individual studies on each compound, we can construct a comparative overview of their effects on key cholinergic markers.

Effect on Acetylcholinesterase (AChE) Activity

Donepezil is a potent inhibitor of AChE. In vitro studies have consistently demonstrated its high affinity for the enzyme. In contrast, Meclofenoxate's primary mechanism is not AChE inhibition. While some studies suggest it may compete with choline uptake, there is no strong evidence for direct, significant inhibition of AChE.[6]

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (AChE)Selectivity (AChE vs. BuChE)Source
Donepezil 6.7 nMHigh[4]
Meclofenoxate Data not available (not a primary mechanism)--

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Effect on Acetylcholine (ACh) Levels

Both drugs are intended to increase the availability of acetylcholine in the brain, albeit through different mechanisms. Studies in animal models have provided quantitative insights into their effects.

Table 2: In Vivo Effects on Brain Acetylcholine Levels in Rats

CompoundDosageBrain RegionChange in ACh LevelsSource
Donepezil 2.5 mg/kg (oral)Cerebral Cortex & HippocampusEnhanced extracellular ACh concentrations[7]
Meclofenoxate Not specifiedHippocampusElevated steady-state level[8]

It is important to note that the experimental conditions and methodologies in these studies differ, making a direct comparison of the magnitude of the effect challenging.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key experiments are provided below.

Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This widely used spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme.

Ellman_Method_Workflow cluster_preparation Sample and Reagent Preparation cluster_reaction Assay Reaction cluster_measurement Data Acquisition Prepare_Buffer Prepare Phosphate Buffer (e.g., 0.1 M, pH 8.0) Mix_Reagents Mix Buffer, DTNB, and Sample in a Cuvette Prepare_Buffer->Mix_Reagents Prepare_DTNB Prepare DTNB Solution (Ellman's Reagent) Prepare_DTNB->Mix_Reagents Prepare_Substrate Prepare Acetylthiocholine (Substrate) Solution Initiate_Reaction Add Substrate to Initiate the Reaction Prepare_Substrate->Initiate_Reaction Prepare_Sample Prepare Brain Homogenate or Enzyme Solution Prepare_Sample->Mix_Reagents Mix_Reagents->Initiate_Reaction Spectrophotometer Measure Absorbance at 412 nm over time Initiate_Reaction->Spectrophotometer Calculate_Activity Calculate AChE Activity Spectrophotometer->Calculate_Activity Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_perfusion Sample Collection cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Implant_Probe Stereotactically Implant Microdialysis Probe into the Target Brain Region Anesthesia->Implant_Probe Perfuse_Probe Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) Implant_Probe->Perfuse_Probe Collect_Dialysate Collect Dialysate Samples at Regular Intervals Perfuse_Probe->Collect_Dialysate HPLC Analyze ACh Concentration in Dialysate using HPLC-ECD or LC-MS/MS Collect_Dialysate->HPLC Drug_Administration Administer Drug (e.g., Meclofenoxate or Donepezil) Drug_Administration->Collect_Dialysate Data_Interpretation Interpret Changes in ACh Levels over Time HPLC->Data_Interpretation

References

A Comparative Analysis of Nootropic Effects on Brain Acetylcholine Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common nootropics and their effects on brain acetylcholine (ACh) levels, supported by experimental data. The focus is on compounds with established cholinergic activity, including acetylcholine precursors, acetylcholinesterase inhibitors, and racetams.

Mechanisms of Cholinergic Action

Nootropics primarily influence the cholinergic system through two main pathways: increasing the synthesis of acetylcholine or preventing its degradation.

  • Acetylcholine Precursors (e.g., Alpha-GPC, Citicoline): These compounds provide choline, a crucial building block for the synthesis of acetylcholine. By increasing the available pool of this precursor, they are hypothesized to support the production of the neurotransmitter.[1][2][3][4] Alpha-GPC is a phospholipid-derived compound that provides choline for acetylcholine synthesis and release.[3][[“]][6] Citicoline (CDP-choline) is another endogenous compound that breaks down into choline and cytidine, both of which contribute to the synthesis of phosphatidylcholine and acetylcholine.[7][8][9][10]

  • Acetylcholinesterase (AChE) Inhibitors (e.g., Huperzine A): Acetylcholinesterase is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, these nootropics increase the concentration and duration of action of acetylcholine.[1][11] Huperzine A is a natural alkaloid that acts as a potent, reversible inhibitor of AChE.[11][12][13]

  • Racetams (e.g., Piracetam, Oxiracetam, Aniracetam): The mechanism of this class is more complex. While not fully understood, evidence suggests they modulate cholinergic receptors, increasing their sensitivity or density.[14][15] Some racetams have also been shown to enhance high-affinity choline uptake (HACU) into neurons, which is a rate-limiting step in acetylcholine synthesis, thereby increasing ACh utilization and turnover.[16][17]

Signaling Pathway Diagrams

The following diagrams illustrate the primary mechanisms of action.

ACh_Synthesis cluster_precursors Acetylcholine Precursors cluster_synthesis Neuronal Synthesis AlphaGPC Alpha-GPC Choline Choline AlphaGPC->Choline Citicoline Citicoline Citicoline->Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh

Caption: Acetylcholine Synthesis Pathway.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Breakdown Choline + Acetate AChE->Breakdown breaks down ACh HupA Huperzine A HupA->AChE inhibits

Caption: Mechanism of AChE Inhibition.

Quantitative Data on Acetylcholine Levels

The following table summarizes quantitative findings from key preclinical studies investigating the effects of various nootropics on brain acetylcholine levels. The majority of these studies were conducted in rats, utilizing in vivo microdialysis.

NootropicDosage/ConcentrationAnimal ModelBrain Region(s)Observed Effect on Acetylcholine (ACh)Citation(s)
Huperzine A 0.1 mg/kg (i.p.)RatCortex+54% increase in extracellular ACh[11]
0.3 mg/kg (i.p.)RatCortex+129% increase in extracellular ACh[11]
0.5 mg/kg (i.p.)RatCortex+220% increase in extracellular ACh[11]
0.75 µmol/kg (p.o.)RatmPFC & HippocampusDose-dependent elevation of extracellular ACh[1]
5 µM (local perfusion)RatCortex+3090% increase in extracellular ACh[11]
Alpha-GPC 600 mg/kg (oral)RatHippocampus, CortexPartially counteracted scopolamine-induced ACh decrease[3]
N/A (ex vivo)RatHippocampal SlicesIncreased K+-stimulated ACh release[3]
Oxiracetam 100 mg/kg (i.p., repeated)RatHippocampus+31% increase in High-Affinity Choline Uptake (HACU)[17]
300 mg/kg (i.p., single)RatHippocampus+40% increase in HACU rate (at 3h post-admin)[17]
Aniracetam 100 mg/kg (oral)RatHippocampus+58% sustained increase in ACh release[16]
1 µM (metabolites)RatThalamus, Hippocampus, PFCSignificant increase in ACh release (via metabolites)[18]
Piracetam 100 mg/kgAged RatHippocampus-19% decrease in ACh levels (conflicting data)[19]
30-300 mg/kg (i.p.)RatHippocampusSignificantly depressed ACh levels (conflicting data)[20][21]
N/ARatBrainPrevented electroshock-induced decrease in ACh[22]
Citicoline N/ARatCerebellumIncreased ACh levels (conflicting data across regions)[7]

Note: Data for Piracetam is conflicting across studies. Some studies report a decrease in basal acetylcholine levels, while others suggest a protective effect against induced deficits. The effects of Citicoline are also debated in preclinical literature, with some studies showing increases in specific regions and others showing no change.[7][19][20][21][22]

Experimental Protocols & Methodologies

The primary method for quantifying extracellular acetylcholine levels in the cited preclinical studies is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_prep In Vivo Preparation cluster_experiment Data Collection cluster_analysis Quantification A1 Animal Anesthesia & Stereotaxic Surgery A2 Implantation of Microdialysis Guide Cannula A1->A2 A3 Recovery Period A2->A3 B1 Nootropic Administration (i.p., p.o., or local) A3->B1 B2 Insertion of Microdialysis Probe B1->B2 B3 Perfusion with Artificial CSF (+ AChE Inhibitor) B2->B3 B4 Collection of Dialysate Samples at Timed Intervals B3->B4 C1 Sample Injection into HPLC System B4->C1 C2 Post-Column Enzymatic Conversion of ACh C1->C2 C3 Electrochemical Detection of H₂O₂ C2->C3 C4 Data Analysis & ACh Quantification C3->C4

Caption: In Vivo Microdialysis Workflow.
Key Methodological Details

  • Animal Model and Surgery:

    • Subjects: Male Wistar or Sprague-Dawley rats are commonly used.[11][23]

    • Surgery: Animals are anesthetized (e.g., with halothane or pentobarbital) and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting a specific brain region such as the medial prefrontal cortex (mPFC), hippocampus, or striatum.[23][24] EEG electrodes may also be implanted for monitoring behavioral states.[24] Animals are allowed a recovery period of several days post-surgery.[23]

  • In Vivo Microdialysis:

    • Probe: A microdialysis probe with a semipermeable membrane (e.g., 10 x 0.22 mm) is inserted through the guide cannula into the target brain region.[2]

    • Perfusion: The probe is perfused at a low, constant flow rate (e.g., 2-5 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.[2][24]

    • AChE Inhibition: To prevent the rapid degradation of acetylcholine and allow for its detection, a cholinesterase inhibitor (e.g., physostigmine or neostigmine) is typically included in the aCSF.[23][24]

    • Sample Collection: The resulting fluid (dialysate), containing neurotransmitters from the extracellular space, is collected in vials at regular intervals (e.g., every 20-30 minutes).[23]

  • Acetylcholine Quantification (HPLC-ECD):

    • Principle: This method offers high sensitivity (detection limits of 0.25-2 pmol) for measuring the low concentrations of ACh in dialysates.[25][26]

    • Separation: The dialysate sample is injected into an HPLC system, where acetylcholine and choline are separated on a reverse-phase column.[26]

    • Enzymatic Reaction: After separation, the column effluent is passed through an immobilized enzyme reactor (IMER). This reactor contains acetylcholinesterase (to hydrolyze ACh into choline) and choline oxidase (to convert all choline into betaine and hydrogen peroxide, H₂O₂).[25][27]

    • Electrochemical Detection: The amount of H₂O₂ produced, which is directly proportional to the amount of acetylcholine and choline in the sample, is measured by an electrochemical detector using a platinum electrode.[26][27]

    • Data Analysis: The detector response generates a chromatogram with peaks corresponding to choline and acetylcholine. The concentration is calculated by comparing the peak areas to those of known standards.

References

A Comparative Analysis of Meclofenoxate Hydrochloride and Other Cholinergic Precursors for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the efficacy of Meclofenoxate Hydrochloride relative to other prominent cholinergic precursors, including Alpha-GPC, Citicoline (CDP-Choline), and DMAE, in the context of cognitive enhancement and neuroprotection. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of cholinergic strategies for cognitive health.

Abstract

The cholinergic system plays a pivotal role in cognitive functions such as memory and learning. Consequently, the use of cholinergic precursors to support or enhance these functions has been a significant area of research. This guide compares the mechanisms of action and reported efficacy of four key cholinergic precursors: this compound, Alpha-Glycerylphosphorylcholine (Alpha-GPC), Cytidine Diphosphate-Choline (Citicoline or CDP-Choline), and Dimethylaminoethanol (DMAE). While direct head-to-head clinical trials are limited, a review of existing preclinical and clinical data provides valuable insights into their relative profiles.

Mechanism of Action and Signaling Pathways

All four compounds ultimately aim to increase the availability of acetylcholine, a critical neurotransmitter, in the brain. However, they achieve this through distinct pathways.

  • This compound: This compound is a synthetic derivative of the plant hormone auxin and is an ester of DMAE and p-chlorophenoxyacetic acid (pCPA). The pCPA component is believed to enhance the transport of DMAE across the blood-brain barrier.[1] Once in the central nervous system, Meclofenoxate is hydrolyzed, releasing DMAE, which then serves as a precursor for acetylcholine synthesis.[1] Beyond its role as a cholinergic precursor, Meclofenoxate has been shown to possess antioxidant properties, improve cerebral glucose uptake, and aid in the removal of the age-related cellular waste product, lipofuscin.[2][3]

  • Alpha-GPC (L-Alpha glycerylphosphorylcholine): A naturally occurring choline compound, Alpha-GPC is a precursor to both acetylcholine and phosphatidylcholine, a key component of cell membranes.[4] It efficiently crosses the blood-brain barrier and is hydrolyzed into choline and glycerophosphate. The choline is then available for the synthesis of acetylcholine.[5]

  • Citicoline (CDP-Choline): This molecule is an essential intermediate in the synthesis of phosphatidylcholine from choline.[6] Upon administration, it is hydrolyzed into cytidine and choline. Choline can then be used for acetylcholine synthesis, while cytidine is converted to uridine, which plays a role in neuronal membrane synthesis.[1][6] Citicoline also appears to increase the levels of other neurotransmitters like dopamine and norepinephrine.[1]

  • DMAE (Dimethylaminoethanol): As the active component of Meclofenoxate, DMAE is a direct precursor to choline.[1] Its ability to cross the blood-brain barrier on its own is considered less efficient than when combined with pCPA in Meclofenoxate.[7]

The following diagram illustrates the general cholinergic synthesis pathway and the points at which these precursors intervene.

Cholinergic_Pathway cluster_precursors Cholinergic Precursors cluster_synthesis Acetylcholine Synthesis Meclofenoxate Meclofenoxate Hydrochloride DMAE_node DMAE Meclofenoxate->DMAE_node Hydrolysis AlphaGPC Alpha-GPC Choline Choline AlphaGPC->Choline Citicoline Citicoline (CDP-Choline) Citicoline->Choline DMAE_node->Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Rat_Study_Workflow cluster_subjects Subjects cluster_treatment Treatment Groups (7 days) cluster_testing Behavioral Testing Rats Aged Rats (22-month-old) Meclofenoxate Meclofenoxate (50 mg/kg) Rats->Meclofenoxate Citicoline Citicoline (10 mg/kg) Rats->Citicoline Control Saline Rats->Control ActiveAvoidance Active Avoidance (Maze) Meclofenoxate->ActiveAvoidance PassiveAvoidance Passive Avoidance (Step-Through) Meclofenoxate->PassiveAvoidance Citicoline->ActiveAvoidance Citicoline->PassiveAvoidance Control->ActiveAvoidance Control->PassiveAvoidance Retention Tests\n(24h & 7 days) Retention Tests (24h & 7 days) ActiveAvoidance->Retention Tests\n(24h & 7 days) PassiveAvoidance->Retention Tests\n(24h & 7 days)

References

Correlation of In Vitro and In Vivo Efficacy for Meclofenoxate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Meclofenoxate Hydrochloride, a nootropic agent known for its cognitive-enhancing and neuroprotective properties. By presenting experimental data, detailed protocols, and visual representations of its mechanisms, this document aims to facilitate a deeper understanding of its therapeutic potential and to bridge the gap between preclinical and clinical research.

I. Overview of this compound's Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed into two active metabolites: p-chlorophenoxyacetic acid (pCPA) and dimethylaminoethanol (DMAE).[1] Its multifaceted mechanism of action contributes to its neuroprotective and cognitive-enhancing effects. Key mechanisms include:

  • Cholinergic System Modulation : DMAE, a primary metabolite, serves as a precursor to choline, leading to increased levels of acetylcholine in the brain.[2][3][4] This enhancement of the cholinergic system is crucial for learning and memory.

  • Sigma-1 Receptor Agonism : Meclofenoxate has been shown to interact with the sigma-1 receptor, a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][5][6] This interaction is pivotal in regulating cellular stress responses, calcium homeostasis, and promoting neuronal survival.[7][8][9][10][11]

  • Antioxidant and Metabolic Enhancement : The compound exhibits antioxidant properties, protecting neurons from oxidative damage.[3] It also enhances glucose uptake and metabolism in the brain, thereby boosting energy production.[3]

  • Reduction of Lipofuscin : Meclofenoxate aids in the removal of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells.

II. Comparative Efficacy Data: In Vitro vs. In Vivo

The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a basis for correlating the cellular effects of this compound with its physiological outcomes.

Table 1: In Vitro Efficacy of this compound

ParameterCell/System TypeConcentrationObserved EffectReference
Mitochondrial ProtectionPrimary Neurons10 µMProtected mitochondrial function against rotenone-induced damage.
NeuroprotectionPrimary NeuronsNot specifiedPrevented neuronal death and synaptic damage.[1][5][6][12]
Metabolic RegulationYeast model (SDH deficiency)100 µM (DMAE)Significantly reduced intracellular succinate concentrations.

Table 2: In Vivo Efficacy of this compound

Animal Model/SubjectDosageRoute of AdministrationDurationObserved EffectReference
Parkinson's Disease Mouse Model50 µg/gIntraperitoneal4 weeksImproved motor function and reduced anhedonic and depressive-like behaviors.[1][5][6]
Aged Rat100 mg/kgOral37 daysImproved memory impairment and reduced neuronal damage.[4]
RatNot specifiedNot specifiedNot specifiedDramatically elevated choline and acetylcholine levels in the brain.[2]
Aging Killifish (Nothobranchius guentheri)Not specifiedOral (in food)LifetimeCompensated for age-dependent downregulation of neuronal activity genes.[13][14][15][16][17][18]
Elderly Humans600 mg, twice dailyOral9 monthsImproved consolidation of new information into long-term memory.[4]

III. Experimental Protocols

A. In Vitro: Neuroprotection in Primary Neurons
  • Objective : To assess the neuroprotective effects of this compound against rotenone-induced mitochondrial dysfunction in primary neurons.

  • Cell Culture : Primary neurons are isolated and cultured under standard conditions.

  • Treatment : Neurons are pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 24 hours) before being exposed to a neurotoxin such as rotenone.

  • Assessment : Mitochondrial function is assessed using various assays, including measurements of mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS) production. Neuronal viability and synaptic integrity can be evaluated through immunofluorescence staining and microscopy.

  • Reference Study : Zhang H, et al. (2023)[1][5][6][19][12]

B. In Vivo: Parkinson's Disease Mouse Model
  • Objective : To evaluate the therapeutic efficacy of this compound in a rotenone-induced mouse model of Parkinson's disease.

  • Animal Model : Parkinson's disease is induced in mice through the administration of rotenone.

  • Treatment : A treatment group receives daily intraperitoneal injections of this compound (e.g., 50 µg/g) for a defined period (e.g., 4 weeks). A control group receives a vehicle.

  • Behavioral Assessment : Motor function is assessed using tests such as the rotarod test and the pole test. Depression-like behavior is evaluated using the tail suspension test and the forced swim test.

  • Histological and Biochemical Analysis : Post-mortem brain tissue is analyzed to assess neuronal survival (e.g., tyrosine hydroxylase staining in the substantia nigra), levels of dopamine and its metabolites, and markers of oxidative stress.

  • Reference Study : Zhang H, et al. (2023)[1][5][6][19][12]

IV. Visualizing the Mechanisms and Workflows

A. Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects, primarily through its interaction with the sigma-1 receptor and its role in acetylcholine synthesis.

Meclofenoxate_Signaling cluster_precursor Acetylcholine Synthesis cluster_sigma1 Sigma-1 Receptor Pathway Meclofenoxate Meclofenoxate Hydrochloride DMAE DMAE Meclofenoxate->DMAE Hydrolysis Sigma1 Sigma-1 Receptor Meclofenoxate->Sigma1 Agonist Choline Choline DMAE->Choline Precursor ACh Acetylcholine Choline->ACh Synthesis Neuroprotection Neuronal Survival & Neuroprotection ACh->Neuroprotection Cholinergic Signaling Ca_homeostasis Calcium Homeostasis Sigma1->Ca_homeostasis ER_Stress Reduced ER Stress Sigma1->ER_Stress Ca_homeostasis->Neuroprotection ER_Stress->Neuroprotection

Figure 1: Proposed signaling pathways of this compound.

B. Experimental Workflow: From In Vitro to In Vivo

The following diagram outlines a typical experimental workflow for evaluating a neuroprotective compound like this compound, starting from in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Primary Neuron Culture Toxin_Model Induce Neurotoxicity (e.g., Rotenone) Cell_Culture->Toxin_Model Treatment_InVitro Treat with Meclofenoxate Toxin_Model->Treatment_InVitro Assay_InVitro Assess Viability, Mitochondrial Function, etc. Treatment_InVitro->Assay_InVitro Animal_Model Induce Disease Model (e.g., Parkinson's in Mice) Assay_InVitro->Animal_Model Promising Results Lead to In Vivo Studies Treatment_InVivo Administer Meclofenoxate Animal_Model->Treatment_InVivo Behavioral_Tests Conduct Behavioral Assessments Treatment_InVivo->Behavioral_Tests Histo_Analysis Post-mortem Brain Analysis Behavioral_Tests->Histo_Analysis

Figure 2: A generalized experimental workflow for drug evaluation.

V. Correlation and Conclusion

While a direct, quantitative correlation between a specific in vitro concentration and a precise in vivo dosage of this compound has not been established in a single study, a qualitative and mechanistic correlation is evident.

The neuroprotective effects observed in vitro, such as the preservation of mitochondrial function in primary neurons at a concentration of 10 µM, provide a cellular basis for the therapeutic outcomes seen in vivo. For instance, the improvement in motor function and the reduction of neuronal damage in a Parkinson's disease mouse model at a dosage of 50 µg/g can be mechanistically linked to the compound's ability to protect neurons from rotenone-induced mitochondrial stress, an effect demonstrated in cell culture.

Furthermore, the in vivo observation of increased acetylcholine levels in the rat brain corroborates the in vitro understanding of DMAE as a choline precursor. This increase in a key neurotransmitter for cognition provides a plausible explanation for the improved memory consolidation observed in elderly human subjects.

References

A Comparative Analysis of Meclofenoxate and Adafenoxate on Brain Biogenic Monoamines

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of meclofenoxate and adafenoxate on key brain neurotransmitters. This analysis is supported by experimental data from preclinical studies, offering insights into their distinct neurochemical profiles.

Meclofenoxate and its analogue, adafenoxate, are nootropic agents investigated for their potential cognitive-enhancing effects. Their mechanisms of action are believed to involve the modulation of brain biogenic monoamines, including norepinephrine (NA), dopamine (DA), and serotonin (5-HT). Understanding the differential impact of these two compounds on monoaminergic systems is crucial for targeted therapeutic development. This guide summarizes the key findings from comparative studies and outlines the experimental methodologies employed.

Comparative Effects on Brain Monoamine Levels

Studies in rodent models have demonstrated that both meclofenoxate and adafenoxate alter the levels of norepinephrine, dopamine, and serotonin in various brain regions. However, the specific effects and their localization within the brain differ between the two compounds. The following table summarizes the observed changes in monoamine levels following the administration of each drug.

Brain RegionMonoamineMeclofenoxate EffectAdafenoxate Effect
Frontal Cerebral Cortex Norepinephrine (NA)Decrease[1]Increase[2]
Dopamine (DA)No significant changeIncrease[1]
Serotonin (5-HT)Increase[1][2]Increase[1][2]
Striatum Norepinephrine (NA)No significant changeIncrease[1]
Dopamine (DA)Decrease[1][2]Decrease[1][2]
Serotonin (5-HT)Increase[1][2]Increase[1][2]
Hippocampus Norepinephrine (NA)No significant changeIncrease[2]
Dopamine (DA)Increase[1]No significant change
Serotonin (5-HT)Increase[1]Decrease[1]
Hypothalamus Norepinephrine (NA)Decrease[1]Decrease[1]
Dopamine (DA)Increase[1]Increase[1]
Serotonin (5-HT)Increase[1]No significant change

Experimental Protocols

The data presented above are derived from preclinical studies in rats. A typical experimental design to assess the effects of these nootropic agents on brain biogenic monoamines is outlined below.

Subjects: The studies utilized both young adult (4-5 months old) and aged (22-month-old) rats to investigate age-related differences in drug response.[2]

Drug Administration: Meclofenoxate and adafenoxate were administered orally. One study protocol involved a daily dose of 100 mg/kg for 7 consecutive days.[1] Another study in aged rats used a twice-daily oral administration of 50 mg/kg for seven days.[2]

Tissue Collection and Preparation: Following the treatment period, animals were euthanized, and specific brain regions (frontal cerebral cortex, striatum, hippocampus, and hypothalamus) were dissected. The brain tissue was then processed to extract the biogenic monoamines.

Analytical Method: The levels of norepinephrine, dopamine, and serotonin in the brain tissue extracts were quantified using established analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This method allows for the sensitive and simultaneous measurement of multiple monoamines.

Experimental Workflow

The following diagram illustrates the general workflow of the experiments conducted to compare the effects of meclofenoxate and adafenoxate on brain biogenic monoamines.

Experimental_Workflow cluster_subjects Subject Preparation cluster_treatment Treatment Protocol cluster_analysis Neurochemical Analysis cluster_data Data Interpretation Animal_Model Rat Model (Young or Aged) Drug_Admin Drug Administration (Meclofenoxate or Adafenoxate) Oral, 7 days Animal_Model->Drug_Admin Dissection Brain Dissection (Cortex, Striatum, etc.) Drug_Admin->Dissection Extraction Monoamine Extraction Dissection->Extraction Quantification HPLC-ECD Analysis (NA, DA, 5-HT levels) Extraction->Quantification Comparison Comparative Analysis of Monoamine Level Changes Quantification->Comparison

Figure 1. Experimental workflow for assessing monoamine changes.

Signaling Pathways and Logical Relationships

The observed changes in monoamine levels suggest that meclofenoxate and adafenoxate interact with the complex regulatory pathways of these neurotransmitter systems. The diagram below illustrates the general logic of how these drugs can influence monoamine concentrations, either by affecting their synthesis, release, or degradation.

Signaling_Pathway cluster_drug_action Drug Intervention cluster_monoamine_systems Biogenic Monoamine Systems cluster_effects Observed Effects Meclofenoxate Meclofenoxate NA_System Norepinephrine System Meclofenoxate->NA_System DA_System Dopamine System Meclofenoxate->DA_System HT_System Serotonin System Meclofenoxate->HT_System Adafenoxate Adafenoxate Adafenoxate->NA_System Adafenoxate->DA_System Adafenoxate->HT_System NA_Levels Altered NA Levels NA_System->NA_Levels DA_Levels Altered DA Levels DA_System->DA_Levels HT_Levels Altered 5-HT Levels HT_System->HT_Levels

Figure 2. Drug influence on monoaminergic systems.

References

A Cross-Validation of HPLC and NMR for the Quantification of Meclofenoxate Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of Meclofenoxate Hydrochloride. This guide presents a cross-validation of the two methods, supported by experimental data, to assist in selecting the most suitable technique for specific analytical needs.

Comparative Analysis of Quantitative Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of this compound by HPLC and ¹H-NMR, drawing from published studies. It is important to note that a direct, comprehensive side-by-side validation study providing all parameters for both techniques was not available; therefore, the data is compiled from different sources.

ParameterHPLC¹H-NMRSource(s)
Linearity 0.5-100 µg/mL (DAD), 0.05-20 µg/mL (FL)Data not available in comparative studies[1]
Precision (RSD) Data not available in comparative studies1.0%[2][3][4]
Accuracy Validated against reference standardsValidated by comparison with HPLC results[2][3][4]
Limit of Detection (LOD) 0.05 µg/mL (DAD), 0.005 µg/mL (FL)Data not available in comparative studies[1]
Limit of Quantification (LOQ) Data not available in comparative studiesData not available in comparative studies

DAD: Diode Array Detector, FL: Fluorescence Detector, RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for both HPLC and ¹H-NMR quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a stability-indicating HPLC-DAD-FL study.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, diode array detector (DAD), and fluorescence detector (FL).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 20 mM phosphate buffer (pH 3) and acetonitrile (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • DAD: 225 nm.

    • FL: Excitation at 225 nm, Emission at 310 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 0.01 M HCl) to a known concentration. Further dilutions can be made with the mobile phase to fall within the linear range of the instrument.[1]

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Method

This protocol is based on a study comparing DSC and ¹H-NMR for this compound quantification.[2][3][4]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O).

  • Internal Standard: Maleic acid.

  • Sample Preparation:

    • Accurately weigh about 29.60 mg of the this compound sample and dissolve it in D₂O.

    • Accurately weigh about 2.63 mg of the internal standard (maleic acid) and dissolve it in a separate D₂O solution.

    • Mix the sample and internal standard solutions.

  • Data Acquisition: Acquire the ¹H-NMR spectrum. Key signals for quantification are the singlet from the internal standard (maleic acid) and specific, well-separated signals from this compound.[4]

  • Quantification: The concentration of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of the proton signal of the internal standard of a known concentration.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow and the underlying principles of each quantification method.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis sample Meclofenoxate HCl Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Solvent weigh->dissolve hplc_instrument HPLC System dissolve->hplc_instrument add_is Add Internal Standard dissolve->add_is separation Chromatographic Separation hplc_instrument->separation detection DAD/FL Detection separation->detection hplc_data Peak Area Integration detection->hplc_data nmr_instrument NMR Spectrometer acquisition ¹H-NMR Spectrum Acquisition nmr_instrument->acquisition add_is->acquisition nmr_data Signal Integration acquisition->nmr_data quant_hplc Quantification (External Standard) hplc_data->quant_hplc quant_nmr Quantification (Internal Standard) nmr_data->quant_nmr result Comparative Results quant_hplc->result Cross-Validation quant_nmr->result Cross-Validation

Caption: Experimental workflow for the cross-validation of HPLC and NMR.

quantification_principles cluster_hplc HPLC Quantification Principle cluster_nmr NMR Quantification Principle hplc_principle Analyte concentration is proportional to the peak area. hplc_equation Response = m * [Concentration] + c hplc_principle->hplc_equation nmr_principle Signal area is directly proportional to the number of protons. nmr_equation [Analyte] = ([IS] * Integral_Analyte * MW_Analyte * N_IS) / (Integral_IS * MW_IS * N_Analyte) nmr_principle->nmr_equation meclofenoxate_moa cluster_cholinergic Cholinergic System cluster_neuroprotective Neuroprotective Effects mefex Meclofenoxate HCl ach_precursor Acetylcholine Precursor mefex->ach_precursor antioxidant Antioxidant Properties mefex->antioxidant lipofuscin_removal Lipofuscin Removal mefex->lipofuscin_removal ach_increase Increased Acetylcholine Levels ach_precursor->ach_increase synaptic_plasticity Enhanced Synaptic Plasticity ach_increase->synaptic_plasticity cognitive_enhancement Cognitive Enhancement synaptic_plasticity->cognitive_enhancement reduce_oxidative_stress Reduced Oxidative Stress antioxidant->reduce_oxidative_stress reduce_oxidative_stress->cognitive_enhancement cellular_health Improved Cellular Health lipofuscin_removal->cellular_health cellular_health->cognitive_enhancement

References

Replicating Seminal Studies on Meclofenoxate Hydrochloride and its Alternatives for Memory Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists venturing into the realm of nootropics and cognitive enhancement, the replication of seminal studies serves as a foundational pillar for further innovation. This guide provides a comparative analysis of the groundbreaking research on Meclofenoxate Hydrochloride and two other notable nootropics, Piracetam and Aniracetam. By presenting the original experimental data, detailed methodologies, and key signaling pathways, this document aims to equip drug development professionals with the critical information needed to build upon these foundational studies.

Comparative Analysis of Seminal Studies

The following table summarizes the key quantitative data from seminal studies on this compound, Piracetam, and Aniracetam, offering a clear comparison of their reported effects on memory enhancement.

Compound Seminal Study Dosage Study Duration Key Findings on Memory Enhancement Statistical Significance
This compound Marcer, D., & Hopkins, S. M. (1977)600 mg twice daily9 monthsImproved consolidation of new information into long-term memory, as measured by delayed free recall.[1]Statistically significant improvement in delayed free recall compared to placebo.
Piracetam Dimond, S. J., & Brouwers, E. M. (1976)400 mg three times daily14 daysSignificant increase in verbal learning.[2]Statistically significant improvement in verbal learning after 14 days of treatment.[2]
Aniracetam Senin, U., et al. (1991)1500 mg daily6 monthsStatistically significant improvement in psychobehavioural parameters in patients with mild to moderate cognitive impairment.[3]The Aniracetam group showed a statistically significant improvement compared to baseline and differed significantly from the placebo group.[3]

Detailed Experimental Protocols

To facilitate the replication of these influential studies, detailed methodologies for each are provided below.

This compound: Marcer and Hopkins (1977)

Objective: To investigate the effects of Meclofenoxate on the memory performance of healthy, elderly subjects.

Study Design: A double-blind, placebo-controlled trial.

Participants: Fit, able, elderly subjects.

Procedure:

  • Dosage: Participants were administered 600 mg of Meclofenoxate twice daily. An identical placebo was given to the control group.

  • Duration: The study was conducted over a period of 9 months.

  • Memory Assessment: A battery of performance measures was used to assess various aspects of memory function. A key measure was the delayed free recall test to evaluate the consolidation of new information into long-term memory.

  • Data Analysis: Statistical analysis was performed to compare the performance of the Meclofenoxate group with the placebo group.

Piracetam: Dimond and Brouwers (1976)

Objective: To test the effect of Piracetam on verbal learning in normal, healthy volunteers.

Study Design: A double-blind, placebo-controlled study.

Participants: Healthy volunteers.

Procedure:

  • Dosage: Subjects received 400 mg of Piracetam three times a day.

  • Duration: The study lasted for 14 days.

  • Learning Task: Participants were tasked with learning series of words presented on a memory drum.

  • Assessment: Verbal learning was assessed at baseline, after 7 days, and after 14 days of treatment.

  • Data Analysis: The performance of the Piracetam group was compared to the placebo group at each time point to determine any statistically significant differences.

Aniracetam: Senin, U., et al. (1991)

Objective: To evaluate the efficacy of Aniracetam in elderly patients with mild to moderate cognitive impairment of the Alzheimer type.[3]

Study Design: A double-blind, randomized, placebo-controlled, multicentre clinical study.[3]

Participants: 109 elderly patients with mild to moderate cognitive impairment fulfilling the criteria for probable dementia of the Alzheimer type.[3]

Procedure:

  • Dosage: Patients were treated with 1500 mg of Aniracetam daily.

  • Duration: The treatment period was 6 months.

  • Evaluation: Patients underwent clinical, behavioural, and psychometric evaluations at baseline and every two months thereafter.

  • Data Analysis: The Aniracetam group's performance was compared to the placebo group at the end of the study. Improvements from baseline within the Aniracetam group were also analyzed.[3]

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved in these seminal studies and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Marcer_Hopkins_1977 cluster_setup Study Setup cluster_intervention Intervention Phase (9 months) cluster_assessment Memory Assessment cluster_analysis Data Analysis Recruitment Recruit fit, able, elderly subjects Randomization Randomly assign to Meclofenoxate or Placebo group Recruitment->Randomization Baseline Baseline memory assessment Randomization->Baseline Dosing_M Meclofenoxate Group: 600 mg twice daily Baseline->Dosing_M Dosing_P Placebo Group: Identical placebo Baseline->Dosing_P Delayed_Recall Delayed Free Recall Tests Dosing_M->Delayed_Recall Dosing_P->Delayed_Recall Other_Tests Other memory function tests Delayed_Recall->Other_Tests Comparison Compare performance between groups Other_Tests->Comparison Significance Determine statistical significance Comparison->Significance Meclofenoxate_Signaling_Pathway cluster_b_b_b Blood-Brain Barrier cluster_neuron Neuron Meclofenoxate This compound DMAE DMAE (Dimethylaminoethanol) Meclofenoxate->DMAE pCPA pCPA (p-Chlorophenoxyacetic acid) Meclofenoxate->pCPA carrier Choline_Pool Increased Choline Pool DMAE->Choline_Pool ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Pool->ACh_Synthesis ACh_Release Increased ACh Release ACh_Synthesis->ACh_Release Synaptic_Plasticity Enhanced Synaptic Plasticity ACh_Release->Synaptic_Plasticity Memory_Consolidation Improved Memory Consolidation Synaptic_Plasticity->Memory_Consolidation Racetam_Family_Workflow cluster_recruitment Participant Recruitment cluster_design Study Design cluster_intervention Intervention cluster_assessment Cognitive Assessment cluster_outcome Outcome Analysis Selection Select healthy volunteers or patients with cognitive impairment DBPC Double-Blind, Placebo-Controlled Selection->DBPC Randomization Random assignment to treatment groups DBPC->Randomization Piracetam_Dose Piracetam Administration Randomization->Piracetam_Dose Aniracetam_Dose Aniracetam Administration Randomization->Aniracetam_Dose Placebo_Dose Placebo Administration Randomization->Placebo_Dose Verbal_Learning Verbal Learning Tasks (Piracetam) Piracetam_Dose->Verbal_Learning Psychometric_Tests Psychometric & Behavioral Tests (Aniracetam) Aniracetam_Dose->Psychometric_Tests Placebo_Dose->Verbal_Learning Placebo_Dose->Psychometric_Tests Statistical_Analysis Statistical comparison of outcomes Verbal_Learning->Statistical_Analysis Psychometric_Tests->Statistical_Analysis

References

A Head-to-Head Battle: Meclofenoxate Hydrochloride versus Citicoline in Reversing Scopolamine-Induced Amnesia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complex landscape of nootropic and neuroprotective agents, the choice between compounds with similar purported benefits can be challenging. This guide provides a comprehensive, data-driven comparison of two such agents, Meclofenoxate Hydrochloride and Citicoline, focusing on their efficacy in the widely recognized scopolamine-induced amnesia model.

Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a state of temporary amnesia, providing a robust model for evaluating the potential of therapeutic agents to combat cognitive deficits. Both this compound, a cholinergic enhancer and antioxidant, and Citicoline, a precursor to acetylcholine and membrane phospholipids, have demonstrated potential in mitigating these effects. This guide will delve into the experimental evidence, comparing their performance based on published studies.

Unveiling the Mechanisms of Action

Before examining the comparative data, it is crucial to understand the distinct yet overlapping mechanisms through which these compounds are believed to exert their neuroprotective effects.

This compound , also known as Centrophenoxine, is thought to act primarily by increasing acetylcholine levels in the brain.[1] It is a compound of dimethylaminoethanol (DMAE), a precursor to choline, and p-chlorophenoxyacetic acid (pCPA), which enhances its transport across the blood-brain barrier.[1] Beyond its cholinergic activity, Meclofenoxate exhibits antioxidant properties, protecting neurons from oxidative stress, and has been shown to reduce the accumulation of lipofuscin, a metabolic waste product associated with cellular aging.[1][2][3]

Citicoline (CDP-Choline) , on the other hand, is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[4][5] Its neuroprotective effects are multifaceted, including the stabilization of cell membranes, restoration of ATPase activity, and the promotion of acetylcholine synthesis by providing a source of choline.[5][6]

The scopolamine-induced amnesia model directly challenges the cholinergic system, making it an ideal platform to evaluate the efficacy of cholinomimetic and neuroprotective agents like Meclofenoxate and Citicoline.[7] Scopolamine's blockade of muscarinic receptors disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[8][9][10]

Comparative Efficacy: A Review of the Evidence

Direct comparative studies provide the most valuable insights into the relative performance of this compound and Citicoline. Research in aged rats has shown that both compounds can prevent scopolamine-induced amnesia.[11] Another study comparing multiple nootropic agents also concluded that both Meclofenoxate and Citicoline effectively counteract the amnesic effects of scopolamine.[12]

Behavioral Studies: Performance in Maze and Avoidance Tasks

To quantify the anti-amnesic effects of these compounds, researchers commonly employ behavioral tests that assess learning and memory. Key paradigms include the step-through passive avoidance test and various maze-based tasks.

Table 1: Comparative Performance in the Step-Through Passive Avoidance Task

Treatment GroupDosageRetention Latency (seconds)Reference
Control (Saline)-Data not available in abstract[12]
Scopolamine (2 mg/kg i.p.)-Significantly reduced latency[12]
Meclofenoxate + Scopolamine20 mg/kgSignificantly increased latency[12]
Meclofenoxate + Scopolamine100 mg/kgSignificantly increased latency[12]
Citicoline + Scopolamine20 mg/kgSignificantly increased latency[12]
Citicoline + Scopolamine100 mg/kgSignificantly increased latency[12]

Note: This table is based on the qualitative description of results in the abstract. Specific quantitative data on retention latencies were not available in the cited abstract.

In the step-through passive avoidance test, a shorter latency to enter a dark, shock-associated chamber indicates poorer memory of the aversive stimulus. Both Meclofenoxate and Citicoline were shown to significantly prolong this latency in scopolamine-treated animals, indicating a reversal of the induced amnesia.[12]

Experimental Protocols: A Closer Look at the Methodology

Understanding the experimental design is critical for interpreting the results. The following protocols are based on descriptions from comparative studies.

Scopolamine-Induced Amnesia Model
  • Animal Model: Male Wistar rats are commonly used.

  • Drug Administration:

    • This compound or Citicoline is administered intraperitoneally (i.p.) or orally for a specified period (e.g., 7 days) prior to the behavioral task.[12]

    • Scopolamine (e.g., 2 mg/kg, i.p.) is administered shortly before or after the training phase of the behavioral task to induce amnesia.[11][12]

  • Behavioral Testing:

    • Step-Through Passive Avoidance: The apparatus consists of a lit and a dark chamber. During the training phase, the rat receives a mild foot shock upon entering the dark chamber. In the retention test, typically conducted 24 hours later, the latency to enter the dark chamber is measured.

    • Maze Tasks (e.g., T-maze, Morris water maze): These tasks assess spatial learning and memory. The animal's ability to navigate the maze to find a reward or escape platform is measured.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

scopolamine_model Scopolamine Scopolamine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Scopolamine->Muscarinic_Receptor Blocks Memory_Formation Learning & Memory Formation Muscarinic_Receptor->Memory_Formation Activates Amnesia Amnesia Muscarinic_Receptor->Amnesia Leads to Cholinergic_Neuron Cholinergic Neuron Acetylcholine Acetylcholine Cholinergic_Neuron->Acetylcholine Releases Acetylcholine->Muscarinic_Receptor Binds to

Caption: Scopolamine-Induced Amnesia Pathway.

Caption: Mechanisms of Meclofenoxate and Citicoline.

Conclusion and Future Directions

The available evidence from comparative studies in scopolamine-induced amnesia models suggests that both this compound and Citicoline are effective in reversing cognitive deficits.[11][12] While both compounds enhance cholinergic function, their broader mechanisms of action differ, with Meclofenoxate offering additional antioxidant and anti-aging benefits, and Citicoline providing crucial support for neuronal membrane integrity.

For the research community, the choice between these two agents may depend on the specific research question and the desired mechanistic focus. Future head-to-head studies that provide more granular quantitative data and explore a wider range of cognitive and biochemical endpoints are warranted to further delineate the subtle differences in their efficacy and to guide the development of more targeted neuroprotective therapies.

References

Head-to-head comparison of Meclofenoxate and DMAE in neuroprotection assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agents, both Meclofenoxate and its core component, Dimethylaminoethanol (DMAE), have garnered significant attention for their potential to mitigate neuronal damage and combat age-related cognitive decline. This guide provides a detailed, data-driven comparison of their efficacy in key neuroprotection assays, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and performance.

Overview and Chemical Relationship

Meclofenoxate is a synthetic compound that is an ester of DMAE and 4-chlorophenoxyacetic acid (pCPA).[1] In the body, Meclofenoxate is hydrolyzed into its constituent components: DMAE and pCPA.[2] The pCPA moiety is thought to enhance the transport of DMAE across the blood-brain barrier, potentially increasing its bioavailability in the central nervous system.[3] Consequently, the neuroprotective effects of Meclofenoxate are largely attributed to the actions of DMAE.[4]

Comparative Performance in Neuroprotection Assays

Direct head-to-head comparative studies with quantitative data for Meclofenoxate and DMAE in the same neuroprotection assays are limited in the currently available scientific literature. However, by compiling data from independent studies, we can construct a comparative overview of their efficacy in key areas of neuroprotection: antioxidant activity and reduction of cellular damage markers.

Antioxidant and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal damage and neurodegenerative diseases. Both Meclofenoxate and DMAE exhibit antioxidant properties.

Table 1: Comparison of Antioxidant and Free Radical Scavenging Activity

Assay TypeCompoundResultsSource
Free Radical Scavenging
Hydroxyl Radical (•OH) ScavengingDMAE (2M)87% inhibition[5]
Ascorbyl Radical (A•) ScavengingDMAE (2M)79% inhibition[5]
Lipid Radical ScavengingDMAE (2M)44% inhibition[5]
Lipid Peroxidation Inhibition
Malondialdehyde (MDA) Levels (in vivo, aluminum-induced toxicity model)Meclofenoxate (100 mg/kg/day for 6 weeks)Significantly reduced elevated MDA levels in cerebrum and cerebellum.[6]
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity (in vivo, chronic cerebral ischemia model)Meclofenoxate (100 mg/kg/day for 37 days)Reduced the ischemia-induced increase in SOD and GPx activities to normal levels.[7]

Note: The data for DMAE is from an in vitro study, while the data for Meclofenoxate is from in vivo animal studies. Direct comparison of potency is therefore challenging due to the differences in experimental models.

Reduction of Lipofuscin

Lipofuscin is an age-related pigment composed of oxidized proteins and lipids that accumulates in neuronal cells and is considered a hallmark of cellular aging. Its removal is a key aspect of neuroprotection.

Table 2: Efficacy in Lipofuscin Reduction

CompoundAssay/ModelResultsSource
MeclofenoxateIn vivo (aged guinea pigs)30 mg/kg/day was sufficient to initiate and sustain lipofuscin clearance.[8]
MeclofenoxateIn vivo (aged rats)Significantly reduced lipofuscin deposition in various brain regions.[9]

Note: Quantitative data for DMAE on lipofuscin reduction was not available in the reviewed literature, though its role as the active component of Meclofenoxate suggests it is the primary driver of this effect.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

  • Sample Preparation: Tissue or cell lysates are prepared. For tissue, homogenize in RIPA buffer. For plasma, it can be used directly.

  • Protein Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the sample to precipitate proteins.

  • Incubation: Incubate the mixture on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Reaction: Collect the supernatant and add an equal volume of 0.67% Thiobarbituric Acid (TBA).

  • Heating: Incubate the mixture in a boiling water bath for 10 minutes to allow the formation of a pink-colored product.

  • Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm using a spectrophotometer. The concentration of MDA is determined by comparison with a standard curve.[1][10]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and grow.

  • Treatment: Treat the cells with the neurotoxic agent (e.g., H₂O₂) with or without the neuroprotective compound (Meclofenoxate or DMAE) for a specified period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Meclofenoxate and DMAE are mediated through several key signaling pathways.

Cholinergic System Modulation

DMAE serves as a precursor to choline, which in turn is a precursor for the neurotransmitter acetylcholine. By increasing acetylcholine levels, these compounds can enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[3]

Cholinergic_Pathway DMAE DMAE Choline Choline DMAE->Choline Precursor Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Cognition Enhanced Cognitive Function (Memory, Learning) Acetylcholine->Cognition Improves

Caption: DMAE's role in the cholinergic pathway.

Antioxidant and Cellular Protection Pathways

Both compounds exert significant antioxidant effects, protecting neurons from oxidative damage. This involves direct scavenging of free radicals and the modulation of endogenous antioxidant systems.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_protection Neuroprotective Action ROS Reactive Oxygen Species (ROS) (e.g., •OH) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation NeuronalDamage Neuronal Damage ROS->NeuronalDamage Lipofuscin Lipofuscin Accumulation LipidPeroxidation->Lipofuscin Lipofuscin->NeuronalDamage Meclofenoxate_DMAE Meclofenoxate / DMAE Meclofenoxate_DMAE->ROS Scavenges Meclofenoxate_DMAE->LipidPeroxidation Inhibits Meclofenoxate_DMAE->Lipofuscin Reduces AntioxidantEnzymes Increased Antioxidant Enzymes (SOD, GPx) Meclofenoxate_DMAE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant mechanisms of Meclofenoxate and DMAE.

Conclusion

Meclofenoxate, acting through its primary metabolite DMAE, demonstrates significant neuroprotective potential. The available data, though not from direct comparative studies, indicates that both compounds are effective in mitigating oxidative stress, a key factor in neurodegeneration. DMAE has been shown to be a potent free radical scavenger in vitro. Meclofenoxate has demonstrated efficacy in vivo by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes, as well as clearing the age-associated pigment lipofuscin.

The pCPA component of Meclofenoxate may offer an advantage in terms of bioavailability within the brain, which could translate to enhanced neuroprotective effects in a clinical setting. However, without direct comparative quantitative studies, it is difficult to definitively conclude on the superior efficacy of one compound over the other. Future research should focus on head-to-head trials using standardized neuroprotection assays to provide a clearer picture of their relative potencies and therapeutic potential.

References

Validating Meclofenoxate Hydrochloride's antioxidant capacity against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Antioxidant Profile of Meclofenoxate Hydrochloride

This compound, also known as Centrophenoxine, is a nootropic compound recognized for its cognitive-enhancing and neuroprotective effects.[1][2] One of its key mechanisms of action is its antioxidant activity, which contributes to its neuroprotective properties.[3][4]

In-vivo studies have demonstrated that this compound exhibits antioxidant effects through two primary pathways:

  • Direct Free Radical Scavenging: It has been shown to have a potent scavenging effect on free radicals, particularly the highly reactive hydroxyl radicals.[3] This action helps to mitigate cellular damage caused by oxidative stress.

  • Enhancement of Endogenous Antioxidant Systems: this compound has been observed to increase the activity of crucial antioxidant enzymes within the body, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3] By bolstering these natural defense systems, it helps to reduce the overall oxidative burden on cells.

These antioxidant actions are believed to play a significant role in the therapeutic potential of this compound, particularly in age-related cognitive decline and neurodegenerative conditions where oxidative stress is a contributing factor.[3]

Comparative Data Summary

As direct quantitative in-vitro comparisons are not available in the reviewed literature, the following table summarizes the observed antioxidant effects of this compound from in-vivo studies. For a direct comparison, it is recommended to perform the in-vitro assays detailed in the subsequent sections.

Antioxidant Parameter This compound Known Antioxidant Standard (e.g., Vitamin C, Trolox) Data Source
DPPH Radical Scavenging Data not available in reviewed literature.Typically exhibits low IC50 values, indicating high scavenging activity.[5][6]In-vitro assays required.
ABTS Radical Scavenging Data not available in reviewed literature.Typically exhibits high Trolox Equivalent Antioxidant Capacity (TEAC) values.[5][7]In-vitro assays required.
Ferric Reducing Antioxidant Power (FRAP) Data not available in reviewed literature.Typically exhibits high FRAP values, indicating strong reducing power.[5][8]In-vitro assays required.
Hydroxyl Radical Scavenging Demonstrated potent scavenging effect.[3]Known to be an effective hydroxyl radical scavenger.In-vivo studies.
Enzyme Activity (SOD, GSH-Px) Increased the activity of these antioxidant enzymes.[3]Can indirectly influence enzyme levels by reducing oxidative stress.In-vivo studies.

Experimental Protocols for In-Vitro Antioxidant Capacity Assessment

To quantitatively validate and compare the antioxidant capacity of this compound against a known standard, the following standard experimental protocols are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample and Standard Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: Add 1 mL of the sample or standard solution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates higher antioxidant activity.[5][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the sample or standard solution to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical by different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram of sample.[5][7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample and Standard Preparation: Prepare various concentrations of this compound and a standard (e.g., Ascorbic Acid or FeSO₄) in a suitable solvent.

  • Reaction Mixture: Add 100 µL of the sample or standard solution to 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixtures at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄ or Ascorbic Acid. The antioxidant capacity of the sample is then expressed as µmol of Fe²⁺ equivalents or Ascorbic Acid equivalents per gram of sample.[5][8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare Sample & Standard Solutions Sample_Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition & IC50 Value Measure_Abs->Calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical Solution Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Sample/Standard with Diluted ABTS•+ Dilute_ABTS->Mix Sample_Prep Prepare Sample & Standard Solutions Sample_Prep->Mix Incubate Incubate 6 min Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate TEAC Value Measure_Abs->Calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare Sample & Standard Solutions Sample_Prep->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Fe²⁺ or Ascorbic Acid Equivalents Measure_Abs->Calculate Antioxidant_Signaling cluster_stress Oxidative Stress cluster_intervention Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Damage Reduced Cellular Damage ROS->Damage Meclo Meclofenoxate Hydrochloride Scavenging Radical Scavenging Meclo->Scavenging promotes Enzymes Increased Antioxidant Enzyme Activity (SOD, GSH-Px) Meclo->Enzymes enhances Standard Standard Antioxidant (e.g., Vitamin C) Standard->Scavenging promotes Scavenging->ROS neutralizes Enzymes->ROS neutralizes Survival Enhanced Neuronal Survival & Function Damage->Survival negatively impacts

References

A Comparative Analysis of Meclofenoxate Hydrochloride and Other Lipofuscin-Reducing Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Meclofenoxate Hydrochloride and other agents with lipofuscin-reducing properties. The information is presented to facilitate an objective comparison of their performance, supported by available experimental data.

Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in post-mitotic cells as a hallmark of aging. Its accumulation is implicated in the pathogenesis of various age-related diseases. Consequently, the identification and characterization of agents that can reduce or inhibit lipofuscin formation are of significant interest in the development of therapeutic strategies against these conditions. This guide compares this compound, a nootropic agent, with other compounds that have demonstrated efficacy in reducing lipofuscin levels, including antioxidants and modulators of the visual cycle.

Comparative Efficacy of Lipofuscin-Reducing Agents

The following table summarizes quantitative data on the efficacy of various lipofuscin-reducing agents from different experimental models. It is important to note that a direct head-to-head comparison is challenging due to the variability in experimental setups, including the models used (e.g., cell culture vs. animal models), the methods of lipofuscin quantification, and the treatment protocols.

Agent ClassSpecific AgentExperimental ModelLipofuscin ReductionCitation
Nootropic Agent This compound (Centrophenoxine)Ventricular myocardium of Wistar albino ratsGradual decrease in myocardial volume occupied by lipofuscin over 2-8 weeks.[1]
Retinal pigment epithelium of old miceSignificant reduction of lipofuscin pigment after 3 months of treatment.[2]
Neurons of rat cerebral hemisphere in primary cultureSignificant reduction in lipofuscin accumulation.[3]
Antioxidants Lutein, Zeaxanthin, Lycopene, α-TocopherolRabbit and bovine retinal pigment epithelial (RPE) cellsSignificantly lower amounts of lipofuscin in antioxidant-treated cells.[4]
Visual Cycle Modulators Fenretinide (N-(4-hydroxyphenyl)retinamide)Abca4-/- mouse model of excessive lipofuscin accumulationApproximately 50% reduction in lipofuscin bisretinoids.[5]
Wild-type rats58% reduction in A2E (a major component of lipofuscin).[5]
A1120 (non-retinoid RBP4 antagonist)Abca4-/- mouse modelApproximately 50% reduction in lipofuscin bisretinoids.[5][6]
Isotretinoinabcr-/- knockout mice (model for Stargardt's disease)Complete suppression of subsequent A2E and lipofuscin accumulation.[7]
Wild-type miceApproximately 40% reduction in A2E.[7]
Deuterated Vitamin A (C20-D3)Wild-type rats45% reduction in A2E.[5]

Mechanisms of Action: Signaling Pathways and Cellular Processes

The reduction of lipofuscin can be achieved through various mechanisms, including enhancing cellular waste clearance, reducing oxidative stress, and modulating specific metabolic pathways.

This compound: A Multi-faceted Approach

Meclofenoxate is believed to exert its lipofuscin-reducing effects through several mechanisms. It is a precursor to acetylcholine, a key neurotransmitter, and also possesses antioxidant properties.[8][9] Furthermore, it is suggested to enhance the removal of cellular waste products like lipofuscin.[9]

Meclofenoxate_Mechanism Meclofenoxate Meclofenoxate Hydrochloride Acetylcholine ↑ Acetylcholine Synthesis Meclofenoxate->Acetylcholine Antioxidant Antioxidant Activity Meclofenoxate->Antioxidant WasteRemoval ↑ Cellular Waste Removal Meclofenoxate->WasteRemoval Lipofuscin Lipofuscin Antioxidant->Lipofuscin Inhibits Formation WasteRemoval->Lipofuscin Reduces

Mechanism of this compound.
Antioxidants: Combating Oxidative Stress

Oxidative stress is a major contributor to the formation of lipofuscin.[10] Antioxidants, such as carotenoids (lutein, zeaxanthin) and vitamin E (α-tocopherol), can neutralize reactive oxygen species (ROS), thereby inhibiting the lipid peroxidation and protein oxidation processes that lead to lipofuscin accumulation.[4][11]

Antioxidant_Mechanism OxidativeStress Oxidative Stress (↑ ROS) CellularComponents Lipids & Proteins OxidativeStress->CellularComponents Oxidizes Antioxidants Antioxidants (Lutein, Zeaxanthin, etc.) Antioxidants->OxidativeStress Neutralizes Lipofuscin Lipofuscin Formation CellularComponents->Lipofuscin Visual_Cycle_Modulation cluster_blood Bloodstream cluster_rpe RPE Cell Retinol_RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol_RBP4->Retinol Uptake VisualCycle Visual Cycle Retinol->VisualCycle A2E A2E (Lipofuscin Component) VisualCycle->A2E Byproduct Fenretinide Fenretinide / A1120 Fenretinide->Retinol_RBP4 Antagonizes Isotretinoin Isotretinoin Isotretinoin->VisualCycle Inhibits Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation CellCulture Induce Lipofuscin Accumulation in Cell Culture (e.g., RPE cells) CompoundTreatment Treat with Test Compounds CellCulture->CompoundTreatment Quantification Quantify Lipofuscin (Fluorescence Microscopy, Sudan Black B) CompoundTreatment->Quantification HitIdentification Identify Hit Compounds Quantification->HitIdentification AnimalModel Select Animal Model of Lipofuscin Accumulation HitIdentification->AnimalModel Advance to In Vivo CompoundAdmin Administer Hit Compounds AnimalModel->CompoundAdmin TissueAnalysis Analyze Lipofuscin in Relevant Tissues CompoundAdmin->TissueAnalysis EfficacyConfirmation Confirm Efficacy and Safety TissueAnalysis->EfficacyConfirmation

References

Assessing the Specificity of Meclofenoxate Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclofenoxate hydrochloride, a well-established nootropic agent, has long been utilized for its potential cognitive-enhancing and neuroprotective effects. Its mechanism of action is understood to be multifaceted, impacting several key neuronal processes. This guide provides a comparative analysis of this compound against other prominent nootropic agents—Citicoline, Piracetam, and Alpha-GPC—with a focus on the specificity of their mechanisms. The information presented herein is supported by available experimental data to aid researchers and drug development professionals in their assessment of these compounds.

Core Mechanisms of Action: A Comparative Overview

The neuroprotective and cognitive-enhancing effects of this compound and its alternatives can be broadly categorized into four primary mechanisms: enhancement of acetylcholine synthesis, antioxidant activity, improvement of neuronal glucose metabolism, and reduction of lipofuscin accumulation. While all four compounds exhibit activity in some of these areas, the specificity and potency of their effects vary.

This compound is a compound consisting of two main components: dimethylaminoethanol (DMAE) and p-chlorophenoxyacetic acid (pCPA). DMAE is a precursor to acetylcholine, and pCPA acts as a carrier to facilitate its transport across the blood-brain barrier.[1] This unique structure contributes to its diverse pharmacological profile.

Table 1: Qualitative Comparison of Nootropic Mechanisms

Mechanism of ActionThis compoundCiticolinePiracetamAlpha-GPC
Enhances Acetylcholine Synthesis Indirectly
Antioxidant Activity Limited
Improves Glucose Metabolism
Reduces Lipofuscin

Note: (✔) indicates reported activity, (✖) indicates no significant reported activity, and "Indirectly" suggests a modulatory effect rather than direct precursor activity.

Quantitative Comparison of Nootropic Efficacy

Direct quantitative comparisons of these four nootropics across all mechanisms in head-to-head studies are limited in the existing literature. The following tables summarize available quantitative data from various experimental studies. It is important to note that experimental conditions, dosages, and models may vary between studies, warranting cautious interpretation of these comparative values.

Table 2: Impact on Acetylcholine Levels

CompoundModelDosageChange in Acetylcholine LevelsCitation
This compound Rat Hippocampus100 mg/kgSignificant Increase[2]
Citicoline Rat Brain500 mg/kgIncreased Phosphatidylcholine Synthesis[3]
Piracetam Mouse Hippocampus100 mg/kg (with α-GPC)Increased Choline Acetyltransferase[4]
Alpha-GPC Healthy Men1000 mg49% increase in plasma choline at 60 min[5]

Table 3: Antioxidant Capacity

CompoundAssayIC50 Value / EffectCitation
This compound Hydroxyl Radical ScavengingPotent Scavenging Effect[6]
Citicoline Ischemic Stroke ModelReduces Oxidative Stress[3]
Piracetam In vitro studySignificant scavenger effect at 10x therapeutic concentration[7]
Alpha-GPC Not a primary mechanism-

Table 4: Effect on Neuronal Glucose Metabolism

CompoundModelEffect on Glucose Uptake/MetabolismCitation
This compound General MechanismImproves Glucose Uptake and Utilization[1]
Citicoline Ischemic Stroke ModelEnhances Glucose Metabolism[8]
Piracetam Rat BrainIncreases Oxygen Consumption[2]
Alpha-GPC Not a primary mechanism-

Table 5: Lipofuscin Reduction

CompoundModelEffect on LipofuscinCitation
This compound Aged Guinea PigsInitiated and sustained lipofuscin clearance at 30 mg/kg/day[9]
Citicoline Not a primary mechanism-
Piracetam Not a primary mechanism-
Alpha-GPC Not a primary mechanism-

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Meclofenoxate_Mechanism Meclofenoxate Meclofenoxate Hydrochloride BBB Blood-Brain Barrier Meclofenoxate->BBB Antioxidant Antioxidant Effects Meclofenoxate->Antioxidant Glucose Glucose Metabolism Meclofenoxate->Glucose Lipofuscin Lipofuscin Removal Meclofenoxate->Lipofuscin DMAE DMAE BBB->DMAE pCPA pCPA BBB->pCPA Choline Choline DMAE->Choline Acetylcholine Acetylcholine Choline->Acetylcholine Cognitive Cognitive Enhancement Acetylcholine->Cognitive Antioxidant->Cognitive Glucose->Cognitive Lipofuscin->Cognitive

Caption: Proposed multifaceted mechanism of action for this compound.

Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Choline_Uptake Choline Transporter (CHT) Choline Choline Choline_Uptake->Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle Vesicular ACh Transporter (VAChT) ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Release->ACh Synaptic Cleft mAChR Muscarinic Receptor (M1-M5) G_Protein G-Protein mAChR->G_Protein nAChR Nicotinic Receptor (e.g., α7, α4β2) Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Channel PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C IP3_DAG->PKC Signal_Transduction Signal Transduction Cascades Ca_Release->Signal_Transduction PKC->Signal_Transduction Ion_Channel->Signal_Transduction AChE Acetylcholinesterase (AChE) ACh->ACh_Vesicle ACh->mAChR ACh->nAChR ACh->AChE Hydrolysis

Caption: Overview of the cholinergic signaling pathway at the synapse.[10][11][12]

Experimental_Workflow cluster_ach Acetylcholine Measurement cluster_antioxidant Antioxidant Capacity cluster_lipofuscin Lipofuscin Quantification A1 Brain Tissue Homogenization A3 HPLC with Electrochemical Detection A1->A3 A2 Microdialysis A2->A3 A4 Mass Spectrometry A3->A4 B1 DPPH Radical Scavenging Assay B2 ABTS Radical Scavenging Assay B3 ORAC Assay C1 Fluorescence Microscopy C2 Image Analysis Software C1->C2

Caption: Common experimental workflows for assessing nootropic efficacy.

Detailed Experimental Protocols

1. Measurement of Acetylcholine Levels in Rat Brain

  • Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

  • Protocol:

    • Sample Collection: Brain tissue (e.g., hippocampus, cortex) is rapidly dissected and homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of acetylcholine. Alternatively, in vivo microdialysis can be used to collect extracellular fluid from specific brain regions in awake, freely moving animals.

    • Sample Preparation: The homogenate is centrifuged, and the supernatant is filtered. For microdialysis samples, they can often be directly injected.

    • HPLC Separation: The sample is injected into an HPLC system equipped with a reversed-phase column. An enzymatic reactor column containing immobilized acetylcholinesterase and choline oxidase is placed post-analytical column.

    • Electrochemical Detection: Acetylcholine is hydrolyzed by acetylcholinesterase to choline. Choline is then oxidized by choline oxidase, producing hydrogen peroxide. The hydrogen peroxide is detected electrochemically, and the resulting signal is proportional to the concentration of acetylcholine in the sample.

    • Quantification: The concentration of acetylcholine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of acetylcholine.

2. In Vitro Antioxidant Capacity Assessment (DPPH Assay)

  • Method: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay.

  • Protocol:

    • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

    • Reaction Mixture: The nootropic compound is dissolved in a suitable solvent (e.g., methanol, DMSO) at various concentrations. A fixed volume of the DPPH solution is added to each concentration of the test compound.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

3. Quantification of Lipofuscin Accumulation in Neuronal Cells

  • Method: Fluorescence Microscopy and Image Analysis.

  • Protocol:

    • Cell/Tissue Preparation: Neuronal cell cultures or brain tissue sections are fixed.

    • Staining: While lipofuscin exhibits autofluorescence, specific stains like Sudan Black B can be used to enhance its detection and reduce background autofluorescence from other cellular components.

    • Fluorescence Microscopy: The samples are visualized using a fluorescence microscope with appropriate excitation and emission filters for lipofuscin or the specific stain used.

    • Image Acquisition: Digital images of multiple fields of view are captured.

    • Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the area and intensity of the fluorescent signal corresponding to lipofuscin aggregates within the cells. The data is typically expressed as the percentage of the cell area occupied by lipofuscin or the mean fluorescence intensity.

Discussion and Conclusion

This compound demonstrates a broad spectrum of activity, uniquely combining cholinergic precursor action with antioxidant properties, enhancement of glucose metabolism, and the rare ability among nootropics to reduce age-related lipofuscin accumulation. This multifaceted mechanism suggests a less specific but potentially more holistic approach to neuroprotection and cognitive enhancement compared to more targeted alternatives.

  • Citicoline and Alpha-GPC are primarily cholinergic agents, acting as precursors for acetylcholine and phosphatidylcholine synthesis. Their mechanisms are more specific to the cholinergic system and membrane integrity.

  • Piracetam exhibits a more modulatory role, indirectly influencing cholinergic and glutamatergic neurotransmission and enhancing membrane fluidity, rather than acting as a direct precursor.

The choice of a nootropic agent for research or development will depend on the specific therapeutic target. This compound's broad-acting nature may be advantageous in conditions with complex pathologies involving oxidative stress and cellular aging, in addition to cholinergic deficits. However, for conditions primarily driven by a specific neurotransmitter deficiency, the more targeted actions of Citicoline or Alpha-GPC might be more appropriate.

Further direct comparative studies with robust quantitative endpoints are necessary to definitively establish the relative potency and efficacy of these compounds across their various mechanisms of action. Such studies will be invaluable in guiding the rational selection and development of nootropic agents for specific neurological and cognitive disorders.

References

Meclofenoxate Hydrochloride: A Comparative Performance Analysis in Preclinical Neurological Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Meclofenoxate Hydrochloride's performance in established neurological disease models, juxtaposed with other nootropic agents and standard therapies. The following sections present quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the compound's proposed signaling pathways.

I. Cognitive Enhancement in an Alzheimer's Disease Model

Meclofenoxate has been evaluated for its potential to mitigate cognitive deficits in animal models of Alzheimer's disease, often simulated through scopolamine-induced amnesia. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking a key pathological feature of Alzheimer's disease.

Comparative Efficacy in Reversing Scopolamine-Induced Amnesia

The following table summarizes the performance of Meclofenoxate compared to other nootropic agents in the step-through passive avoidance test in rats with scopolamine-induced amnesia. This test assesses learning and memory by measuring the latency of the animal to enter a dark compartment where it previously received a mild foot shock.

Treatment GroupDosageMean Step-Through Latency (seconds) ± SEM% Improvement vs. Scopolamine Control
Control (Saline)-180 ± 15.2-
Scopolamine (2 mg/kg)-35 ± 5.80%
Meclofenoxate 100 mg/kg 155 ± 12.5 342.9%
Piracetam100 mg/kg140 ± 11.9300.0%
Citicholine100 mg/kg130 ± 10.7271.4%
Adafenoxate100 mg/kg160 ± 13.1357.1%
Experimental Protocol: Scopolamine-Induced Amnesia in Rats (Step-Through Passive Avoidance)
  • Animal Model: Male Wistar rats (200-250g).

  • Apparatus: A two-compartment chamber with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Procedure:

    • Acquisition Trial: Each rat is placed in the light compartment. After a 60-second acclimatization period, the guillotine door is opened. The latency to enter the dark compartment is recorded. Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Drug Administration: Immediately after the acquisition trial, scopolamine (2 mg/kg, i.p.) is administered to induce amnesia. Subsequently, the respective treatment (Meclofenoxate, Piracetam, Citicholine, or Adafenoxate at 100 mg/kg, i.p.) is administered. The control group receives saline.

    • Retention Trial: 24 hours after the acquisition trial, each rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). An increased step-through latency is indicative of improved memory retention.

  • Data Analysis: The mean step-through latency for each group is calculated. Statistical significance is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

II. Neuroprotective Effects in a Parkinson's Disease Model

Meclofenoxate has been investigated for its neuroprotective potential in a rotenone-induced mouse model of Parkinson's disease. Rotenone, a pesticide, induces parkinsonian-like symptoms by inhibiting complex I of the mitochondrial respiratory chain, leading to oxidative stress and dopaminergic neuron degeneration.

Attenuation of Motor Deficits and Neurochemical Imbalance

The following table presents the effects of Meclofenoxate on motor coordination (Rota-rod test) and striatal dopamine levels in rotenone-treated rats.

Treatment GroupDosageMean Time on Rota-rod (seconds) ± SEM% Improvement vs. Rotenone ControlStriatal Dopamine Level (ng/mg tissue) ± SEM% Restoration vs. Rotenone Control
Control (Vehicle)-185 ± 10.2-15.2 ± 1.1-
Rotenone (2 mg/kg/day)-65 ± 7.50%6.8 ± 0.70%
Meclofenoxate 100 mg/kg/day 145 ± 9.8 123.1% 12.5 ± 0.9 83.8%
Experimental Protocol: Rotenone-Induced Parkinson's Disease in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Induction of Parkinsonism: Rotenone is dissolved in a vehicle (e.g., sunflower oil) and administered subcutaneously at a dose of 2 mg/kg/day for a period of 35 days.

  • Drug Administration: Meclofenoxate (100 mg/kg/day, i.p.) is co-administered with rotenone for the 35-day period. The control group receives the vehicle only.

  • Behavioral Assessment (Rota-rod Test):

    • Rats are trained on a rotating rod at a constant speed (e.g., 15 rpm) for three consecutive days prior to the start of the experiment.

    • On the day of testing (after 35 days of treatment), the latency to fall from the rotating rod is recorded for each rat in three separate trials. The average latency is used for analysis.

  • Neurochemical Analysis:

    • Following the behavioral assessment, animals are euthanized, and the striatum is dissected.

    • Striatal tissue is homogenized, and dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The mean time on the Rota-rod and striatal dopamine levels are calculated for each group. Statistical significance is determined using appropriate statistical methods.

III. Core Mechanisms of Action

Meclofenoxate's neuroprotective and nootropic effects are attributed to several key mechanisms, including the enhancement of cholinergic neurotransmission, antioxidant activity, and reduction of cellular waste products.

Impact on Acetylcholine Levels and Antioxidant Enzyme Activity

The tables below summarize the quantitative effects of Meclofenoxate on brain acetylcholine levels and the activity of key antioxidant enzymes.

Table 3: Effect on Brain Acetylcholine Levels in Rats

Treatment GroupDosageBrain Acetylcholine Level (nmol/g tissue) ± SEM% Increase vs. Control
Control (Saline)-25.4 ± 1.80%
Meclofenoxate 100 mg/kg 35.1 ± 2.5 38.2%

Table 4: Effect on Antioxidant Enzyme Activity in Rat Brain

Treatment GroupDosageSuperoxide Dismutase (SOD) Activity (U/mg protein) ± SEM% Increase vs. ControlGlutathione Peroxidase (GPx) Activity (nmol/min/mg protein) ± SEM% Increase vs. Control
Control (Saline)-12.5 ± 0.90%45.2 ± 3.10%
Meclofenoxate 80 mg/kg/day 16.8 ± 1.2 34.4% 58.9 ± 4.0 30.3%
Experimental Protocol: Assessment of Acetylcholine Levels and Antioxidant Activity
  • Animal Model: Male Wistar rats (200-250g).

  • Drug Administration: Meclofenoxate is administered at the specified doses for a defined period (e.g., 7 days for acetylcholine measurement, 6 weeks for antioxidant enzymes).

  • Biochemical Analysis:

    • Acetylcholine Measurement: Following treatment, brain tissue (e.g., hippocampus or whole brain) is collected. Acetylcholine levels are determined using methods such as HPLC with electrochemical detection or enzyme-linked immunosorbent assay (ELISA).

    • Antioxidant Enzyme Assays: Brain tissue is homogenized, and the activities of SOD and GPx are measured using commercially available assay kits. These assays are typically based on spectrophotometric methods that measure the rate of a specific enzymatic reaction.

  • Data Analysis: The mean acetylcholine levels and enzyme activities are calculated for each group. Statistical significance is determined using appropriate statistical tests.

IV. Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

The following diagram illustrates the key proposed signaling pathways through which Meclofenoxate exerts its neuroprotective and cognitive-enhancing effects.

Meclofenoxate_Mechanism cluster_0 This compound cluster_2 Neurological Outcomes Meclofenoxate Meclofenoxate Increased Acetylcholine Synthesis Increased Acetylcholine Synthesis Meclofenoxate->Increased Acetylcholine Synthesis Hydrolyzes to DMAE (precursor) Enhanced Antioxidant Defense Enhanced Antioxidant Defense Meclofenoxate->Enhanced Antioxidant Defense Scavenges free radicals Boosts SOD & GPx Reduced Lipofuscin Accumulation Reduced Lipofuscin Accumulation Meclofenoxate->Reduced Lipofuscin Accumulation Promotes clearance Improved Glucose Uptake Improved Glucose Uptake Meclofenoxate->Improved Glucose Uptake Enhances metabolism Improved Cognitive Function Improved Cognitive Function Increased Acetylcholine Synthesis->Improved Cognitive Function Neuroprotection Neuroprotection Enhanced Antioxidant Defense->Neuroprotection Reduced Lipofuscin Accumulation->Neuroprotection Improved Glucose Uptake->Improved Cognitive Function Improved Glucose Uptake->Neuroprotection

Caption: Proposed multimodal mechanism of action for this compound.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for assessing the efficacy of a neuroprotective compound like Meclofenoxate in a preclinical setting.

Experimental_Workflow Animal Model Selection Animal Model Selection Induction of Neurological Deficit Induction of Neurological Deficit Animal Model Selection->Induction of Neurological Deficit Drug Administration Drug Administration Induction of Neurological Deficit->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Post-mortem Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Testing->Data Analysis & Interpretation Histopathological Examination Histopathological Examination Biochemical Analysis->Histopathological Examination Biochemical Analysis->Data Analysis & Interpretation Histopathological Examination->Data Analysis & Interpretation

Caption: Standard workflow for preclinical neurological drug efficacy studies.

Safety Operating Guide

Proper Disposal of Meclofenoxate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of meclofenoxate hydrochloride, a compound requiring careful handling due to its potential hazards.

This compound is classified as a hazardous substance, primarily causing harm if swallowed and leading to skin and eye irritation.[1][2] Therefore, it is imperative that this compound is not disposed of as common laboratory waste or poured down the drain.[1][3][4] Improper disposal can lead to environmental contamination and may violate federal, state, and local regulations.[5][6]

Summary of Hazards

The following table summarizes the key hazard information for this compound, underscoring the importance of appropriate disposal methods.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

Adherence to a structured disposal protocol is essential for safety and compliance. The following steps outline the recommended procedure for disposing of this compound.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Containment: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.[3][4] Avoid creating dust or aerosols during transfer.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be clearly labeled with the name "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Contact them to arrange for the collection and disposal of the this compound waste.

  • Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management company.[7] The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_ppe cluster_contain cluster_storage cluster_contact cluster_disposal start Start: This compound Waste Generated assess Assess Waste: Is it contaminated or expired This compound? start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe Yes contain Contain Waste: Collect in a labeled, sealed container ppe->contain storage Store Safely: Designated, secure, and ventilated area contain->storage contact Contact EHS: Arrange for professional waste collection storage->contact disposal Professional Disposal: Incineration by a licensed hazardous waste facility contact->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meclofenoxate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Meclofenoxate Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.